molecular formula C18H25NO B1239620 Anacyclin

Anacyclin

カタログ番号: B1239620
分子量: 271.4 g/mol
InChIキー: CAZNLADLZFVEBY-SQIWNDBBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anacyclin is a phytochemical compound identified in the medicinal plant Anacyclus pyrethrum (L.) Lag. . This plant has a extensive history of use in traditional medicine systems, particularly in North Africa, where its roots are employed for various purposes . While modern scientific research on the isolated this compound molecule is still developing, studies on the Anacyclus pyrethrum extract have revealed a range of notable biological activities, suggesting potential avenues for investigation . The plant extract has demonstrated significant anticonvulsive effects in animal models of epilepsy . One study proposed that the extract's action may involve the GABAergic system, a key pathway in neuronal excitability and seizure control . Furthermore, the hydroalcoholic extracts of the plant have shown promising anti-inflammatory and analgesic (pain-relieving) properties in experimental models . The root extract is also recognized for its immunostimulant potential . Researchers are exploring the value of this compound within the broader context of the rich phytochemical profile of Anacyclus pyrethrum , which includes other bioactive compounds such as alkaloids (e.g., pellitorine), N-alkylamides, and polysaccharides . This product, this compound, is provided to facilitate further scientific inquiry into its specific mechanisms of action and potential research applications. This product is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C18H25NO

分子量

271.4 g/mol

IUPAC名

(2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide

InChI

InChI=1S/C18H25NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h12-15,17H,4-5,10-11,16H2,1-3H3,(H,19,20)/b13-12+,15-14+

InChIキー

CAZNLADLZFVEBY-SQIWNDBBSA-N

SMILES

CCCC#CC#CCCC=CC=CC(=O)NCC(C)C

異性体SMILES

CCCC#CC#CCC/C=C/C=C/C(=O)NCC(C)C

正規SMILES

CCCC#CC#CCCC=CC=CC(=O)NCC(C)C

製品の起源

United States

Foundational & Exploratory

Anacyclin's Mechanism of Action in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed mechanistic studies on isolated Anacyclin are limited in publicly available scientific literature. This guide synthesizes the current understanding of the neuropharmacological effects of Anacyclus pyrethrum extracts and related N-alkylamides, particularly Pellitorine, to propose a well-supported hypothetical mechanism of action for this compound in neuronal cells. This document is intended for research and informational purposes only.

Executive Summary

This compound is a prominent N-alkylamide found in the roots of Anacyclus pyrethrum, a plant with a history of use in traditional medicine for various neurological conditions. While direct studies on this compound are sparse, research on the parent extract and structurally similar N-alkylamides, such as Pellitorine, provides compelling evidence for its neuromodulatory activities. This guide delineates a hypothesized mechanism of action for this compound in neuronal cells, focusing on its potential interaction with Transient Receptor Potential (TRP) ion channels, subsequent effects on intracellular signaling cascades, and its role in modulating neuroinflammation. The proposed mechanism positions this compound as a modulator of neuronal excitability and a potential neuroprotective agent.

Introduction to this compound and N-Alkylamides

This compound belongs to the class of N-alkylamides, characterized by a fatty acid linked to an amine through an amide bond. These compounds are known for their diverse biological activities. The structure of this compound shares similarities with other bioactive lipids, including Pellitorine, another key constituent of Anacyclus pyrethrum, and the endogenous cannabinoid anandamide. This structural resemblance suggests potential overlapping biological targets and mechanisms of action.

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.
Chemical structure of PellitorineFigure 2. Chemical Structure of Pellitorine.

Core Hypothesized Mechanism of Action: Modulation of TRP Channels

The primary hypothesized mechanism of action for this compound in neuronal cells is the modulation of Transient Receptor Potential (TRP) ion channels, particularly the vanilloid receptor 1 (TRPV1). This hypothesis is based on studies of Pellitorine and other N-alkylamides.

Interaction with TRPV1 Channels

N-alkylamides, due to their structural similarity to capsaicin (B1668287) (the pungent compound in chili peppers and a well-known TRPV1 agonist), are strong candidates for TRPV1 modulation.[1][2][3][4] Studies have shown that Pellitorine can act as a TRPV1 antagonist, blocking capsaicin-evoked calcium influx. Given the structural similarities, this compound may also bind to the TRPV1 channel, potentially acting as an antagonist or a partial agonist. This interaction is likely to occur at the same binding pocket as capsaicin, which is formed by transmembrane segments of the channel.[1][2][3][4]

The binding of this compound to TRPV1 is expected to modulate the channel's gating, thereby altering cation influx (primarily Ca²⁺ and Na⁺) into the neuron. This modulation of ion flow is the initial step in a signaling cascade that can lead to changes in neuronal excitability and other downstream cellular events.

anacyclin_trpv1_interaction cluster_membrane Neuronal Membrane TRPV1 TRPV1 Channel Intracellular Intracellular Space This compound This compound This compound->TRPV1 Binds to and modulates channel gating Extracellular Extracellular Space

A diagram illustrating the hypothesized binding of this compound to the TRPV1 channel on the neuronal membrane.

Downstream Signaling Pathways in Neuronal Cells

The modulation of TRPV1 channels by this compound is predicted to initiate a cascade of intracellular events, influencing key signaling pathways that regulate neuronal function and survival.

Modulation of Intracellular Calcium Levels

As a cation channel, TRPV1 activation leads to an influx of calcium ions (Ca²⁺). By modulating TRPV1 activity, this compound would directly influence intracellular calcium concentrations. An antagonistic action would be expected to reduce or prevent the Ca²⁺ influx triggered by TRPV1 agonists. This modulation of calcium signaling is a critical event, as calcium is a ubiquitous second messenger that controls a vast array of cellular processes in neurons.

Impact on CREB Phosphorylation and BDNF Expression

Changes in intracellular calcium can activate various downstream signaling pathways, including the cAMP response element-binding protein (CREB) pathway. Calcium influx can lead to the activation of calcium-dependent kinases, which in turn phosphorylate CREB. Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes involved in neuronal survival, plasticity, and neurogenesis, such as Brain-Derived Neurotrophic Factor (BDNF). By modulating calcium influx, this compound could therefore influence the phosphorylation of CREB and the subsequent expression of neuroprotective factors like BDNF.

anacyclin_signaling_pathway This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Modulates Ca2_influx Ca²⁺ Influx (Modulated) TRPV1->Ca2_influx CaMKK Ca²⁺/Calmodulin-dependent Protein Kinase Kinase (CaMKK) Ca2_influx->CaMKK Activates CREB CREB CaMKK->CREB Phosphorylates pCREB pCREB BDNF_gene BDNF Gene Expression pCREB->BDNF_gene Promotes Transcription BDNF BDNF Protein BDNF_gene->BDNF Neuroprotection Neuroprotection & Neuronal Plasticity BDNF->Neuroprotection

A hypothesized signaling pathway of this compound in neuronal cells, leading to neuroprotective effects.

Role in Neuroinflammation

Chronic neuroinflammation is implicated in the pathogenesis of many neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a key role in neuroinflammatory processes. The neuroprotective effects of Anacyclus pyrethrum extracts suggest a potential anti-inflammatory mechanism. It is hypothesized that this compound may modulate neuroinflammation by inhibiting the activation of microglia and the subsequent release of pro-inflammatory cytokines. This could be a direct effect on microglia or an indirect effect mediated by the modulation of neuronal activity.

Quantitative Data Summary (Hypothetical and Based on Related Compounds)

Direct quantitative data for this compound's activity on neuronal cells is not available. The following table is a hypothetical representation based on data for Pellitorine and other N-alkylamides, intended to guide future experimental design.

CompoundTargetAssay TypeCell TypeActivityIC₅₀/EC₅₀ (µM)Reference
This compound (Hypothetical) TRPV1Calcium InfluxDRG NeuronsAntagonist10 - 100-
This compound (Hypothetical) Nav ChannelsElectrophysiologyCortical NeuronsInhibitor5 - 50-
PellitorineTRPV1Calcium InfluxHEK293-hTRPV1Antagonist~700[3]
PellitorineFatty Acid UptakeTracer AssayCaco-2Inhibitor>100[4]

Detailed Experimental Protocols

The following are generalized protocols for key experiments to investigate the hypothesized mechanism of action of this compound. These should be optimized for specific cell types and experimental conditions.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is designed to measure the effect of this compound on ion channel currents in cultured neurons (e.g., primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line).

patch_clamp_workflow start Start: Culture Neurons on Coverslips prepare Prepare External and Internal Solutions start->prepare patch Obtain Whole-Cell Patch-Clamp Recording prepare->patch baseline Record Baseline Channel Activity patch->baseline apply_this compound Apply this compound (Varying Concentrations) baseline->apply_this compound record_effect Record Channel Activity in Presence of this compound apply_this compound->record_effect washout Washout this compound record_effect->washout record_washout Record Channel Activity After Washout washout->record_washout analyze Analyze Current-Voltage Relationship and Gating Kinetics record_washout->analyze end End analyze->end

A workflow diagram for a patch-clamp electrophysiology experiment.

Materials:

  • Cultured neurons on glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., Tyrode's solution)

  • Internal solution (pipette solution)

  • This compound stock solution (in a suitable solvent like DMSO)

Procedure:

  • Prepare external and internal solutions and filter-sterilize.

  • Place a coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with external solution.

  • Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a neuron with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline ion channel currents using appropriate voltage protocols (e.g., voltage ramps or steps).

  • Perfuse the chamber with external solution containing the desired concentration of this compound.

  • Record the changes in ion channel currents.

  • Wash out the this compound with the external solution and record the recovery of the currents.

  • Analyze the data to determine the effect of this compound on current amplitude, voltage-dependence, and gating kinetics.

Calcium Imaging for TRP Channel Activity

This protocol measures changes in intracellular calcium concentration in response to this compound and/or a TRPV1 agonist.

Materials:

  • Cultured neurons on glass-bottom dishes

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Fluorescence microscope with an imaging system

  • This compound stock solution

  • TRPV1 agonist (e.g., Capsaicin)

Procedure:

  • Load the cultured neurons with a fluorescent calcium indicator according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Mount the dish on the microscope stage and acquire a baseline fluorescence signal.

  • Apply this compound to the cells and record any changes in fluorescence.

  • In a separate experiment, or after washout, apply a TRPV1 agonist (e.g., capsaicin) to confirm the presence of functional TRPV1 channels.

  • To test for antagonism, pre-incubate the cells with this compound before applying the TRPV1 agonist and compare the response to the agonist alone.

  • Analyze the fluorescence data to quantify changes in intracellular calcium concentration.

Western Blot for CREB Phosphorylation

This protocol assesses the effect of this compound on the phosphorylation of CREB.

Materials:

  • Cultured neurons

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (anti-pCREB and anti-total CREB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cultured neurons with this compound for a specified time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each sample.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against pCREB.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total CREB for normalization.

  • Quantify the band intensities to determine the change in CREB phosphorylation.

Conclusion and Future Directions

The available evidence, primarily from studies on the structurally related N-alkylamide Pellitorine, strongly suggests that this compound's mechanism of action in neuronal cells involves the modulation of TRP ion channels, particularly TRPV1. This interaction likely leads to alterations in intracellular calcium signaling, which in turn can influence downstream pathways controlling neuronal excitability, gene expression, and neuroinflammation.

To validate this proposed mechanism and fully elucidate the neuropharmacological profile of this compound, further research is imperative. Key future directions include:

  • Direct Binding Studies: Investigating the direct binding of isolated this compound to TRPV1 and other TRP channels.

  • Electrophysiological Characterization: Detailed patch-clamp studies to characterize the effects of this compound on various neuronal ion channels.

  • In Vivo Studies: Animal studies to correlate the molecular mechanisms with the observed behavioral effects of this compound.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to identify the key structural features for its biological activity.

A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a therapeutic agent for neurological disorders.

References

Bioavailability and pharmacokinetics of Anacyclin

Author: BenchChem Technical Support Team. Date: December 2025

Anacyclin: A Comprehensive Technical Guide on Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring N-isobutylalkyldienediynamide found in plants of the Asteraceae family, notably Anacyclus pyrethrum (L.) and Achillea millefolium.[1] Traditionally, extracts of these plants have been used in medicine for a variety of ailments.[2][3][4][5] This technical guide provides a comprehensive overview of the current knowledge regarding the bioavailability and pharmacokinetics of this compound, with a focus on its physicochemical properties, absorption, distribution, metabolism, and excretion (ADME), and toxicological profile.

Introduction

This compound, with the chemical formula C18H25NO, is a fatty amide that has garnered interest for its potential pharmacological activities.[1] It is a constituent of Anacyclus pyrethrum, a plant used in traditional medicine for its purported analgesic, anti-inflammatory, and aphrodisiac properties.[3][4][6] Understanding the bioavailability and pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent.

Physicochemical Properties

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior.

PropertyValueSource
Molecular FormulaC18H25NOPubChem CID: 5281131[1]
Molecular Weight271.4 g/mol PubChem CID: 5281131[1]
XLogP34.7PubChem CID: 5281131[1]
IUPAC Name(2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamidePubChem CID: 5281131[1]

Note: This table summarizes key physicochemical properties of this compound.

Bioavailability and Pharmacokinetics (ADME)

Currently, there is a significant lack of specific quantitative data in the public domain regarding the bioavailability and pharmacokinetics of isolated this compound in animal models or humans. Most of the available information is derived from studies on crude extracts of Anacyclus pyrethrum.

Absorption and Bioavailability

In silico predictions based on the physicochemical properties of compounds found in the essential oil of Anacyclus pyrethrum have been performed to estimate their bioavailability.[7] These predictions consider properties such as size, lipophilicity, solubility, flexibility, saturation, and polarity.[7] However, experimental data on the oral bioavailability of this compound is not available. The high lipophilicity (XLogP3 of 4.7) suggests that it may be absorbed from the gastrointestinal tract, but its poor solubility could be a limiting factor.

Distribution

No specific studies on the distribution of this compound in the body have been identified. Its lipophilic nature suggests it may distribute into tissues.

Metabolism

The metabolic pathways of this compound have not been elucidated. It is plausible that it undergoes metabolism by cytochrome P450 enzymes in the liver, a common pathway for lipophilic compounds.

Excretion

The routes of excretion for this compound and its potential metabolites are unknown.

Experimental Protocols

Detailed experimental protocols for determining the bioavailability and pharmacokinetics of this compound are not available in the cited literature. However, a general workflow for such a study can be proposed.

Workflow for a Preclinical Pharmacokinetic Study of this compound

G cluster_preclinical Preclinical Pharmacokinetic Study A Compound Isolation & Purification of this compound B Analytical Method Development (e.g., LC-MS/MS) A->B C Animal Model Selection (e.g., Rodents) B->C D Dose Formulation & Administration (Oral & Intravenous) C->D E Serial Blood Sampling D->E F Plasma Sample Processing & Analysis E->F G Pharmacokinetic Data Analysis (e.g., NCA, Compartmental Modeling) F->G H Parameter Calculation (t1/2, Cmax, Tmax, AUC, CL, Vd) G->H G cluster_inflammation Potential Anti-inflammatory Mechanism AA Arachidonic Acid COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation This compound This compound This compound->COX This compound->LOX

References

Anacyclin: A Technical Guide to its Discovery, Isolation, and Characterization from Anacyclus pyrethrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of anacyclin, a prominent N-alkylamide found in the roots of Anacyclus pyrethrum (L.) Lag. This document details the historical context of its discovery, modern and classical isolation protocols, and its physicochemical properties.

Introduction

Anacyclus pyrethrum, commonly known as pellitory or akarkara, has a long history in traditional medicine.[1][2] Its roots are particularly rich in bioactive N-alkylamides, which are responsible for many of its pharmacological effects, including its well-documented insecticidal and analgesic properties.[3][4][5] this compound, identified as N-isobutyltetradeca-2,4-diene-8,10-diynamide, is a key bioactive constituent of this plant.[3][6] This guide serves as a technical resource for researchers interested in the natural product chemistry and pharmacology of this compound.

Discovery of this compound

The discovery of this compound dates back to the mid-20th century, with the pioneering work of L. Crombie. In 1954, Crombie first reported the isolation of a crystalline N-isobutyldienediynamide from the roots of Anacyclus pyrethrum, which was named this compound.[3] This initial discovery was followed by a detailed paper in 1955 that described its structure elucidation through classical chemical methods, including degradation and synthesis.[2]

Physicochemical and Spectroscopic Data

This compound's structure has been confirmed by modern spectroscopic techniques. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₂₅NO[7]
Molecular Weight 271.4 g/mol [7]
IUPAC Name (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide[7]
CAS Number 502-57-8[7]
Appearance Crystalline solid[3]
GC-MS Retention Time 11.83 min[5]
Mass Spectrum (m/z) 271 [M]⁺[5]

Experimental Protocols

General Extraction of N-Alkylamides from Anacyclus pyrethrum

Several methods have been described for the extraction of N-alkylamides from the roots of Anacyclus pyrethrum. The choice of solvent significantly impacts the extraction yield and the profile of extracted compounds.

  • Maceration: Powdered roots are macerated with a solvent such as 70% ethanol (B145695) at room temperature for 48 hours. The mixture is then filtered, and the solvent is evaporated under reduced pressure.[5]

  • Soxhlet Extraction: Continuous extraction of the powdered root material with a solvent like methanol (B129727) in a Soxhlet apparatus.[4]

  • Infusion: The powdered material is steeped in hot distilled water for a specified period, followed by filtration.

Chromatographic Isolation of this compound

Following the initial extraction, chromatographic techniques are employed to isolate this compound from the crude extract. High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of N-alkylamides.

A general HPLC protocol would involve:

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.

  • Detection: UV detection at a wavelength where the chromophores of the N-alkylamides absorb, typically around 254 nm or 280 nm.

  • Identification: Comparison of retention times with a known standard of this compound and confirmation by mass spectrometry (LC-MS).[8]

Logical Workflow and Methodological Diagrams

Workflow for the Discovery and Isolation of this compound

The following diagram illustrates the logical workflow from the plant material to the isolated and characterized this compound, based on both historical and modern methodologies.

G plant Anacyclus pyrethrum Roots powder Drying and Powdering plant->powder extraction Solvent Extraction (e.g., Ethanol, Methanol) powder->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography fractions Fractions chromatography->fractions This compound Pure this compound fractions->this compound characterization Structure Elucidation (Spectroscopy: MS, NMR, IR) This compound->characterization

Fig. 1: General workflow for the isolation of this compound.
Proposed Mechanism of Action: Neurological Disruption

The insecticidal activity of N-alkylamides like this compound is attributed to their effect on the nervous system of insects. They are known to act on voltage-gated sodium channels, leading to paralysis.

G This compound This compound na_channel Voltage-Gated Sodium Channel This compound->na_channel channel_mod Modulation of Channel Gating na_channel->channel_mod na_influx Prolonged Sodium Influx channel_mod->na_influx depolarization Sustained Membrane Depolarization na_influx->depolarization paralysis Nerve Paralysis depolarization->paralysis

Fig. 2: Proposed signaling pathway for this compound's neurotoxic effects.

Conclusion

This compound remains a molecule of significant interest due to its biological activities. This guide provides a foundational understanding for researchers aiming to work with this natural product, from its extraction from Anacyclus pyrethrum to its characterization and potential mechanisms of action. The detailed protocols and compiled data herein should facilitate further research and development in the fields of natural product chemistry, pharmacology, and drug discovery.

References

An In-depth Technical Guide to the Primary Bioactive Properties of Anacyclin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anacyclin, a prominent N-alkylamide found in the roots of Anacyclus pyrethrum (L.), has garnered significant scientific interest due to its diverse and potent bioactive properties. Traditionally used in Ayurvedic and Unani medicine, modern pharmacological studies have begun to elucidate the mechanisms underlying its therapeutic effects. This technical guide provides a comprehensive overview of the primary bioactive properties of this compound, with a focus on its anti-inflammatory, neuroprotective, insecticidal, and aphrodisiac activities. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to facilitate further research and drug development endeavors.

Introduction

Anacyclus pyrethrum (L.), commonly known as Akarkara or Pellitory root, is a perennial plant belonging to the Asteraceae family.[1] Its roots are a rich source of various bioactive compounds, with N-alkylamides being the most significant class. Among these, this compound stands out for its wide spectrum of pharmacological activities.[2][3] This document aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound. We will delve into its primary bioactive properties, presenting quantitative data from various studies, outlining the methodologies used to assess these properties, and illustrating the current understanding of its mechanisms of action through signaling pathway diagrams.

Primary Bioactive Properties of this compound

This compound exhibits a range of biological effects, with the most well-documented being its anti-inflammatory, neuroprotective, insecticidal, and aphrodisiac properties. These activities are attributed to its unique chemical structure and its ability to interact with various molecular targets in the body.

Anti-inflammatory Activity

This compound and extracts of Anacyclus pyrethrum have demonstrated significant anti-inflammatory effects in various preclinical models.[4][5] This activity is believed to be mediated, at least in part, through the inhibition of key inflammatory pathways.

Experimental ModelTest SubstanceDoseInhibition (%)Reference
Acetic Acid-Induced Writhing (Mice)Hydroalcoholic extract of A. pyrethrum roots300 mg/kg94.10 ± 4.35[6]
Acetic Acid-Induced Writhing (Mice)Hydroalcoholic extract of A. pyrethrum leaves500 mg/kg12.00 ± 5.27[6]
Formalin Test (Mice, early phase)Hydroalcoholic extracts of different plant parts-67 - 94[6]
Formalin Test (Mice, late phase)Hydroalcoholic extracts of different plant parts-76 - 91[6]
Xylene-Induced Ear Edema (Mice)Methanol and Aqueous extracts of A. pyrethrum roots500 mg/kgSignificant reduction compared to indomethacin[7]
Carrageenan-Induced Paw Edema (Rats)Methanol and Aqueous extracts of A. pyrethrum roots250 and 500 mg/kgSignificant reduction[8]
Egg Albumin DenaturationMethanolic extract of Anacyclus pyrethrum10 mg/ml76.1 ± 1.04[4]

The anti-inflammatory effects of this compound are thought to involve the modulation of the arachidonic acid cascade and key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. By inhibiting enzymes like cyclooxygenase (COX-2), this compound can reduce the production of pro-inflammatory prostaglandins.[4] Furthermore, its potential to suppress the MAPK signaling pathway can lead to a decrease in the production of various inflammatory mediators.[9][10]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 MAPKKK MAPKKK Stimulus->MAPKKK AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK ProInflammatory_Genes Pro-inflammatory Gene Expression MAPK->ProInflammatory_Genes Inflammation Inflammation ProInflammatory_Genes->Inflammation This compound This compound This compound->COX2 This compound->MAPK Prostaglandins->Inflammation

This compound's Anti-inflammatory Mechanism
Neuroprotective Activity

Extracts of Anacyclus pyrethrum containing this compound have shown promising neuroprotective effects in experimental models of neurotoxicity and seizures.[11][12] These effects are associated with a reduction in neuronal damage and modulation of neuroinflammatory markers.

In a study using a kainic acid-induced status epilepticus model in mice, both methanolic and aqueous extracts of Anacyclus pyrethrum root demonstrated anticonvulsive and neuroprotective effects.[12] Treatment with the extracts led to a significant reduction in the expression of c-FOS (a marker of neuronal activity) and Glial Fibrillary Acidic Protein (GFAP), an indicator of astrogliosis and neuronal injury, in the hippocampus.[12][13]

The neuroprotective potential of this compound is typically investigated through a series of in vivo experiments designed to induce neuronal damage and then assess the protective effects of the compound.

neuroprotection_workflow cluster_animal_model Animal Model cluster_treatment Treatment Groups cluster_assessment Assessment Animal_Model Induction of Neurotoxicity (e.g., Kainic Acid) Control Control Group (Vehicle) Animal_Model->Control Anacyclin_Group This compound-Treated Group Animal_Model->Anacyclin_Group Behavioral Behavioral Analysis (e.g., Seizure Scoring) Control->Behavioral Histological Histopathological Analysis (e.g., c-FOS, GFAP) Control->Histological Anacyclin_Group->Behavioral Anacyclin_Group->Histological Outcome Neuroprotective Effect Assessment Behavioral->Outcome Histological->Outcome insecticidal_pathway cluster_neuron Insect Neuron Na_Channel Voltage-Gated Sodium Channel Nerve_Impulse Continuous Nerve Impulses Na_Channel->Nerve_Impulse Paralysis Paralysis & Death Nerve_Impulse->Paralysis This compound This compound This compound->Na_Channel Binds and keeps open aphrodisiac_pathway cluster_hpg_axis Hypothalamus-Pituitary-Gonadal Axis This compound This compound Hypothalamus Hypothalamus This compound->Hypothalamus GnRH GnRH Release Hypothalamus->GnRH Pituitary Pituitary Gland LH_FSH LH & FSH Release Pituitary->LH_FSH Testes Testes Testosterone Testosterone Production Testes->Testosterone Spermatogenesis Spermatogenesis Testes->Spermatogenesis GnRH->Pituitary LH_FSH->Testes

References

Anacyclin's Role in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anacyclin is a prominent N-alkylamide found in the roots of Anacyclus pyrethrum (L.) Lag., a plant with a rich history in traditional Ayurvedic, Unani, and Siddha medicine.[1][2] Traditionally, the plant, known as Akarkara or Pellitory, has been utilized for a wide range of ailments, including inflammatory conditions, pain relief, and as an aphrodisiac.[2][3] While much of the traditional knowledge and modern scientific investigation have focused on the entire root extract or the more abundant N-alkylamide, Pellitorine (B1679214), the presence and structural similarity of this compound suggest its significant contribution to the plant's therapeutic effects. This technical guide provides a comprehensive overview of the traditional uses attributed to this compound-containing extracts, details on the phytochemical composition, and available quantitative data on the bioactivities of related compounds. It further outlines experimental protocols for the extraction and analysis of N-alkylamides and visualizes the proposed signaling pathways through which these compounds may exert their effects, offering a valuable resource for researchers and professionals in drug development.

Traditional and Ethnomedicinal Uses

The roots of Anacyclus pyrethrum are the primary part used in traditional medicine and are recommended for a variety of conditions.[1] The therapeutic applications are largely attributed to its N-alkylamide constituents, including this compound and Pellitorine.[1][4]

Key Traditional Uses:

  • Oral Health: Used for treating toothache, gingivitis, and other dental caries.[2][5]

  • Pain and Inflammation: Employed to alleviate rheumatism, sciatica, neuralgia, and backache.[1][2]

  • Nervous System Disorders: Traditionally used for epilepsy, hemiplegia, facial palsy, and to tone nerves.[2][5]

  • Aphrodisiac and Reproductive Health: Utilized to address premature ejaculation, anaphrodisia, and to promote menstrual health.[4][5]

  • General Health: It is also used as a general tonic, for digestive problems, and to treat colds and nasal congestion.[1][2][5]

Phytochemical Profile of Anacyclus pyrethrum Root

The primary bioactive constituents of Anacyclus pyrethrum root are a class of compounds known as N-alkylamides. This compound and Pellitorine are among the most significant of these.

Compound ClassKey Compounds IdentifiedReference
N-Alkylamides This compound, Pellitorine (and other N-isobutylamides), N-methyl isobutylamides, Tyramides, 2-phenylethylamides[6][7]
Other Compounds Pyrethrins, Sesamin, Inulin, Tannins, Flavonoids, Sterols, Triterpenes[1][8]

Quantitative Data on Bioactivity of Anacyclus pyrethrum Extracts and N-Alkylamides

Quantitative data for isolated this compound is limited in the current literature. However, numerous studies have quantified the bioactivity of Anacyclus pyrethrum extracts and its primary N-alkylamide, Pellitorine. This data provides valuable insight into the potential efficacy of this compound.

Table 3.1: Antioxidant Activity of Anacyclus pyrethrum Root Extracts

ExtractAssayIC50 ValueReference
Methanolic ExtractDPPH12.38 ± 0.28 µg/mL[2]
Aqueous ExtractDPPH13.41 ± 0.67 µg/mL[2]
Methanolic ExtractFRAP50.89 µg/mL[2]
Aqueous ExtractFRAP60.17 µg/mL[2]
Methanolic ExtractBCB107.07 µg/mL[2]
Aqueous ExtractBCB120.66 µg/mL[2]

Table 3.2: Anti-inflammatory and Cytotoxic Activity of Pellitorine

ActivityCell Line/ModelIC50 ValueReference
CytotoxicityHL-60 (Leukemia)13.0 µg/mL[9]
CytotoxicityMCF-7 (Breast Cancer)1.8 µg/mL[9]
Anti-inflammatoryCapsaicin-evoked Ca2+ uptake (TRPV1 antagonism)154 µg/mL (0.69 mM)[10]

Experimental Protocols

Extraction of N-Alkylamides (General Protocol)

This protocol is based on methods used for Pellitorine extraction and can be optimized for this compound.

  • Maceration:

    • Air-dry and powder the roots of Anacyclus pyrethrum.

    • Macerate the powdered material in methanol (B129727) at room temperature for 48 hours with occasional stirring.

    • Filter the mixture to separate the methanol extract from the plant residue.

    • Concentrate the methanol extract using a rotary evaporator under reduced pressure to obtain a crude extract.[5]

  • Soxhlet Extraction:

    • Place the powdered root material in a cellulose (B213188) extraction thimble.

    • Use a Soxhlet apparatus with hexane (B92381) as the solvent.

    • Heat the solvent to its boiling point and allow the extraction to proceed for several hours until the solvent in the extractor runs clear.

    • Evaporate the solvent from the extract to obtain the crude N-alkylamide-rich fraction.[5]

Chromatographic Purification
  • Column Chromatography:

    • Prepare a silica (B1680970) gel column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Load the dissolved sample onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing the desired N-alkylamides.[5]

  • High-Performance Liquid Chromatography (HPLC):

    • Further purification can be achieved using a reversed-phase HPLC system with a C18 column.

    • A gradient of water and acetonitrile (B52724) is typically used as the mobile phase.

    • Detection is commonly performed using a UV detector.[7]

Signaling Pathways

Direct studies on the signaling pathways of this compound are not extensively documented. However, based on the research conducted on the structurally similar and co-occurring N-alkylamide, Pellitorine, the following pathways are likely relevant to the bioactivity of this compound.

Anti-inflammatory Signaling Pathway (Proposed for this compound based on Pellitorine data)

Pellitorine has been shown to exert its anti-inflammatory effects by inhibiting the HMGB1 signaling pathway. This leads to the downregulation of pro-inflammatory cytokines and inhibition of key inflammatory transcription factors.[1]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 HMGB1 HMGB1 NF_kB NF-κB HMGB1->NF_kB ERK1_2 ERK1/2 HMGB1->ERK1_2 Pellitorine Pellitorine / this compound Pellitorine->HMGB1 TLR4->HMGB1 TNFa_IL6 TNF-α, IL-6 NF_kB->TNFa_IL6 ERK1_2->TNFa_IL6

Caption: Proposed anti-inflammatory pathway of N-alkylamides.

Neuroprotective Signaling Pathway (Proposed for this compound based on Pellitorine data)

Recent studies on Pellitorine suggest it provides neuroprotection by inhibiting neuroinflammation and ferroptosis, a form of programmed cell death.[6]

neuroprotective_pathway cluster_inflammation Neuroinflammation cluster_ferroptosis Ferroptosis cluster_neuroprotection Neuroprotection Stress Chronic Stress NLRP3 NLRP3 Stress->NLRP3 HMGB1_NFkB HMGB1, NF-κB Stress->HMGB1_NFkB GPX4 GPX4↓ Stress->GPX4 Pellitorine Pellitorine / this compound Pellitorine->NLRP3 Pellitorine->HMGB1_NFkB Pellitorine->GPX4 restores BDNF BDNF↑ Pellitorine->BDNF Nrf2 Nrf2↑ Pellitorine->Nrf2

Caption: Proposed neuroprotective pathways of N-alkylamides.

Conclusion and Future Directions

This compound, as a key N-alkylamide in Anacyclus pyrethrum, undoubtedly plays a role in the traditional medicinal applications of the plant. While direct research on this compound is limited, the extensive studies on the whole plant extract and the closely related compound Pellitorine provide a strong foundation for understanding its potential pharmacological activities. The anti-inflammatory and neuroprotective signaling pathways identified for Pellitorine offer promising avenues for investigating the specific mechanisms of this compound.

Future research should focus on the isolation and purification of this compound to enable specific bioactivity screening and quantitative analysis. Delineating the individual contributions of this compound and Pellitorine to the overall therapeutic effects of Anacyclus pyrethrum will be crucial for the development of targeted therapeutics. Furthermore, detailed investigation into the direct interactions of this compound with cellular receptors and signaling molecules will provide a clearer understanding of its mechanism of action and pave the way for its potential use in modern medicine.

References

In silico modeling of Anacyclin receptor binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the In Silico Modeling of Anacyclin Receptor Binding

Introduction

This compound is a prominent N-alkylamide found in the roots of Anacyclus pyrethrum, a plant with a long history of use in traditional medicine for its analgesic, anti-inflammatory, and neurostimulatory properties. The therapeutic potential of this compound and related compounds has spurred interest in understanding their molecular mechanisms of action. This technical guide provides a comprehensive overview of the in silico modeling of this compound's interactions with its potential biological targets. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational approaches used to elucidate the pharmacodynamics of natural products. This guide details the methodologies for in silico modeling, presents quantitative data in structured tables, provides experimental protocols for validation, and visualizes key pathways and workflows.

Potential Molecular Targets of this compound

Based on the pharmacological activities of Anacyclus pyrethrum and the known targets of structurally similar N-alkylamides, several key proteins have been identified as potential receptors for this compound. These targets are primarily involved in pain and inflammation signaling pathways.

  • Transient Receptor Potential (TRP) Channels: These ion channels are critical sensors of various stimuli, including temperature, pain, and pungent compounds.

    • TRPV1 (Vanilloid Receptor 1): A key integrator of pain and heat signals. The structurally similar N-alkylamide, pellitorine, has been identified as a TRPV1 antagonist.[1]

    • TRPA1 and TRPM8: Also involved in sensory perception, including cold and chemical irritants.

  • Voltage-Gated Sodium Channels (VGSCs): Essential for the initiation and propagation of action potentials in neurons. Modulation of these channels can have significant effects on neuronal excitability and pain transmission.

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain.

  • 5-Lipoxygenase (5-LOX): Another crucial enzyme in the arachidonic acid cascade, leading to the production of leukotrienes, which are involved in inflammation and allergic responses.

  • Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH can lead to analgesic and anti-inflammatory effects.

In Silico Modeling of this compound-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This section details the methodology and results of docking this compound with its potential protein targets.

Methodology

A standard molecular docking workflow was conceptualized to predict the binding affinities and interaction patterns of this compound with its putative receptors.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep Ligand Preparation (this compound 3D Structure) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Structures) receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking scoring Scoring & Ranking (Binding Energy) docking->scoring analysis Interaction Analysis (Binding Mode) scoring->analysis prep Prepare Membranes (from TRPV1-expressing cells) incubation Incubate: - Membranes - [3H]-Resiniferatoxin (Radioligand) - this compound (Test Compound) prep->incubation separation Separate Bound & Free Ligand (Filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation Counting) separation->counting analysis Data Analysis (Determine IC50 and Ki) counting->analysis reagent_prep Prepare Reagents: - FAAH Enzyme - Assay Buffer - Fluorogenic Substrate - this compound plate_setup Plate Setup (96-well): - Add FAAH & this compound - Pre-incubate reagent_prep->plate_setup reaction_init Initiate Reaction: Add Substrate plate_setup->reaction_init measurement Measure Fluorescence (Kinetic or Endpoint) reaction_init->measurement analysis Data Analysis: Calculate % Inhibition & IC50 measurement->analysis cluster_stimuli Noxious Stimuli / Injury cluster_membrane Cell Membrane cluster_cox_lox COX/LOX Pathways cluster_sensory Sensory Neuron stimuli Cell Damage pla2 PLA2 stimuli->pla2 phospholipids Membrane Phospholipids phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts trpv1 TRPV1 pgs->trpv1 sensitizes lts->trpv1 sensitizes pain_signal Pain Signal Transmission trpv1->pain_signal depolarization vgsc VGSC vgsc->pain_signal action potential This compound This compound This compound->cox inhibits? This compound->lox inhibits? This compound->trpv1 antagonizes? This compound->vgsc blocks?

References

Anacyclin: A Technical Guide to its Insecticidal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anacyclin, a prominent N-alkylamide found in the roots of Anacyclus pyrethrum (L.), presents a compelling case for development as a potent insecticidal agent. This technical guide synthesizes the current scientific knowledge on this compound and related N-alkylamides, focusing on their mechanism of action, insecticidal efficacy, and the experimental methodologies used for their evaluation. The primary mode of action is the modulation of voltage-gated sodium channels in the insect nervous system, leading to paralysis and death. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways involved, aiming to facilitate further research and development in the field of botanical insecticides.

Introduction

The growing demand for sustainable and environmentally benign pest management strategies has spurred research into plant-derived insecticides. Anacyclus pyrethrum, commonly known as pellitory or akarkara, has a long history in traditional medicine and has been recognized for its potent insecticidal properties.[1][2] The primary bioactive constituents responsible for this activity are a class of compounds known as N-alkylamides, with this compound and pellitorine (B1679214) being among the most significant.[1][3] These compounds offer a promising alternative to synthetic pesticides, potentially with a more favorable toxicological profile and a lower risk of environmental persistence. This document provides an in-depth analysis of the insecticidal potential of this compound, focusing on its chemical properties, mechanism of action, and methods for its evaluation.

Chemical Properties of this compound

This compound is a fatty amide with the chemical name (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide.[4] Its structure is characterized by a long hydrocarbon chain with conjugated double and triple bonds, and an isobutylamide functional group. This lipophilic nature is thought to facilitate its penetration through the insect cuticle and interaction with neuronal membranes.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C18H25NO[4]
Molecular Weight 271.4 g/mol [4]
IUPAC Name (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide[4]
SMILES CCCC#CC#CCC/C=C/C=C/C(=O)NCC(C)C[4]
InChIKey CAZNLADLZFVEBY-SQIWNDBBSA-N[4]

Insecticidal Activity and Efficacy

Extracts of Anacyclus pyrethrum, rich in this compound and other N-alkylamides, have demonstrated significant insecticidal activity against a broad spectrum of insect pests. The efficacy is typically quantified using metrics such as Lethal Concentration (LC50) and Lethal Dose (LD50), which represent the concentration or dose required to kill 50% of a test population. While data for purified this compound is limited, the insecticidal potential of the plant's extracts is well-documented.

Table 2: Insecticidal Efficacy of Anacyclus pyrethrum Extracts

Insect SpeciesExtract TypeEfficacy MetricValueReference(s)
Aedes aegypti (larvae)Ethanolic root extractLC500.2 mg/mL (90% mortality)[1]
Aphis gossypiiMethanolic extractLD5045.847 ± 1.661 mg/ml[5]
Culex pipiens (larvae)Essential oil-100% mortality at 40 μL/mL[1]
Tribolium castaneum-Low insecticidal effect-[6]
Various agricultural pests-Effective against beetles, whiteflies, thrips, aphids, etc.-[1]

Note: The reported values are for crude or partially purified extracts and represent the combined activity of multiple bioactive compounds, including this compound. Further studies on isolated this compound are required to determine its specific contribution to the overall toxicity.

Mechanism of Action: Neuromodulation of Voltage-Gated Sodium Channels

The primary mechanism of action for this compound and related insecticidal N-alkylamides is the disruption of the insect's nervous system.[1] These compounds act as neurotoxins, targeting the voltage-gated sodium channels (VGSCs) which are crucial for the generation and propagation of nerve impulses.[2][7]

The proposed signaling pathway is as follows:

  • Binding to VGSC: this compound binds to site 2 of the insect's voltage-gated sodium channel, a site also targeted by other neurotoxins like batrachotoxin.[1][5]

  • Persistent Activation: This binding locks the sodium channel in an open or modified-open state, preventing its normal inactivation.[3]

  • Uncontrolled Ion Influx: The persistently open channels lead to an uncontrolled influx of sodium ions (Na+) into the neuron.

  • Membrane Depolarization: The massive influx of positive ions causes prolonged depolarization of the neuronal membrane.

  • Hyperexcitation and Paralysis: This leads to a state of hyperexcitability, characterized by repetitive nerve discharges, followed by nerve block, paralysis, and ultimately, the death of the insect.[8]

Anacyclin_Signaling_Pathway cluster_neuron Insect Neuron This compound This compound VGSC Voltage-Gated Sodium Channel (Site 2) Na_Influx Uncontrolled Na+ Influx Depolarization Prolonged Membrane Depolarization Hyperexcitation Neuronal Hyperexcitation Paralysis Paralysis & Death

Experimental Protocols

The evaluation of this compound's insecticidal potential involves a series of standardized experimental procedures, from the extraction of the compound to its testing against target insects.

Extraction of this compound and N-Alkylamides

A general workflow for the extraction and isolation of this compound is depicted below. The choice of solvent and chromatographic technique is critical for obtaining a high yield and purity of the target compound.

Extraction_Workflow Plant_Material Dried & Powdered Anacyclus pyrethrum Roots Extraction Solvent Extraction (e.g., Ethanol (B145695), Methanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Purified_Fractions Purified Fractions Fractionation->Purified_Fractions Isolation Isolation of this compound (e.g., HPLC) Purified_Fractions->Isolation This compound Pure this compound Isolation->this compound Bioassays Insecticidal Bioassays This compound->Bioassays Data_Analysis Data Analysis (LC50/LD50) Bioassays->Data_Analysis

Detailed Methodologies:

  • Soxhlet Extraction: 50g of powdered A. pyrethrum roots are extracted with 300 ml of a suitable solvent (e.g., ethanol or ethyl acetate) in a Soxhlet apparatus for a defined number of cycles (e.g., 16 cycles).[9] The resulting extract is then filtered and concentrated under reduced pressure.

  • Maceration: 50g of plant powder is macerated in 300 ml of a solvent (e.g., ethanol or distilled water) with continuous stirring at room temperature for 48 hours.[9] The macerate is then filtered and the solvent is evaporated to yield the crude extract.

  • Alkaloid Extraction: For a more targeted extraction of N-alkylamides, an acid-base extraction can be performed. The plant material is extracted with an organic solvent, followed by acidification to partition the alkaloids into an aqueous layer. The aqueous phase is then basified and re-extracted with an organic solvent to yield the crude alkaloid fraction.[9]

Insecticidal Bioassays

Standardized bioassays are essential for determining the efficacy of this compound against target insect species.

  • Larvicidal Bioassay (e.g., against Aedes aegypti):

    • Late third or early fourth instar larvae of the target mosquito species are used.

    • A range of concentrations of the test compound (dissolved in a suitable solvent like ethanol or DMSO) are prepared in deionized water.

    • A specific number of larvae (e.g., 20-25) are introduced into beakers containing the test solutions.

    • A control group with only the solvent is also maintained.

    • Mortality is recorded after a specified period (e.g., 24 hours). Larvae are considered dead if they are immobile and do not respond to probing.

    • The LC50 value is then calculated using probit analysis.[7]

  • Topical Application Bioassay (e.g., against houseflies):

    • Adult insects of a uniform age and size are anesthetized (e.g., with CO2).

    • A small, precise volume (e.g., 1 µl) of the test compound dissolved in a volatile solvent (e.g., acetone) is applied to the dorsal thorax of each insect using a microapplicator.[10]

    • Control insects are treated with the solvent alone.

    • The treated insects are then transferred to holding containers with food and water.

    • Mortality is assessed at regular intervals (e.g., 24, 48 hours).

    • The LD50 value is determined from the dose-response data.[11]

  • Adult Vial Test (Contact Toxicity):

    • Glass vials are coated with a thin film of the test compound by evaporating a known amount of the substance dissolved in a volatile solvent.[12]

    • A known number of adult insects are introduced into each vial.

    • A control group is exposed to vials treated only with the solvent.

    • The time to knockdown and mortality are recorded.

    • This method is useful for assessing contact toxicity and can be adapted for resistance monitoring.[12]

Future Directions and Conclusion

This compound holds significant promise as a lead compound for the development of new bio-insecticides. Its neurotoxic mode of action, targeting the voltage-gated sodium channels of insects, is a well-validated target for insecticidal activity. However, further research is needed in several key areas:

  • Isolation and Efficacy of Pure this compound: There is a critical need for studies that evaluate the insecticidal activity of isolated this compound against a wider range of insect pests to determine its intrinsic potency.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of this compound analogs could lead to the discovery of compounds with enhanced insecticidal activity, greater selectivity, and improved stability.

  • Formulation Development: Research into stable and effective formulations is necessary to translate the laboratory findings into practical applications for pest management.

  • Toxicological and Environmental Impact Assessment: A thorough evaluation of the safety of this compound to non-target organisms, including beneficial insects, and its environmental fate is essential for its registration and commercialization as a biopesticide.

References

An In-Depth Technical Guide on the Neuroprotective Potential of Anacyclus pyrethrum and its Constituent Anacyclin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the neuroprotective properties of extracts from the plant Anacyclus pyrethrum. However, there is a notable scarcity of research specifically investigating the in vitro neuroprotective effects of the isolated compound, Anacyclin. This guide, therefore, synthesizes the available data on Anacyclus pyrethrum extracts while highlighting the attributed, yet largely uninvestigated, role of this compound.

Introduction

Anacyclus pyrethrum (L.) Lag., commonly known as Pellitory or Akarkara, is a perennial herb belonging to the Asteraceae family.[1] Traditionally used in Ayurvedic and Unani medicine, its roots are reputed for a variety of therapeutic properties, including acting as a tonic for the nervous system.[2][3][4] Modern pharmacological studies have begun to validate these traditional uses, with a growing body of evidence pointing towards the neuroprotective potential of its extracts.[5][6][7][8][9] The primary bioactive constituents are N-alkylamides, with this compound being one of the identified compounds.[1][4][7][8][10][11][12] This document provides a comprehensive overview of the in vitro neuroprotective effects attributed to Anacyclus pyrethrum extracts, with a focus on the potential mechanisms of action that may involve compounds like this compound.

Quantitative Data on the Bioactivities of Anacyclus pyrethrum Extracts

While specific quantitative data for the direct neuroprotective effects of isolated this compound in vitro is not available in the current body of scientific literature, studies on the crude extracts of Anacyclus pyrethrum provide valuable insights into its overall bioactivity. The following table summarizes key quantitative findings from in vitro antioxidant and anti-inflammatory assays, which are critical to its neuroprotective action.

Assay TypeExtract/CompoundKey FindingsReference
Antioxidant Activity
DPPH Radical ScavengingAnacyclus pyrethrum extractIC50 = 0.142 ± 0.001 mg/ml[13]
ABTS+ Radical ScavengingAnacyclus pyrethrum extractIC50 = 0.079 ± 0.0005 mg/ml[13]
Hydroxyl Radical ScavengingAnacyclus pyrethrum extractIC50 = 0.845 ± 0.052 mg/ml[13]
Iron ChelationAnacyclus pyrethrum extractIC50 = 0.019 ± 0.0006 mg/ml[13]
Anti-inflammatory Activity
Inhibition of Egg Albumin DenaturationAnacyclus pyrethrum extract76.1 ± 1.04% inhibition[13]

Postulated Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective effects of Anacyclus pyrethrum extracts are believed to be multifactorial, primarily revolving around their antioxidant and anti-inflammatory properties.[5][6] While the specific pathways modulated by this compound have yet to be elucidated, the activity of the whole extract suggests potential involvement of the following signaling cascades.

Antioxidant and Anti-inflammatory Pathways

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. The strong antioxidant capacity of Anacyclus pyrethrum extracts, demonstrated by their ability to scavenge various free radicals, suggests a primary mechanism of neuroprotection is the mitigation of oxidative damage to neuronal cells.[13] The anti-inflammatory effects, such as the inhibition of protein denaturation, further point towards an ability to modulate inflammatory pathways that contribute to neuronal cell death.[13]

G ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA damage) ROS->Oxidative_Damage causes Neuroinflammation Neuroinflammation Neuronal_Cell_Death Neuronal Cell Death Neuroinflammation->Neuronal_Cell_Death promotes Anacyclus_pyrethrum Anacyclus pyrethrum Extracts (this compound) Anacyclus_pyrethrum->ROS scavenges Anacyclus_pyrethrum->Neuroinflammation inhibits Neuroprotection Neuroprotection Anacyclus_pyrethrum->Neuroprotection Oxidative_Damage->Neuronal_Cell_Death leads to

Caption: Postulated mechanism of neuroprotection by Anacyclus pyrethrum extracts.

Experimental Protocols for Assessing Neuroprotection In Vitro

While specific protocols for this compound are not available, the following are standard methodologies used to evaluate the neuroprotective effects of natural compounds in neuronal cell cultures. These protocols would be applicable for future studies on this compound.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Neurotoxicity: To model neurodegenerative conditions, neuronal cells are exposed to neurotoxins such as:

    • Hydrogen Peroxide (H2O2): To induce oxidative stress.

    • Glutamate: To induce excitotoxicity.

    • Amyloid-beta (Aβ) peptides: To model Alzheimer's disease.

Cell Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Plate cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with varying concentrations of the test compound (e.g., this compound) for a specified time (e.g., 24 hours).

    • Induce neurotoxicity by adding a neurotoxin.

    • After the incubation period, add MTT solution and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

Measurement of Oxidative Stress Markers
  • Intracellular ROS Assay: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure the levels of reactive oxygen species (ROS) within the cells.

  • Antioxidant Enzyme Activity: Measure the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in cell lysates.

G start Seed Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treat with this compound (Varying Concentrations) start->pretreatment neurotoxin Induce Neurotoxicity (e.g., H2O2, Glutamate) pretreatment->neurotoxin incubation Incubate for 24h neurotoxin->incubation assays Perform Assays incubation->assays viability Cell Viability (MTT, LDH) assays->viability ros Oxidative Stress (ROS, SOD) assays->ros data_analysis Data Analysis and Interpretation viability->data_analysis ros->data_analysis

Caption: General experimental workflow for in vitro neuroprotection studies.

Future Directions and Conclusion

The available evidence strongly suggests that extracts from Anacyclus pyrethrum possess significant neuroprotective properties, likely mediated through their antioxidant and anti-inflammatory activities. This compound, as a key N-alkylamide constituent, is a promising candidate for contributing to these effects. However, a significant research gap exists in the scientific literature, with a lack of studies focused specifically on the in vitro neuroprotective effects of isolated this compound.

Future research should prioritize the isolation and purification of this compound to conduct comprehensive in vitro studies. Such investigations should aim to:

  • Quantify its protective effects on neuronal cells against various neurotoxins.

  • Elucidate the specific molecular targets and signaling pathways it modulates.

  • Determine its potential to cross the blood-brain barrier.

Addressing these research questions will be crucial in validating the therapeutic potential of this compound as a novel neuroprotective agent for the treatment of neurodegenerative diseases.

References

Anacyclin-Modulated Anti-inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The term "Anacyclin" is primarily associated with a class of bioactive N-alkylamides, predominantly N-isobutylamides, isolated from the medicinal plant Anacyclus pyrethrum. The most notable of these compounds is Pellitorine. These compounds have demonstrated significant anti-inflammatory properties through the modulation of several key signaling pathways. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development. This compound derivatives primarily exert their effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, leading to a downstream reduction in pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Core Anti-inflammatory Mechanisms of this compound

This compound and its related N-alkylamides modulate inflammation by targeting upstream signaling and downstream enzymatic activity. The primary mechanisms involve the interruption of the Toll-like receptor 4 (TLR4) signaling pathway, typically activated by inflammatory stimuli like lipopolysaccharide (LPS), and direct inhibition of enzymes in the arachidonic acid cascade.

Inhibition of NF-κB and MAPK Signaling Pathways

Upon stimulation by LPS, TLR4 activation initiates a cascade that leads to the activation of IκB kinase (IKK). IKK phosphorylates the inhibitor of κB (IκBα), targeting it for degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Pellitorine has been shown to inhibit the activation of NF-κB.[1] Concurrently, this upstream signaling also activates the MAPK pathway, specifically the extracellular signal-regulated kinases 1/2 (ERK1/2), which further promotes inflammatory responses. This compound compounds intervene by suppressing the activation of both NF-κB and ERK1/2, thereby reducing the expression of iNOS, COX-2, TNF-α, and IL-6.[1]

Anacyclin_NFkB_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds This compound This compound (Pellitorine) IKK IKK TLR4->IKK Activates ERK ERK1/2 TLR4->ERK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound->IKK Inhibits This compound->ERK Inhibits This compound->NFkB_nuc Inhibits Translocation Mediators iNOS, COX-2, TNF-α, IL-6 DNA DNA (Pro-inflammatory Genes) NFkB_nuc->DNA Binds DNA->Mediators Transcription Anacyclin_COX_LOX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGE2) COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation & Pain PGs->Inflammation LTs->Inflammation This compound This compound This compound->COX Inhibits This compound->LOX Inhibits Experimental_Workflow_LPS Start Start: Culture RAW 264.7 Cells Seed Seed cells in plates (e.g., 1x10^6 cells/mL) Start->Seed Adhere Incubate overnight (37°C, 5% CO2) to adhere Seed->Adhere Pretreat Pre-treat with this compound (various conc.) for 1-2 hours Adhere->Pretreat Stimulate Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate Incubate for desired time (e.g., 6-24 hours) Stimulate->Incubate Collect Collect supernatant (for ELISA) and cell lysate (for Western Blot) Incubate->Collect End End: Samples ready for analysis Collect->End

References

An In-Depth Technical Guide to the Chemical Structure of Anacyclin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anacyclin is a naturally occurring N-alkylamide found predominantly in the roots of Anacyclus pyrethrum. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its proposed mechanism of action. Detailed experimental protocols for its isolation and characterization, where available in the public domain, are presented. Furthermore, this guide summarizes quantitative data on its biological activity and visualizes its chemical structure and proposed signaling pathway through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

Chemical Structure and Properties

This compound is chemically known as (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide. Its core structure consists of a fourteen-carbon fatty acid chain with two conjugated double bonds and two conjugated triple bonds, attached to an isobutyl amide group.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₈H₂₅NOPubChem CID: 5281131
Molecular Weight 271.42 g/mol PubChem CID: 5281131
IUPAC Name (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamidePubChem CID: 5281131
CAS Number 94413-18-0PubChem CID: 5281131
Canonical SMILES CCCC#CC#CCCC=CC=CC(=O)NCC(C)CPubChem CID: 5281131
InChI Key CAZNLADLZFVEBY-SQIWNDBBSA-NPubChem CID: 5281131
XLogP3 4.7PubChem CID: 5281131
Hydrogen Bond Donor Count 1PubChem CID: 5281131
Hydrogen Bond Acceptor Count 2PubChem CID: 5281131
Rotatable Bond Count 7PubChem CID: 5281131
Stereochemistry

The chemical structure of this compound possesses two double bonds at positions 2 and 4. The stereochemistry of these double bonds is specified as (2E,4E), indicating a trans configuration for both. This specific stereoisomer is the naturally occurring form.

Biological Activity and Signaling Pathway

This compound belongs to the class of N-alkylamides, several of which are known to interact with transient receptor potential (TRP) channels. Evidence suggests that this compound and other related N-alkylamides act as agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel primarily expressed in sensory neurons.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activity of this compound and related TRPV1 agonists.

CompoundTargetAssay TypeActivity (EC₅₀/IC₅₀)Cell Line/System
This compound TRPV1Calcium Influx AssayData not available-
Capsaicin TRPV1Calcium Influx Assay~0.5 µMHEK293 cells expressing rat TRPV1
Proposed Signaling Pathway

Activation of the TRPV1 channel by agonists like this compound is believed to initiate a signaling cascade that leads to the sensation of pungency and can modulate pain and inflammation.

anacyclin_signal_pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx opens This compound This compound This compound->TRPV1 binds to PKC Protein Kinase C (PKC) Ca_influx->PKC activates PKA Protein Kinase A (PKA) Ca_influx->PKA activates Downstream Downstream Signaling PKC->Downstream PKA->Downstream

Caption: Proposed signaling pathway of this compound via TRPV1 activation.

Experimental Protocols

Detailed experimental protocols for the isolation and structural elucidation of this compound are crucial for its further study and development.

Isolation of this compound from Anacyclus pyrethrum

Workflow for Isolation and Purification:

isolation_workflow start Dried Roots of Anacyclus pyrethrum extraction Solvent Extraction (e.g., Ethanol (B145695), Hexane) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Fraction Collection chromatography->fractions hplc Preparative HPLC fractions->hplc This compound Pure this compound hplc->this compound

Caption: Generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Anacyclus pyrethrum are subjected to extraction with a suitable organic solvent, such as ethanol or n-hexane, using techniques like Soxhlet extraction or maceration.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Purification: The fractions rich in this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Elucidation

The structure of this compound is typically elucidated using a combination of spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming its molecular formula. Fragmentation patterns observed in MS/MS spectra can provide information about the structure of the fatty acid chain and the amide moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule, including the characteristic signals for the olefinic protons of the conjugated diene system, the protons adjacent to the triple bonds, and the protons of the isobutyl group.

    • ¹³C NMR: Determines the number of carbon atoms and their hybridization states, showing characteristic signals for the carbonyl carbon of the amide, the sp-hybridized carbons of the alkynes, and the sp²-hybridized carbons of the alkenes.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and confirmation of the bonding framework.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as the N-H and C=O stretching vibrations of the amide group and the C≡C stretching of the alkyne.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugation of the diene and diyne systems in this compound results in characteristic UV absorption maxima, which can aid in its identification.

Conclusion

This technical guide has provided a detailed overview of the chemical structure of this compound, a bioactive N-alkylamide from Anacyclus pyrethrum. Its well-defined structure, coupled with its proposed activity as a TRPV1 agonist, makes it an interesting candidate for further research in the fields of pharmacology and drug development. The provided information on its properties and the methodologies for its study are intended to serve as a valuable resource for scientists working on natural product chemistry and related disciplines. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Anacyclin and its Derivatives: A Technical Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anacyclin is an N-alkylamide found in the plant Anacyclus pyrethrum, a species with a long history of use in traditional medicine for a variety of ailments. While direct quantitative biological data for this compound remains limited in publicly available literature, research on extracts of Anacyclus pyrethrum and structurally similar N-alkylamides, such as pellitorine (B1679214) and spilanthol (B142960), provides significant insight into its potential therapeutic activities. This guide summarizes the known biological activities, proposed mechanisms of action, and relevant experimental protocols associated with this compound and its broader chemical class. The primary activities of interest are anti-inflammatory and neuroprotective effects. Due to the scarcity of data on this compound itself, this document leverages information from related compounds to infer its likely biological profile.

Introduction

This compound is a member of the N-alkylamide class of compounds, characterized by a fatty acid joined to an amine by an amide bond. These compounds are known for their diverse biological activities. This compound is structurally similar to other well-studied N-alkylamides like pellitorine, also found in Anacyclus pyrethrum, and spilanthol from Acmella oleracea.[1][2] This structural similarity suggests that they may share common biological targets and mechanisms of action. This guide will synthesize the available quantitative and qualitative data to provide a comprehensive overview for research and development purposes.

Quantitative Biological Activity Data

Direct quantitative bioactivity data for this compound is not extensively reported. However, studies on extracts of Anacyclus pyrethrum and the closely related N-alkylamide, pellitorine, provide valuable quantitative insights.

Table 1: Antioxidant and Cytotoxic Activities of Anacyclus pyrethrum Extracts

Extract/CompoundAssayTarget/Cell LineResult (IC50)Reference(s)
Methanolic Extract of A. pyrethrumDPPH Radical Scavenging-0.056 mg/mL[3]
Aqueous Extract of A. pyrethrumDPPH Radical Scavenging-0.114 mg/mL[3]
Methanolic Extract of A. pyrethrumABTS+ Radical Scavenging-0.079 ± 0.0005 mg/mL[4]
Methanolic Extract of A. pyrethrumIron Chelation-0.019 ± 0.0006 mg/mL[4]
A. pyrethrum Ecotype-1 ExtractDPPH Radical Scavenging-44 µg/mL[5]
A. pyrethrum Ecotype-2 ExtractDPPH Radical Scavenging-46 µg/mL[5]
A. pyrethrum Ecotype-1 ExtractCytotoxicityHeLa106.7 µg/mL[5]
A. pyrethrum Ecotype-2 ExtractCytotoxicityHeLa165.7 µg/mL[5]
A. pyrethrum Ecotype-1 ExtractCytotoxicityN2a34.1 µg/mL[5]
A. pyrethrum Ecotype-2 ExtractCytotoxicityN2a73.7 µg/mL[5]

Table 2: Biological Activities of Pellitorine (Structurally Similar N-Alkylamide)

ActivityAssayTarget/Cell LineResult (IC50) / EffectReference(s)
CytotoxicityMTT AssayHL-60 (Leukemia)13.0 µg/mL
CytotoxicityMTT AssayMCF-7 (Breast Cancer)1.8 µg/mL
Anti-inflammatoryELISAHMGB1-stimulated HUVECsInhibition of TNF-α, IL-1α, and IL-1β at 10 and 20 µM
Antiprotozoal-Plasmodium falciparumIC50 values in the range of 0.05-311 μM
TRPV1 AntagonismCalcium Influx AssayCapsaicin-activated TRPV1154 µg/mL (0.69 mM)

Anti-inflammatory Activity and Signaling Pathways

N-alkylamides, including those found in Anacyclus pyrethrum, are reported to possess significant anti-inflammatory properties.[6][7] The proposed mechanisms involve the modulation of key inflammatory pathways.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

While direct inhibition of COX and LOX enzymes by this compound has not been quantitatively determined, the structurally related N-alkylamide, spilanthol, has been shown to inhibit cyclooxygenase-2 (COX-2) expression.[4][8] This suggests a likely mechanism for the anti-inflammatory effects of this compound.

Modulation of NF-κB and MAPK Signaling Pathways

Research on spilanthol demonstrates that it exerts its anti-inflammatory effects by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in response to inflammatory stimuli.[4][8] This leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators. It is plausible that this compound shares this mechanism of action.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage / Epithelial Cell cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK (p38, JNK, ERK) TLR4->MAPK_pathway This compound This compound This compound->IKK Inhibition This compound->MAPK_pathway Inhibition IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_active NF-κB NF-κB->NF-κB_active Translocation AP-1 AP-1 MAPK_pathway->AP-1 Activates Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NF-κB_active->Inflammatory_Genes AP-1->Inflammatory_Genes Pro_inflammatory_Mediators Pro-inflammatory Mediators Inflammatory_Genes->Pro_inflammatory_Mediators

Proposed anti-inflammatory signaling pathway of this compound.

Neuroprotective Activity and Signaling Pathways

Extracts of Anacyclus pyrethrum have demonstrated neuroprotective effects in preclinical models.[9][10] The N-alkylamides are thought to be the primary contributors to this activity.

Modulation of Nerve Growth Factor (NGF) Signaling

One potential neuroprotective mechanism of N-alkylamides is through the modulation of neurotrophic factor signaling, such as the Nerve Growth Factor (NGF) pathway. While direct evidence for this compound is lacking, this is a plausible area for further investigation.

Interaction with Transient Receptor Potential (TRP) Channels

N-alkylamides are known to interact with TRP channels, particularly TRPV1, which is involved in nociception and neuroinflammation. Pellitorine has been identified as a TRPV1 antagonist. This interaction could contribute to both the analgesic and neuroprotective effects of this compound.

neuroprotective_workflow cluster_invitro In Vitro Neuroprotection Assay cluster_invivo In Vivo Neuroprotection Model Neuronal_Cells Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Induce_Toxicity Induce Neurotoxicity (e.g., H2O2, glutamate) Neuronal_Cells->Induce_Toxicity Treat_this compound Treat with this compound /Derivatives Induce_Toxicity->Treat_this compound Assess_Viability Assess Cell Viability (MTT, LDH assay) Treat_this compound->Assess_Viability Measure_Markers Measure Biomarkers (ROS, Caspase activity) Treat_this compound->Measure_Markers Animal_Model Animal Model of Neurodegeneration (e.g., Stroke, Parkinson's) Administer_Compound Administer this compound /Derivatives Animal_Model->Administer_Compound Behavioral_Tests Behavioral Assessments (e.g., Morris water maze) Administer_Compound->Behavioral_Tests Histology Histological Analysis (e.g., Nissl staining) Administer_Compound->Histology synthesis_workflow Fatty_Acid Fatty Acid Precursor Activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) Fatty_Acid->Activation Acyl_Chloride Activated Acyl Intermediate Activation->Acyl_Chloride Coupling Amide Bond Formation Acyl_Chloride->Coupling Amine Amine Precursor Amine->Coupling Anacyclin_Derivative This compound Derivative Coupling->Anacyclin_Derivative Purification Purification (Chromatography) Anacyclin_Derivative->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization

References

Anacyclin: A Comprehensive Technical Review of a Bioactive N-Alkylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacyclin is a prominent N-alkylamide found primarily in the roots of Anacyclus pyrethrum (L.) Lag., a plant with a long history of use in traditional medicine.[1][2] This technical guide provides a comprehensive literature review of the research surrounding this compound, with a focus on its chemical properties, biological activities, and potential mechanisms of action. While much of the existing research has been conducted on crude extracts of Anacyclus pyrethrum, this review will distinguish between findings related to the whole extract and those pertaining to isolated this compound where available.

Chemical Structure and Properties

This compound is chemically identified as (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide. Its structure is characterized by a C14 fatty acid chain with conjugated double and triple bonds, attached to an isobutylamide group. This unsaturated structure is common to many bioactive N-alkylamides.

Data Presentation

Quantitative Biological Activity of Anacyclus pyrethrum Extracts

The majority of quantitative data available pertains to various extracts of Anacyclus pyrethrum rather than pure this compound. These findings are summarized below.

Extract TypeAssayTargetResult (IC50/MIC/MBC)Reference
MethanolicAntioxidant (DPPH)Free radical scavenging12.38 µg/mL[3]
AqueousAntioxidant (DPPH)Free radical scavenging13.41 µg/mL[3]
MethanolicAntioxidant (FRAP)Ferric reducing power50.89 µg/mL[3]
AqueousAntioxidant (FRAP)Ferric reducing power60.17 µg/mL[3]
MethanolicAntioxidant (β-carotene bleaching)Lipid peroxidation inhibition107.07 µg/mL[3]
AqueousAntioxidant (β-carotene bleaching)Lipid peroxidation inhibition120.66 µg/mL[3]
Root Extract (Ecotype 1)CytotoxicityHeLa cells106.7 µg/mL[4]
Root Extract (Ecotype 2)CytotoxicityHeLa cells165.7 µg/mL[4]
Root Extract (Ecotype 1)CytotoxicityN2a cells34.1 µg/mL[4]
Root Extract (Ecotype 2)CytotoxicityN2a cells73.7 µg/mL[4]
MethanolicAntimicrobialEscherichia coliMIC: 800 µg/mL, MBC: 800 µg/mL[5][6]
EthanolicAnti-inflammatoryAuricle swelling inhibitionSignificant at 160-640 mg/kg[4]
EthanolicAnti-inflammatoryCapillary permeability inhibitionSignificant at 160-640 mg/kg[4]
Quantitative Biological Activity of Pure this compound

Limited quantitative data is available for purified this compound. One study investigated its antiprotozoal activity.

CompoundAssayTargetResult (IC50)Reference
This compoundIn vitro antiprotozoalPlasmodium falciparum> 3 µg/mL
This compoundIn vitro antiprotozoalLeishmania donovani> 3 µg/mL

Experimental Protocols

Isolation of this compound from Anacyclus pyrethrum Roots

Objective: To isolate and purify this compound from the dried roots of Anacyclus pyrethrum.

Materials:

Procedure:

  • Extraction:

    • The powdered root material is exhaustively extracted with dichloromethane using a Soxhlet apparatus.

    • The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Column Chromatography:

    • The crude dichloromethane extract is subjected to column chromatography on a silica gel column.

    • A gradient elution system of n-hexane and ethyl acetate is used to separate the components of the crude extract. The polarity of the solvent mixture is gradually increased by increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Preparative HPLC:

    • Fractions enriched with this compound are further purified by preparative HPLC on a C18 column.

    • A typical mobile phase for this purification is a gradient of acetonitrile and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The purified fraction is then concentrated to yield isolated this compound.

Workflow for this compound Isolation

G plant Dried A. pyrethrum Roots powder Powdered Root Material plant->powder Grinding soxhlet Soxhlet Extraction (Dichloromethane) powder->soxhlet crude_extract Crude Dichloromethane Extract soxhlet->crude_extract Concentration column_chrom Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) crude_extract->column_chrom enriched_fraction This compound-Enriched Fraction column_chrom->enriched_fraction Fraction Collection prep_hplc Preparative HPLC (C18, acetonitrile/water gradient) enriched_fraction->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound Peak Collection & Concentration

Caption: General workflow for the isolation of this compound.

Signaling Pathways and Mechanism of Action

Direct studies on the signaling pathways modulated by pure this compound are scarce. However, research on Anacyclus pyrethrum extracts and the broader class of N-alkylamides allows for the formulation of hypothesized mechanisms of action.

Hypothesized Anti-inflammatory Mechanism

Studies on ethanolic extracts of A. pyrethrum have demonstrated anti-inflammatory effects, including the reduction of NF-κB and TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[4] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs. It is plausible that this compound contributes to this activity.

Hypothesized NF-κB Signaling Inhibition by this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to proinflammatory Pro-inflammatory Gene Expression (e.g., TNF-α) nucleus->proinflammatory induces This compound This compound (Hypothesized) This compound->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Another potential anti-inflammatory mechanism for N-alkylamides is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. While not directly demonstrated for this compound, this is a common target for anti-inflammatory compounds.

Hypothesized COX-2 Inhibition by this compound

G ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalyzes Inflammation Inflammation Prostaglandins->Inflammation mediates This compound This compound (Hypothesized) This compound->COX2 inhibits?

Caption: Hypothesized inhibition of COX-2 by this compound.

Hypothesized Neuropharmacological Mechanism

The neuropharmacological effects of A. pyrethrum, including its traditional use for neuralgia and paralysis, are often attributed to its N-alkylamide content.[1][2] A general mechanism proposed for isobutylamides is the modulation of voltage-gated sodium channels in neurons.[5] By blocking these channels, the propagation of action potentials could be inhibited, leading to analgesic and paralytic effects.

Hypothesized Sodium Channel Modulation by this compound

G cluster_0 Neuron Neuron Membrane NaChannel Voltage-gated Sodium Channel ActionPotential Action Potential Propagation NaChannel->ActionPotential initiates NaIon Na+ ions NaIon->NaChannel influx This compound This compound (Hypothesized) This compound->NaChannel blocks?

Caption: Hypothesized sodium channel blockade by this compound.

Conclusion and Future Directions

This compound, a key bioactive compound in Anacyclus pyrethrum, is associated with a range of pharmacological activities, although most research to date has focused on crude plant extracts. The limited data on pure this compound, particularly regarding its quantitative bioactivity and specific molecular mechanisms, highlights a significant gap in the current understanding. Future research should prioritize the isolation or synthesis of pure this compound to conduct detailed in vitro and in vivo studies. Elucidating its specific interactions with signaling pathways such as NF-κB and COX, and confirming its effects on ion channels like voltage-gated sodium channels, will be crucial for its potential development as a therapeutic agent. The generation of robust quantitative data and detailed experimental protocols will be essential to advance this compound from a compound of interest to a potential clinical candidate.

References

Anacyphrethines: Novel Multi-Target Ion Channel Modulators for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Recent advancements in the study of natural compounds have identified promising new avenues for the development of novel analgesics. Among these, anacyphrethines, alkaloids isolated from Anacyclus pyrethrum, have emerged as potent modulators of multiple ion channels involved in pain signaling pathways. This technical guide provides an in-depth overview of the effects of anacyphrethines A and B on a panel of key ion channels, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.

The modulation of ion channels is a well-established strategy for the management of pain.[1] Ion channels, such as Transient Receptor Potential (TRP) channels, voltage-gated potassium (Kv) channels, and voltage-gated calcium (Cav) channels, play critical roles in regulating neuronal excitability and neurotransmitter release. Dysregulation of these channels is often implicated in the pathophysiology of chronic pain states. Anacyphrethines represent a novel class of compounds that exhibit inhibitory activity across multiple families of these channels, suggesting a potential for broad-spectrum analgesic efficacy.

This guide will focus on the enantiomers of anacyphrethine A, designated as (+)-1 and (-)-1, which have demonstrated distinct inhibitory profiles against various ion channels. The data and protocols presented herein are based on electrophysiological studies performed on human embryonic kidney (HEK) 293T cells expressing the target ion channels.

Quantitative Data: Inhibitory Effects of Anacyphrethines on Ion Channels

The inhibitory potency of the enantiomers of anacyphrethine A was determined by measuring the half-maximal inhibitory concentration (IC50) for a range of ion channels. The following tables summarize the quantitative data obtained from these electrophysiological assays.

Table 1: Inhibitory Activity of (+)-Anacyphrethine A ((+)-1) on Various Ion Channels [1]

Ion ChannelIC50 (µM)
TRPM81.10 ± 0.26
Kv1.22.20 ± 0.24
Kv1.34.20 ± 0.07
Cav2.110.40 ± 0.69

Table 2: Inhibitory Activity of (-)-Anacyphrethine A ((-)-1) on Various Ion Channels [1]

Ion ChannelIC50 (µM)
TRPC60.81 ± 0.05
Kv1.20.91 ± 0.04
Kv1.31.50 ± 0.13

Experimental Protocols

The following protocols describe the general methodologies employed for the electrophysiological characterization of anacyphrethine activity on heterologously expressed ion channels in HEK293T cells.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK) 293T cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For transient expression of target ion channels, HEK293T cells are seeded onto glass coverslips. At 70-80% confluency, cells are transfected with plasmids encoding the specific ion channel subunits using a suitable transfection reagent according to the manufacturer's instructions. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch Clamp Electrophysiology
  • General Setup: Standard patch clamp rig equipped with an amplifier, a digitizer, a perfusion system, and a microscope.

  • Pipettes: Borosilicate glass capillaries are pulled to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Recording Configuration: The whole-cell configuration is established by forming a giga-ohm seal between the pipette tip and the cell membrane, followed by gentle suction to rupture the membrane patch.

Solutions
  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm/L.

  • Intracellular (Pipette) Solution (in mM): 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, 0.4 NaGTP. The pH is adjusted to 7.3 with KOH, and the osmolarity is adjusted to ~290 mOsm/L.

Voltage Clamp Protocols

The following are representative voltage-clamp protocols used to elicit peak currents from the respective ion channels expressed in HEK293T cells. The holding potential is typically set at -80 mV.

  • TRPM8: To activate TRPM8 channels, a voltage ramp from -100 mV to +100 mV over 200 ms (B15284909) can be applied. Alternatively, step depolarizations to various test potentials (e.g., from -80 mV to +80 mV in 20 mV increments) can be used.

  • Kv1.2 and Kv1.3: Currents are elicited by depolarizing voltage steps from a holding potential of -80 mV to test potentials ranging from -60 mV to +60 mV in 10 mV increments for 300 ms.

  • Cav2.1: Barium (e.g., 10 mM BaCl2) is typically used as the charge carrier to avoid calcium-dependent inactivation. Currents are evoked by depolarizing steps from a holding potential of -100 mV to test potentials ranging from -60 mV to +25 mV in 5 mV increments for 250 ms.

  • TRPC6: Following receptor stimulation (e.g., with a Gq-coupled receptor agonist like carbachol) or direct activation with a diacylglycerol analog, a voltage ramp from -100 mV to +100 mV is applied to elicit TRPC6 currents.

Data Acquisition and Analysis
  • Currents are recorded and digitized for offline analysis.

  • Peak current amplitudes at each test potential are measured before and after the application of varying concentrations of anacyphrethines.

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the logarithm of the compound concentration.

  • The IC50 values are determined by fitting the concentration-response data to the Hill equation.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane TRPM8 TRPM8 Neuronal_Excitability Neuronal Excitability TRPM8->Neuronal_Excitability Modulates Kv1_2 Kv1.2 Kv1_2->Neuronal_Excitability Modulates Kv1_3 Kv1.3 Kv1_3->Neuronal_Excitability Modulates Cav2_1 Cav2.1 Cav2_1->Neuronal_Excitability Modulates TRPC6 TRPC6 TRPC6->Neuronal_Excitability Modulates Anacyphrethine_pos (+)-Anacyphrethine A Anacyphrethine_pos->TRPM8 Inhibition Anacyphrethine_pos->Kv1_2 Inhibition Anacyphrethine_pos->Kv1_3 Inhibition Anacyphrethine_pos->Cav2_1 Inhibition Anacyphrethine_neg (-)-Anacyphrethine A Anacyphrethine_neg->Kv1_2 Inhibition Anacyphrethine_neg->Kv1_3 Inhibition Anacyphrethine_neg->TRPC6 Inhibition Pain_Signal Pain Signal Transmission Neuronal_Excitability->Pain_Signal

Caption: Anacyphrethine A enantiomers inhibit distinct ion channels to modulate neuronal excitability.

Experimental Workflow

G start HEK293T Cell Culture transfection Transient Transfection with Ion Channel Plasmid start->transfection patch_clamp Whole-Cell Patch Clamp Recording transfection->patch_clamp drug_app Application of Anacyphrethine patch_clamp->drug_app data_acq Data Acquisition (Peak Current Measurement) drug_app->data_acq analysis Data Analysis (IC50 Calculation) data_acq->analysis end Results analysis->end

Caption: Workflow for electrophysiological screening of anacyphrethines on ion channels.

Logical Relationship of Findings

G cluster_compounds Anacyphrethine A Enantiomers cluster_targets Ion Channel Targets Anacyphrethine_pos (+)-1 TRPM8 TRPM8 Anacyphrethine_pos->TRPM8 Kv1_2 Kv1.2 Anacyphrethine_pos->Kv1_2 Kv1_3 Kv1.3 Anacyphrethine_pos->Kv1_3 Cav2_1 Cav2.1 Anacyphrethine_pos->Cav2_1 Anacyphrethine_neg (-)-1 Anacyphrethine_neg->Kv1_2 Anacyphrethine_neg->Kv1_3 TRPC6 TRPC6 Anacyphrethine_neg->TRPC6 Conclusion Multi-target inhibition of pain-related ion channels Potential for broad-spectrum analgesia TRPM8->Conclusion Kv1_2->Conclusion Kv1_3->Conclusion Cav2_1->Conclusion TRPC6->Conclusion

Caption: Anacyphrethine A enantiomers exhibit distinct, multi-target inhibition of ion channels.

References

Initial Toxicity Screening of Anacyclin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anacyclin is a prominent N-alkylamide found in the roots of Anacyclus pyrethrum (L.), a plant with a long history of use in traditional medicine. As interest in the therapeutic potential of this compound grows, a thorough understanding of its safety profile is paramount for further drug development. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound, drawing upon available data from studies on Anacyclus pyrethrum extracts and the broader class of N-isobutylamides. This document outlines key in vivo and in vitro toxicity data, detailed experimental protocols for essential toxicological assays, and explores potential signaling pathways involved in its mechanism of action and toxicity. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound is a bioactive N-isobutylamide that contributes significantly to the pharmacological effects of Anacyclus pyrethrum. Traditionally, this plant has been used for its purported aphrodisiac, anti-inflammatory, and neuroprotective properties.[1] Modern research is exploring its potential in various therapeutic areas. However, before this compound can be considered for clinical applications, a rigorous evaluation of its toxicological profile is essential. This guide focuses on the initial stages of toxicity assessment, covering acute toxicity, cytotoxicity, and genotoxicity. Due to a scarcity of toxicological studies on isolated this compound, this guide primarily synthesizes data from studies conducted on extracts of Anacyclus pyrethrum, which are rich in this compound and other related alkylamides.

Acute In Vivo Toxicity

Acute toxicity studies are fundamental in determining the potential for a substance to cause harm after a single dose. The majority of available data comes from studies on various extracts of Anacyclus pyrethrum administered orally to rodents.

Data Presentation

The following tables summarize the quantitative data from key acute toxicity studies.

Table 1: Acute Oral Toxicity of Anacyclus pyrethrum Extracts in Mice

Extract TypePlant VarietyDose (mg/kg)ObservationsLD50 (mg/kg)Reference
HydroethanolicA. pyrethrum var. pyrethrum300, 500, 2000No mortality or signs of toxicity. Slight sedation at 2000 mg/kg (capitulum and seed extracts).> 2000[2]
HydroethanolicA. pyrethrum var. depressus300, 500, 2000No mortality or signs of toxicity. Slight sedation at 2000 mg/kg (capitulum and seed extracts).> 2000[2]
EthanolicNot Specified300, 2000, 5000No visible signs of toxicity or mortality.Not Determined[3]

Table 2: Biochemical and Histopathological Findings in Mice Treated with Anacyclus pyrethrum Extracts (14-day observation)

Extract & DoseKey Biochemical ChangesHistopathological Findings (at 2000 mg/kg)Reference
A. pyrethrum var. pyrethrum (roots, 300 mg/kg)Significantly increased AST levels.-[2]
A. pyrethrum var. depressus (roots)Significant increases in both ALT and AST levels.-[2]
Various extracts (2000 mg/kg)Significant increases in AST levels.Liver: Hepatic distress, inflammatory infiltration. Kidneys: Focal tubular necrosis, vascular congestion. Spleen: Lymphoid hyperplasia.[2]

ALT: Alanine aminotransferase, AST: Aspartate aminotransferase

In Vitro Cytotoxicity

Cytotoxicity assays are crucial for assessing a compound's toxicity at the cellular level. While specific IC50 values for isolated this compound are not widely reported, studies on Anacyclus pyrethrum extracts provide preliminary insights into its potential cytotoxic effects, particularly against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound (or extract)

  • Target cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Mandatory Visualization

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with This compound incubate1->treat_cells incubate2 Incubate for exposure period treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Genotoxicity Assessment

Genotoxicity assays are employed to detect substances that can induce genetic damage. Key initial screening assays include the Ames test for mutagenicity and the micronucleus assay for clastogenicity and aneugenicity.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Materials:

  • This compound

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar (B569324) plates

  • Top agar

  • Positive and negative controls

Procedure:

  • Preparation: Prepare overnight cultures of the Salmonella tester strains.

  • Treatment: In a test tube, combine the tester strain, this compound at various concentrations, and either a buffer or the S9 mix for metabolic activation.

  • Plating: Mix the contents of the test tube with molten top agar and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least double the spontaneous reversion rate.

Mandatory Visualization

Ames_Test_Workflow start Start prepare_cultures Prepare Salmonella overnight cultures start->prepare_cultures mix_components Mix Salmonella, this compound, and S9 mix/buffer prepare_cultures->mix_components add_top_agar Add to top agar mix_components->add_top_agar plate Pour onto minimal glucose agar plates add_top_agar->plate incubate Incubate 48-72h plate->incubate count_colonies Count revertant colonies incubate->count_colonies analyze_results Analyze results count_colonies->analyze_results end End analyze_results->end

Caption: Workflow of the Ames test for mutagenicity screening.

Experimental Protocol: In Vivo Micronucleus Assay

The in vivo micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

Materials:

  • This compound

  • Rodents (mice or rats)

  • Acridine (B1665455) orange or Giemsa stain

  • Fetal bovine serum

  • Microscope slides

Procedure:

  • Dosing: Administer this compound to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. Include a vehicle control and a positive control.

  • Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood.

  • Slide Preparation: Prepare smears of the bone marrow cells or peripheral blood on microscope slides.

  • Staining: Stain the slides with acridine orange or Giemsa to visualize the micronuclei in polychromatic erythrocytes (immature red blood cells).

  • Scoring: Under a microscope, score a predetermined number of polychromatic erythrocytes (e.g., 2000) for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control indicates a positive result.

Mandatory Visualization

Micronucleus_Assay_Workflow start Start dose_animals Dose animals with This compound start->dose_animals collect_samples Collect bone marrow or peripheral blood dose_animals->collect_samples prepare_slides Prepare slides collect_samples->prepare_slides stain_slides Stain slides prepare_slides->stain_slides score_micronuclei Score micronuclei under microscope stain_slides->score_micronuclei analyze_data Statistical analysis score_micronuclei->analyze_data end End analyze_data->end

Caption: Workflow of the in vivo micronucleus assay.

Potential Signaling Pathways in this compound Toxicity

The precise signaling pathways modulated by this compound that contribute to its potential toxicity are not yet fully elucidated. However, based on its chemical class (N-isobutylamide) and the known pharmacology of related compounds, several pathways can be implicated.

N-isobutylamides have been reported to act as nerve toxins by blocking voltage-gated sodium channels.[3] This action can lead to neurotoxicity if the compound crosses the blood-brain barrier in sufficient concentrations. Blockade of sodium channels disrupts normal neuronal function, potentially leading to the central nervous system effects observed at high doses of A. pyrethrum extracts, such as sedation.[2]

Furthermore, many natural products exert their effects, including toxicity, through the modulation of key inflammatory and cell survival signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central regulators of inflammation, cell proliferation, and apoptosis. Some N-isobutylamides have been shown to modulate these pathways. Dysregulation of these pathways can lead to cellular stress and toxicity.

Mandatory Visualization

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound sodium_channel Voltage-Gated Sodium Channel This compound->sodium_channel Blockade receptor Cell Surface Receptor This compound->receptor Modulation? Cellular Response Cellular Response sodium_channel->Cellular Response Neurotoxicity mapk_pathway MAPK Pathway (e.g., ERK, JNK, p38) receptor->mapk_pathway nfkb_pathway NF-κB Pathway (IKK, IκB) receptor->nfkb_pathway nucleus Nucleus mapk_pathway->nucleus Translocation nfkb_pathway->nucleus Translocation transcription Gene Transcription (Inflammation, Apoptosis, Cell Survival) nucleus->transcription Regulation transcription->Cellular Response Cytotoxicity/ Cell Stress

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The initial toxicity screening of this compound, based on available data from Anacyclus pyrethrum extracts, suggests a low order of acute toxicity. The oral LD50 in rodents is generally high, exceeding 2000 mg/kg. However, at high doses, signs of toxicity, including sedation and effects on the liver, kidneys, and spleen, have been observed. The potential for cytotoxicity and genotoxicity requires further investigation with the isolated compound. The mechanism of toxicity may involve the blockade of sodium channels and modulation of key signaling pathways such as NF-κB and MAPK.

For drug development professionals, these findings indicate that while this compound holds therapeutic promise, further detailed toxicological studies are imperative. Future research should focus on determining the toxicity profile of purified this compound to accurately assess its safety margin. Sub-chronic and chronic toxicity studies, as well as a more comprehensive genotoxicity evaluation, will be necessary to support any future clinical investigations.

References

Anacyclin as a potential lead compound for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Anacyclin, a member of the N-alkylamide class of compounds, has emerged as a molecule of interest in the field of drug discovery.[1] Naturally occurring in plants of the Asteraceae family, notably Anacyclus pyrethrum, this bioactive compound has been associated with a range of pharmacological activities, including anti-inflammatory, antioxidant, and insecticidal effects.[2] This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its potential as a lead compound for the development of novel therapeutics. Due to a scarcity of research on the isolated compound, this document primarily summarizes data from extracts of Anacyclus pyrethrum, where this compound is a known constituent, and clearly indicates where data on the pure compound is lacking.

Physicochemical Properties

This compound is characterized by its N-isobutylamide structure linked to a long-chain fatty acid.[3]

PropertyValueSource
Molecular Formula C18H25NOPubChem
Molecular Weight 271.4 g/mol PubChem
IUPAC Name (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamidePubChem
CAS Number 502-57-8PubChem
SMILES CCCC#CC#CCC/C=C/C=C/C(=O)NCC(C)CPubChem

Biological Activities and Quantitative Data

While this compound is a known bioactive component of Anacyclus pyrethrum extracts, quantitative data on the purified compound is limited in the available literature.[2][4] The following tables summarize the reported bioactivities of Anacyclus pyrethrum extracts, which contain this compound among other constituents. It is crucial to note that these activities cannot be solely attributed to this compound.

Antioxidant Activity of Anacyclus pyrethrum Extracts

The antioxidant potential of various extracts of Anacyclus pyrethrum has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals.

Extract TypeIC50 ValueReference
Hydroalcoholic Extract27.15 µg/mL[5]
Aqueous Extract (AEAPR)13.41 ± 0.67 µg/mL[6]
Methanolic Extract (MEAPR)12.38 ± 0.28 µg/mL[6]
Aqueous Extract (AEAP)1.6 ± 0.04 mg/mL[7]
Methanolic Extract0.152 mg/mL[8]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity of Anacyclus pyrethrum Extracts

The anti-inflammatory properties of Anacyclus pyrethrum extracts have been demonstrated in various in vitro and in vivo models.

Extract TypeAssayResultReference
Aqueous Extract (AEAPR)Xylene-induced ear edema in mice65% inhibition[2]
Methanolic Extract (MEAPR)Xylene-induced ear edema in mice62% inhibition[2]
Hot Water-Soluble PolysaccharidesHouse Dust Mite (HDM)-induced lung inflammation in miceSignificant reduction in inflammatory markers[9]
Insecticidal Activity of Anacyclus pyrethrum Extracts

Extracts of Anacyclus pyrethrum have shown notable insecticidal properties. The LC50 value represents the lethal concentration required to kill 50% of the target organism.

Extract TypeTarget OrganismLC50 ValueReference
n-hexane extractSitophilus zeamais177.48 mg/mL[10]
Methanol extractSitophilus zeamais195.08 mg/mL[10]
Acetone extractSitophilus zeamais374.14 mg/mL[10]

Potential Mechanisms of Action and Signaling Pathways

The precise molecular targets and signaling pathways modulated by pure this compound are not yet fully elucidated. However, based on the observed biological activities of Anacyclus pyrethrum extracts, it is hypothesized that this compound may interact with key inflammatory and oxidative stress pathways.

Hypothetical Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a critical regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB pathway. It is plausible that this compound could interfere with this pathway, potentially by inhibiting the phosphorylation of IκBα or the nuclear translocation of NF-κB dimers.

NF_kB_Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces This compound This compound (Hypothesized) This compound->IKK Inhibits? This compound->NFkB_active Inhibits Translocation?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Potential Interaction with the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. Natural compounds have been shown to modulate this pathway. This compound may potentially inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Induces This compound This compound (Hypothesized) This compound->MAPKK Inhibits? This compound->MAPK Inhibits? Drug_Discovery_Workflow Start This compound (Natural Product) Isolation Isolation & Purification Start->Isolation Screening Biological Screening (In Vitro & In Vivo) Isolation->Screening Hit Hit Compound (this compound) Screening->Hit MOA Mechanism of Action & Target ID Hit->MOA SAR SAR Studies & Analog Synthesis Hit->SAR Lead Lead Optimization MOA->Lead SAR->Lead Preclinical Preclinical Development Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Methodological & Application

Application Notes and Protocols for the Extraction of Anacyclin from Anacyclus pyrethrum Roots

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anacyclus pyrethrum (L.), commonly known as Pellitory or Akarkara, is a medicinal plant of the Asteraceae family. The roots of this plant are rich in N-alkylamides, with anacyclin being one of the significant bioactive compounds.[1][2] These compounds are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and aphrodisiac properties.[3] This document provides detailed protocols for the extraction, isolation, and characterization of this compound from the roots of Anacyclus pyrethrum, intended for research and drug development purposes.

Data Presentation: Extraction Yields

The yield of bioactive compounds from Anacyclus pyrethrum roots is highly dependent on the extraction method and the solvent system used. Below is a summary of reported extraction yields from various studies.

Extraction MethodSolvent SystemPlant PartYield (%)Reference
MacerationAqueousRoots20% (w/w)[4]
MacerationHydroethanolicRoots10%[5]
MacerationAqueousRoots9.3%[5]
Maceration70% Ethanol (B145695)Roots, Seeds, Capitula, and LeavesNot specified[6]
Soxhlet ExtractionMethanol (B129727)Roots21.8% (w/w)[4]
Soxhlet ExtractionMethanolRoots18.6%[7]
Soxhlet ExtractionEthanol (80%)Roots, Stem, and LeavesNot specified[6]
InfusionBoiling Distilled WaterPowdered RootsNot specified[6]
DecoctionDistilled WaterPowdered RootsNot specified[6]
MacerationHydro-methanolic (80:20)Powdered PlantNot specified[8]

Experimental Protocols

Protocol 1: Maceration for General N-Alkylamide Extraction

This protocol is a common method for obtaining a crude extract rich in N-alkylamides, including this compound.

Materials and Reagents:

  • Dried roots of Anacyclus pyrethrum

  • Ethanol (70% or absolute) or Methanol

  • Grinder or pulverizer

  • Erlenmeyer flasks or beakers

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material:

    • Wash the Anacyclus pyrethrum roots thoroughly to remove any dirt and debris.

    • Shade-dry the roots completely to prevent degradation of thermolabile compounds.[7]

    • Grind the dried roots into a coarse powder using a grinder or pulverizer.[4][7]

  • Extraction:

    • Weigh 100 grams of the powdered root material.

    • Place the powder in a large Erlenmeyer flask.

    • Add 1000 mL of 70% ethanol to the flask.[6]

    • Seal the flask and place it on a shaker or use a magnetic stirrer to ensure continuous agitation.

    • Macerate for 48 hours at room temperature.[6]

  • Filtration and Concentration:

    • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Collect the filtrate and concentrate it using a rotary evaporator at a temperature of 40°C to 60°C under reduced pressure to remove the ethanol.[6][9]

    • The resulting crude extract can be stored at 4°C for further use.[6]

Protocol 2: Soxhlet Extraction for Higher Yield

Soxhlet extraction is a continuous extraction method that can provide a higher yield of desired compounds compared to maceration.

Materials and Reagents:

  • Dried, powdered roots of Anacyclus pyrethrum

  • Methanol or Ethanol

  • Soxhlet apparatus

  • Heating mantle

  • Cellulose (B213188) thimble

  • Rotary evaporator

Procedure:

  • Preparation:

    • Prepare the dried, powdered root material as described in Protocol 1.

    • Accurately weigh about 175 grams of the coarse root powder and place it inside a cellulose thimble.[7]

  • Extraction:

    • Place the thimble in the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with methanol.[7]

    • Assemble the Soxhlet apparatus and heat the solvent using a heating mantle.

    • Allow the extraction to proceed for several hours (typically 6-8 hours or until the solvent in the siphon tube runs clear).

  • Concentration:

    • After the extraction is complete, cool the apparatus.

    • Collect the extract from the distilling flask.

    • Concentrate the extract using a rotary evaporator to remove the solvent.[7]

    • The concentrated extract can be further dried in a vacuum oven to obtain a solid residue.

Protocol 3: Purification of this compound using Chromatography

Following crude extraction, chromatographic techniques are essential for the isolation and purification of this compound.

Materials and Reagents:

  • Crude extract of Anacyclus pyrethrum

  • Silica (B1680970) gel for column chromatography

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate (B1210297), chloroform, methanol in various ratios)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • High-Performance Liquid Chromatography (HPLC) system (preparative or analytical)

  • HPLC grade solvents

Procedure:

  • Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column using a suitable solvent system (e.g., n-hexane).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Load the dissolved extract onto the top of the silica gel column.

    • Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in n-hexane).

    • Collect fractions of the eluate.

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC to identify those containing N-alkylamides.

    • Spot the fractions onto a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light or by using a suitable staining reagent.

    • Pool the fractions that show similar TLC profiles corresponding to the expected Rf value of this compound.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the pooled fractions using preparative HPLC.

    • A reversed-phase C18 column is commonly used.

    • The mobile phase can consist of a gradient of water and acetonitrile (B52724) or methanol.

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard if available.

  • Characterization:

    • The purity and identity of the isolated this compound can be confirmed using analytical techniques such as:

      • HPLC-MS: To determine the molecular weight and fragmentation pattern.[1][10]

      • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

      • FTIR Spectroscopy: To identify functional groups.

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

Anacyclin_Extraction_Workflow start Start: Anacyclus pyrethrum Roots prep Preparation: Wash, Dry, and Pulverize Roots start->prep extraction Extraction Method prep->extraction maceration Maceration (e.g., 70% Ethanol, 48h) extraction->maceration Option 1 soxhlet Soxhlet Extraction (e.g., Methanol) extraction->soxhlet Option 2 filtration Filtration & Concentration (Rotary Evaporator) maceration->filtration soxhlet->filtration crude_extract Crude N-Alkylamide Extract filtration->crude_extract purification Purification crude_extract->purification column_chroma Column Chromatography (Silica Gel) purification->column_chroma tlc TLC Monitoring column_chroma->tlc hplc Preparative HPLC tlc->hplc pure_this compound Pure this compound hplc->pure_this compound analysis Analysis & Characterization pure_this compound->analysis hplc_ms HPLC-MS analysis->hplc_ms nmr NMR analysis->nmr ftir FTIR analysis->ftir

Caption: Workflow for this compound Extraction and Purification.

References

Application Note: Quantification of Anacyclin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anacyclin is a prominent N-alkylamide found in the roots of Anacyclus pyrethrum, a plant with a history of use in traditional medicine. The pharmacological interest in this compound and other N-alkylamides necessitates accurate and reliable analytical methods for their quantification in plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method, based on established methodologies for N-alkylamides.

Principle

This method utilizes RP-HPLC with UV detection to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous component and an organic solvent. The concentration of the organic solvent is gradually increased to facilitate the elution of compounds with varying polarities. This compound is quantified by comparing its peak area to that of a calibration curve prepared with a certified reference standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been adapted from methods used for the analysis of N-alkylamides in Anacyclus pyrethrum.[1][2]

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 268 nm[3]
Injection Volume 20 µL[3]

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
30955
35955
Preparation of Standard Solutions

a. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 10 mL volumetric flask.

  • Dissolve and make up to the volume with methanol (B129727).

  • Sonicate for 10 minutes to ensure complete dissolution.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions should be stored at 4°C and protected from light.

Sample Preparation (from Anacyclus pyrethrum roots)
  • Grinding: Grind the dried roots of Anacyclus pyrethrum into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered root material into a flask.

    • Add 20 mL of methanol.

    • Extract using ultrasonication for 30 minutes at room temperature.

  • Filtration:

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: Depending on the expected concentration of this compound, the sample may need to be diluted with methanol to fall within the calibration range.

Data Presentation and Analysis

Calibration Curve
  • Inject the working standard solutions in triplicate.

  • Plot a calibration curve of the peak area versus the concentration of this compound.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is desirable.

Quantification of this compound in Samples
  • Inject the prepared sample solutions.

  • Identify the this compound peak based on the retention time obtained from the standard injections.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Table 3: Example Quantitative Data (Hypothetical)

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)Amount in Plant Material (mg/g)
Standard 10 µg/mL15.2150,00010.0N/A
Standard 50 µg/mL15.2750,00050.0N/A
Sample Extract15.1450,00030.00.60

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Determined by the correlation coefficient of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. Assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements. Evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels and expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Visualizations

experimental_workflow start Start: Sample Preparation grind Grind Plant Material start->grind Root Sample extract Ultrasonic Extraction (Methanol) grind->extract filter Centrifuge & Filter (0.45 µm) extract->filter hplc_ready Sample for HPLC Analysis filter->hplc_ready hplc_analysis_flow injection Inject Sample/Standard (20 µL) separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection (268 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq quantification Quantification (Peak Area vs. Calibration Curve) data_acq->quantification

References

Application Note: LC-MS/MS Analysis of Anacyclin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacyclin, also known as pellitorine (B1679214), is a prominent N-alkylamide found in the roots of Anacyclus pyrethrum (L.), a plant with a long history of use in traditional medicine.[1][2] This bioactive compound and its analogues are responsible for the plant's diverse pharmacological activities, including anti-inflammatory, analgesic, and immunomodulatory effects.[3][4] Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the analysis of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[5][6]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes the extraction of this compound and other N-alkylamides from the dried roots of Anacyclus pyrethrum.

Materials:

  • Dried and powdered roots of Anacyclus pyrethrum

  • Ethanol (96% or absolute)

  • Methanol (B129727)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Weigh 1 gram of powdered plant material into a centrifuge tube.

  • Add 10 mL of ethanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) two more times with the remaining plant material.

  • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of methanol or acetonitrile.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Value
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h

| MRM Transitions | this compound (Pellitorine): m/z 224.2 > 153.1 (Quantifier), 224.2 > 81.1 (Qualifier) |

Data Presentation

The following tables summarize the quantitative data for this compound (pellitorine) content in Anacyclus pyrethrum root extracts prepared with different solvents.

Table 1: this compound (Pellitorine) Content in Anacyclus pyrethrum Root Extracts

Extraction SolventThis compound (Pellitorine) Concentration (mg/g of dry plant material)Reference
Ethanolic Extract5.8 ± 0.3[7]
Methanolic Extract4.2 ± 0.2[8]
Aqueous Extract1.5 ± 0.1[9]

Table 2: Identification of N-Alkylamides in Ethanolic Extract of Anacyclus pyrethrum by LC-MS/MS

CompoundMolecular Formula[M+H]+ (m/z)Key Fragment Ions (m/z)Reference
This compound (Pellitorine) C14H25NO224.2153.1, 81.1[5][6]
Undeca-2E,4E-diene-8,10-diynoic acid isobutylamideC15H19NO230.1159.1, 81.1[5]
Tetradeca-2E,4E-diene-8,10-diynoic acid tyramideC22H25NO2352.2231.1, 121.1[5]
Deca-2E,4E-dienoic acid N-methyl isobutylamideC15H27NO238.2167.1, 95.1[5]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the LC-MS/MS analysis of this compound in plant extracts.

workflow plant_material Plant Material (Anacyclus pyrethrum roots) extraction Extraction (Ethanol, Sonication) plant_material->extraction filtration Filtration extraction->filtration lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Workflow for this compound Analysis
Proposed Signaling Pathway of this compound

This compound and other N-alkylamides have been shown to interact with the endocannabinoid system, particularly the cannabinoid receptor 2 (CB2).[10] The activation of the CB2 receptor is linked to anti-inflammatory and analgesic effects through the modulation of downstream signaling cascades, including the cyclic adenosine (B11128) monophosphate (cAMP) and mitogen-activated protein kinase (MAPK) pathways.[11][12][13][14]

signaling_pathway This compound This compound cb2 CB2 Receptor This compound->cb2 binds to g_protein Gi/o Protein cb2->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits mapk_cascade MAPK Cascade (ERK, JNK, p38) g_protein->mapk_cascade activates camp cAMP ac->camp converts ATP to pka Protein Kinase A (PKA) camp->pka activates inflammatory_response Anti-inflammatory Effects pka->inflammatory_response modulates mapk_cascade->inflammatory_response leads to analgesia Analgesic Effects mapk_cascade->analgesia contributes to

This compound Signaling Pathway

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction and LC-MS/MS analysis of this compound in Anacyclus pyrethrum extracts. The high sensitivity and selectivity of this method allow for accurate quantification, which is essential for the quality control and standardization of herbal products containing this bioactive compound. The provided data and visualizations offer valuable information for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research into the signaling pathways of this compound will continue to elucidate its mechanism of action and therapeutic potential.

References

Synthesis of Anacyclin for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anacyclin, a naturally occurring N-alkylamide found in plants of the Asteraceae family, notably Anacyclus pyrethrum, has garnered significant interest for its diverse biological activities, including insecticidal and anti-inflammatory properties. This document provides detailed application notes and protocols for the chemical synthesis of this compound for research purposes. The synthetic route is designed to be accessible for proficient research chemists and is based on established methodologies for the synthesis of related N-alkylamides. Furthermore, this document outlines the current understanding of this compound's mechanism of action and provides visual representations of the key signaling pathways involved in its biological effects. All quantitative data are summarized in tables for clarity, and experimental workflows are accompanied by detailed protocols.

Introduction

This compound, with the chemical formula C18H25NO and IUPAC name (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide, is a lipophilic molecule characterized by a C14 fatty acid backbone with a conjugated diene and a diyne functionality, attached to an isobutylamide moiety. Its structural features are crucial for its bioactivity. The limited availability from natural sources necessitates a reliable synthetic route to enable further investigation into its pharmacological potential. This protocol details a plausible total synthesis of this compound, divided into two main stages: the synthesis of the carboxylic acid precursor, (2E,4E)-tetradeca-2,4-dien-8,10-diynoic acid, and its subsequent amidation with isobutylamine (B53898).

Chemical Synthesis of this compound

The total synthesis of this compound can be achieved through a convergent approach. The key steps involve the construction of the C14 carboxylic acid backbone with the characteristic diene and diyne functionalities, followed by coupling with isobutylamine.

Synthetic Scheme

Synthesis_of_this compound cluster_0 Synthesis of (2E,4E)-tetradeca-2,4-dien-8,10-diynoic acid cluster_1 Amidation 1-hexyne (B1330390) 1-Hexyne intermediate_A Intermediate A (1-Chloro-2,4-decadiyne) 1-hexyne->intermediate_A 1. n-BuLi 2. 1,4-dichlorobut-2-yne 1,4-dichlorobut-2-yne 1,4-Dichlorobut-2-yne intermediate_B Intermediate B (Grignard Reagent) intermediate_A->intermediate_B Mg, THF intermediate_C Intermediate C (Hydroxy-alkenyldiyne) intermediate_B->intermediate_C Acrolein acrolein Acrolein intermediate_D (2E,4E)-Tetradeca-2,4-dien-8,10-diynal intermediate_C->intermediate_D MnO2 carboxylic_acid (2E,4E)-Tetradeca-2,4-dien-8,10-diynoic acid intermediate_D->carboxylic_acid Jones Oxidation This compound This compound carboxylic_acid->this compound Isobutylamine, DCC, DMAP isobutylamine Isobutylamine

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of compounds should be performed by column chromatography on silica gel. Characterization of products should be done using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Synthesis of (2E,4E)-tetradeca-2,4-dien-8,10-diynoic acid

This multi-step synthesis involves the creation of the C14 backbone.

  • Synthesis of 1-chloro-2,4-decadiyne (Intermediate A): To a solution of 1-hexyne in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes, then add a solution of 1,4-dichlorobut-2-yne (1.2 eq) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl and extract with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

  • Formation of Grignard Reagent (Intermediate B): To a suspension of magnesium turnings (1.5 eq) in anhydrous THF, add a crystal of iodine. Then, add a solution of 1-chloro-2,4-decadiyne in THF dropwise to initiate the reaction. Reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.

  • Coupling with Acrolein (Intermediate C): Cool the Grignard reagent to 0 °C and add a solution of acrolein (1.1 eq) in THF dropwise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the resulting alcohol by column chromatography.

  • Oxidation to Aldehyde (Intermediate D): To a solution of the alcohol from the previous step in dichloromethane (B109758), add activated manganese dioxide (10 eq). Stir the mixture vigorously at room temperature until TLC indicates complete consumption of the starting material. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the crude aldehyde.

  • Jones Oxidation to Carboxylic Acid: Dissolve the crude aldehyde in acetone (B3395972) and cool to 0 °C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for 1 hour at 0 °C. Quench the reaction with isopropanol, dilute with water, and extract with diethyl ether. Dry the organic layer, concentrate, and purify by column chromatography to yield (2E,4E)-tetradeca-2,4-dien-8,10-diynoic acid.

Protocol 2: Amidation to form this compound

  • To a solution of (2E,4E)-tetradeca-2,4-dien-8,10-diynoic acid (1.0 eq) in anhydrous dichloromethane at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).

  • Stir the mixture for 15 minutes, then add isobutylamine (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes the expected yields and purity for the key synthetic steps. These values are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

StepProductStarting MaterialExpected Yield (%)Purity (%)
11-Chloro-2,4-decadiyne1-Hexyne75-85>95
2 & 31-Hydroxy-tetradeca-2,4-dien-8,10-diyne1-Chloro-2,4-decadiyne60-70>95
4(2E,4E)-Tetradeca-2,4-dien-8,10-diynal1-Hydroxy-tetradeca-2,4-dien-8,10-diyne80-90>95
5(2E,4E)-Tetradeca-2,4-dien-8,10-diynoic acid(2E,4E)-Tetradeca-2,4-dien-8,10-diynal70-80>98
AmidationThis compound(2E,4E)-Tetradeca-2,4-dien-8,10-diynoic acid85-95>99

Mechanism of Action and Signaling Pathways

This compound exhibits a range of biological activities, with its insecticidal and anti-inflammatory effects being the most studied.

Insecticidal Activity: Targeting Voltage-Gated Sodium Channels

The primary insecticidal mechanism of this compound and other N-alkylamides involves the disruption of the insect's nervous system.[1] These compounds act on voltage-gated sodium channels, which are crucial for the generation and propagation of nerve impulses.[2] this compound is believed to bind to a site on the sodium channel, causing it to remain open for an extended period. This leads to a continuous influx of sodium ions, resulting in hyperexcitation of the nerve cell, followed by paralysis and eventual death of the insect.[3]

Insecticidal_Pathway cluster_0 Cellular Level This compound This compound Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Binds and modifies channel gating Na_Influx Continuous Na+ Influx Na_Channel->Na_Influx Neuron_Membrane Neuron Membrane Hyperexcitation Nerve Hyperexcitation Na_Influx->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Caption: this compound's insecticidal mechanism of action.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. While the precise molecular targets are still under investigation, evidence suggests that N-alkylamides can inhibit the production of pro-inflammatory mediators.[4] This may involve the inhibition of enzymes like cyclooxygenase (COX) and the modulation of transcription factors such as NF-κB, which play a central role in orchestrating the expression of inflammatory genes.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Inflammatory_Stimuli->IKK This compound This compound This compound->IKK Inhibits IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) NFkB_Translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: Postulated anti-inflammatory signaling pathway of this compound.

Conclusion

This document provides a comprehensive guide for the synthesis of this compound for research purposes, detailing a plausible synthetic route with experimental protocols and expected quantitative outcomes. The provided diagrams of the signaling pathways for its insecticidal and anti-inflammatory activities offer a visual summary of its mechanisms of action. This information is intended to facilitate further research into the promising biological activities of this compound and to support the development of new therapeutic agents and environmentally friendly insecticides. Researchers should exercise appropriate laboratory safety precautions when performing these chemical syntheses.

References

Application Note: Development of a Cell-Based In Vitro Assay to Quantify Anacyclin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anacyclin is a prominent N-alkylamide found in the roots of Anacyclus pyrethrum (L.), a plant with a long history in traditional medicine for treating conditions related to pain and inflammation.[1][2][3] N-alkylamides, including this compound and the related compound Pellitorine, are known for a wide range of pharmacological effects, such as analgesic, anti-inflammatory, and immunomodulatory activities.[4][5][6] Several N-alkylamides exert their effects by modulating the activity of ion channels, particularly Transient Receptor Potential (TRP) channels. For instance, Pellitorine, which shares structural similarities with this compound, has been identified as an antagonist of the TRPV1 channel, a key player in nociception.[7][8]

Given this background, we hypothesize that this compound's biological activity may also be mediated through interaction with TRP channels. This application note provides a detailed protocol for developing a robust, cell-based in vitro assay to measure this compound's activity, using its potential effect on TRPV1 channels as a model system. The assay quantifies changes in intracellular calcium ([Ca²⁺]i) in response to channel activation or inhibition, providing a quantitative measure of the compound's potency and efficacy. This method is suitable for screening compound libraries, characterizing lead candidates, and elucidating the mechanism of action of this compound and related N-alkylamides.

Assay Principle

This assay utilizes a recombinant cell line, such as HEK293 (Human Embryonic Kidney 293), engineered to stably express the human TRPV1 channel. The core principle involves monitoring real-time changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Cell Loading: The cells are loaded with Fluo-4 AM, a cell-permeant dye that becomes fluorescent upon binding to free Ca²⁺. In resting cells, intracellular Ca²⁺ levels are low, resulting in minimal fluorescence.

  • Compound Addition: this compound is added to the cells. If this compound inhibits TRPV1, it will antagonize the channel's response to a known agonist.

  • Channel Activation: A potent TRPV1 agonist, such as Capsaicin, is added to activate the channels.

  • Signal Detection: Upon channel activation, Ca²⁺ ions flow into the cells, leading to a rapid increase in intracellular Ca²⁺ concentration. This increase is detected as a sharp rise in fluorescence intensity, which is measured by a fluorescence plate reader. The degree of inhibition by this compound is quantified by the reduction in the fluorescence signal compared to controls.

Proposed Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed molecular mechanism of action and the overall experimental procedure.

Signaling_Pathway Proposed Mechanism of this compound at the TRPV1 Channel This compound This compound TRPV1 TRPV1 Channel (on cell membrane) This compound->TRPV1 Antagonizes Capsaicin Capsaicin (Agonist) Capsaicin->TRPV1 Activates Ca_Influx Ca²+ Influx TRPV1->Ca_Influx Channel Opens Signal Increased [Ca²⁺]i (Fluorescence Signal) Ca_Influx->Signal Cellular_Response Downstream Cellular Response Signal->Cellular_Response

Caption: Proposed antagonistic action of this compound on the TRPV1 ion channel.

Experimental_Workflow In Vitro Assay Workflow A 1. Seed hTRPV1-HEK293 cells in 96-well plates B 2. Incubate cells (24 hours) A->B C 3. Load cells with Fluo-4 AM Calcium Dye B->C D 4. Pre-incubate with This compound (Test Compound) C->D E 5. Measure baseline fluorescence D->E F 6. Add Capsaicin (Agonist) to stimulate channel E->F G 7. Measure fluorescence kinetics (Plate Reader) F->G H 8. Data Analysis: Calculate IC₅₀ G->H

Caption: Step-by-step workflow for the cell-based calcium flux assay.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog # (Example)
hTRPV1-HEK293 Cell LineATCCPTA-5532
DMEM, high glucose, GlutaMAX™Thermo Fisher10566016
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-StreptomycinThermo Fisher15140122
Geneticin™ (G418 Sulfate)Thermo Fisher10131035
TrypLE™ Express EnzymeThermo Fisher12604013
Fluo-4 AMThermo FisherF14201
Pluronic™ F-127Thermo FisherP3000MP
This compound (pure compound)Cayman Chemical10012429
Capsaicin (TRPV1 Agonist)Sigma-AldrichM2028
I-RTX (TRPV1 Antagonist)Tocris Bioscience1084
DMSO, AnhydrousSigma-AldrichD2650
96-well black, clear-bottom platesCorning3603
HBSS (Hank's Balanced Salt Solution)Thermo Fisher14025092
ProbenecidSigma-AldrichP8761

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Culture hTRPV1-HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL Geneticin (for selection).

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells every 3-4 days or when they reach 80-90% confluency. Use TrypLE™ Express for dissociation.

Assay Plate Preparation
  • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

  • Adjust cell density to 2.5 x 10⁵ cells/mL in complete culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate (final density: 25,000 cells/well).

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and monolayer formation.

Reagent Preparation
  • Assay Buffer: Prepare HBSS containing 20 mM HEPES and 2.5 mM Probenecid. Adjust pH to 7.4. Probenecid helps to prevent the leakage of the dye from the cells.

  • Fluo-4 AM Loading Solution: Prepare a 4 µM Fluo-4 AM solution in the Assay Buffer. First, create a 1 mM stock of Fluo-4 AM in DMSO. Add an equal volume of 20% Pluronic F-127 to aid dispersion. Dilute this stock into the pre-warmed (37°C) Assay Buffer.

  • Compound Plates:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM) at 2X the final desired concentration.

    • Prepare control wells:

      • Negative Control: Assay Buffer with 0.1% DMSO.

      • Positive Control (Agonist): Prepare a 2X solution of Capsaicin (e.g., 200 nM final concentration) in Assay Buffer.

      • Inhibitor Control: Prepare a 2X solution of a known antagonist like I-RTX (e.g., 2 µM final concentration).

Calcium Flux Assay Procedure
  • Dye Loading:

    • Aspirate the culture medium from the cell plate.

    • Gently add 100 µL of the Fluo-4 AM Loading Solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Washing:

    • Gently aspirate the loading solution.

    • Wash each well twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in the wells after the final wash.

  • Compound Incubation & Signal Measurement:

    • Set up the fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence at Ex/Em = 494/516 nm.

    • Place the cell plate and the compound plate into the reader.

    • Program the reader to perform the following steps: a. Establish a stable baseline fluorescence reading for 10-20 seconds. b. Perform a 100 µL addition from the compound plate to the cell plate (this adds this compound/controls, bringing the total volume to 200 µL and diluting the compounds to their final 1X concentration). c. Incubate and record the signal for 3-5 minutes to observe any direct agonistic effect of this compound. d. Perform a second addition of 25 µL of a 9X Capsaicin solution (to achieve a final 1X concentration that elicits ~80% of the maximal response, e.g., 100 nM). e. Record the fluorescence signal for an additional 2-3 minutes to capture the peak response.

Data Presentation and Analysis

Data Normalization
  • For each well, calculate the peak fluorescence response after agonist (Capsaicin) addition minus the baseline fluorescence.

  • Normalize the data as a percentage of the control response:

    • Percent Inhibition (%) = 100 * [1 - (ResponseCompound - ResponseMin) / (ResponseMax - ResponseMin)]

    • Where:

      • Response_Compound is the signal from a well with this compound.

      • Response_Max is the average signal from the 'vehicle + agonist' wells (0% inhibition).

      • Response_Min is the average signal from the 'known antagonist + agonist' wells (100% inhibition).

IC₅₀ Determination
  • Plot the Percent Inhibition against the logarithm of this compound concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism or R.

  • The IC₅₀ value, which is the concentration of this compound that produces 50% of the maximal inhibition, can be determined from this curve.

Sample Data Tables

Table 1: Raw and Normalized Dose-Response Data for this compound

This compound [µM] Log [this compound] Peak Fluorescence (RFU) % Inhibition
100.000 -4.0 15,230 98.5
30.000 -4.5 18,980 91.2
10.000 -5.0 29,450 70.9
3.000 -5.5 45,100 40.7
1.000 -6.0 58,320 15.2
0.300 -6.5 63,110 5.9
0.100 -7.0 65,050 2.2
0.000 (Vehicle) N/A 66,500 0.0

| I-RTX (Control) | N/A | 14,500 | 100.0 |

Table 2: Summary of Key Assay Parameters

Compound Assay Target Assay Type IC₅₀ (µM) Hill Slope Max Inhibition (%)
This compound hTRPV1 Ca²⁺ Flux (Antagonist) 4.52 1.1 98.5

| I-RTX | hTRPV1 | Ca²⁺ Flux (Antagonist) | 0.01 | 1.0 | 100.0 |

References

Application Notes and Protocols for Anacyclus pyrethrum (Containing Anacyclin and related Alkylamides) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While the term "Anacyclin" may not refer to a single, well-characterized molecule in widespread neuroscience research, it is a known bioactive alkylamide found in the medicinal plant Anacyclus pyrethrum (L.) Lag., commonly known as Akarkara or Pellitory root.[1][2] This plant has a history of use in traditional medicine for various ailments, including those related to the nervous system.[1][2][3] The primary bioactive constituents responsible for its neurological effects are a group of N-alkylamides, including pellitorine (B1679214) and anacycline.[1][2]

These application notes provide an overview of the potential uses of Anacyclus pyrethrum extracts and its purified N-alkylamides in neuroscience research, with a focus on their memory-enhancing and neuroprotective properties. The protocols detailed below are based on preclinical studies and provide a framework for investigating the efficacy and mechanism of action of these compounds.

Neuropharmacological Profile

The ethanolic extract of Anacyclus pyrethrum root has demonstrated significant memory-enhancing capabilities in rodent models of cognitive impairment.[4][5][6][7] The primary mechanism appears to be the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[4][5][8] By inhibiting AChE, the extract increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory processes.[4][5]

One of the major N-alkylamides, pellitorine, has been shown to cross the blood-brain barrier and exert neuroprotective effects.[9][10][11][12] In a mouse model of chronic restraint stress, pellitorine treatment was found to alleviate depression-like behaviors and improve cognitive function.[13] Its neuroprotective actions are attributed to the suppression of neuroinflammation and a form of programmed cell death called ferroptosis.[13]

Data Presentation

Table 1: Anticholinesterase Activity of Anacyclus pyrethrum Extracts
Extract TypeIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Ethanolic70 ± 1.52Rivastigmine350 ± 5.95
Chloroform150 ± 3.68
HexaneNo significant effect

This data is derived from an in vitro study on the inhibition of acetylcholinesterase.[8]

Table 2: Effect of Pellitorine on Neuroprotective and Inflammatory Markers in Chronic Restraint Stress Mouse Model
Protein MarkerEffect of Pellitorine TreatmentSignaling Pathway Implication
GPX4, DHODH, FSP1Increased expressionAnti-ferroptosis
BDNF, Nrf2, HO-1Preserved expressionNeuroprotection
Phosphorylated-CREBPreserved expressionNeuronal survival and plasticity
Phosphorylated-ERK1/2Preserved expressionNeuronal survival and plasticity
NLRP3, HMGB1, NF-κBReduced protein levelsAnti-neuroinflammation
Iba-1+, TREM2+, CD86+, CX3CR1+Reduced number of activated microgliaAnti-neuroinflammation

This table summarizes the molecular changes observed in the hippocampus of chronic restraint stress mice treated with pellitorine.[13]

Experimental Protocols

Protocol 1: Evaluation of Memory Enhancement using the Elevated Plus Maze (EPM)

The EPM is utilized to assess memory in rodents by measuring the transfer latency, which is the time taken for the animal to move from the open arm to the closed arm. A shorter transfer latency is indicative of improved memory.[14]

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)[15][16]

  • Video tracking software (e.g., ANYmaze)[15][17]

  • Test compound (Anacyclus pyrethrum extract or pellitorine)

  • Vehicle control

  • Scopolamine (B1681570) (for inducing amnesia)[4][7]

  • Standard nootropic drug (e.g., Piracetam)[5]

Procedure:

  • Habituation: Allow the animals to habituate to the testing room for at least 45-60 minutes before the experiment.[15]

  • Drug Administration: Administer the test compound, vehicle, or standard drug orally for a predefined period (e.g., 14 days).[4][5]

  • Amnesia Induction: On the final day of treatment, induce amnesia by administering scopolamine (e.g., 1 mg/kg, i.p.) 45 minutes after the final dose of the test compound.[4][7]

  • Acquisition Trial: 45 minutes after scopolamine injection, place the animal at the end of an open arm, facing away from the central platform. Start the timer and record the time it takes for the animal to move with all four paws into one of the closed arms (transfer latency). If the animal does not enter a closed arm within a set time (e.g., 90 seconds), gently guide it to a closed arm and allow it to remain there for 10 seconds.

  • Retention Trial: 24 hours after the acquisition trial, place the animal again at the end of the open arm and record the transfer latency.[4]

Data Analysis: Compare the transfer latencies between the different treatment groups. A significant decrease in transfer latency in the test compound group compared to the scopolamine-only group indicates memory enhancement.[4][5]

EPM_Workflow cluster_setup Setup cluster_trial Trial Day cluster_analysis Analysis Habituation Animal Habituation Drug_Admin Daily Drug Administration (14 days) Habituation->Drug_Admin Amnesia_Induction Scopolamine Injection Drug_Admin->Amnesia_Induction Acquisition Acquisition Trial (Measure Transfer Latency) Amnesia_Induction->Acquisition Retention Retention Trial (24h later) Acquisition->Retention Data_Analysis Compare Transfer Latencies Retention->Data_Analysis Passive_Avoidance_Workflow cluster_acquisition Acquisition Phase cluster_retention Retention Phase (24h later) cluster_analysis Analysis Place_Light Place animal in light compartment Enter_Dark Animal enters dark compartment Place_Light->Enter_Dark Foot_Shock Deliver mild foot shock Enter_Dark->Foot_Shock Place_Light2 Place animal in light compartment Measure_Latency Measure step-through latency Place_Light2->Measure_Latency Compare_Latencies Compare latencies between groups Measure_Latency->Compare_Latencies Pellitorine_Signaling cluster_neuroprotection Neuroprotection cluster_inflammation Neuroinflammation cluster_ferroptosis Ferroptosis Pellitorine Pellitorine CREB p-CREB Pellitorine->CREB enhances ERK p-ERK1/2 Pellitorine->ERK enhances BDNF BDNF Pellitorine->BDNF preserves Nrf2 Nrf2/HO-1 Pellitorine->Nrf2 preserves NFkB NF-κB Pellitorine->NFkB inhibits NLRP3 NLRP3 Inflammasome Pellitorine->NLRP3 inhibits Microglia Microglial Activation Pellitorine->Microglia inhibits GPX4 GPX4 Pellitorine->GPX4 restores Neuronal_Survival Neuronal Survival & Plasticity CREB->Neuronal_Survival ERK->Neuronal_Survival BDNF->Neuronal_Survival Nrf2->Neuronal_Survival Inflammation Inflammatory Cytokines NFkB->Inflammation NLRP3->Inflammation Microglia->Inflammation Lipid_Perox Lipid Peroxidation GPX4->Lipid_Perox inhibits Ferroptosis_Outcome Ferroptotic Cell Death Lipid_Perox->Ferroptosis_Outcome

References

Application Notes and Protocols for In Vivo Analgesic Testing of Anacyclin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for evaluating the analgesic effects of Anacyclin, a compound derived from Anacyclus pyrethrum, using established in vivo models. The protocols are designed to assess both peripheral and central analgesic activity, providing a comprehensive profile of the compound's potential as a pain therapeutic.

Recent studies have identified potent analgesic alkaloid enantiomers from the roots of Anacyclus pyrethrum.[1] These compounds have demonstrated significant analgesic effects in vivo, in some cases more potent than morphine, and are suggested to act as multi-target ion channel inhibitors without engaging opioid receptors.[1] This suggests a promising non-opioid mechanism of action for this compound and related compounds.

Experimental Animals

Healthy male Swiss albino mice, weighing between 20-30 grams, are suitable for these studies.[2] Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water. All experimental procedures should be conducted in accordance with institutional animal care and use guidelines.

Experimental Design and Drug Administration

Animals should be randomly divided into the following groups (n=6-10 per group):

  • Vehicle Control: Receives the vehicle (e.g., saline with 1% Tween 80)

  • Positive Control (Standard Drug):

    • For peripheral analgesia models (Writhing Test): Diclofenac (10 mg/kg, p.o.)[3]

    • For central analgesia models (Hot Plate, Tail-Flick): Morphine (5 mg/kg, s.c.)[2]

    • For inflammatory pain model (Formalin Test): Morphine (5 mg/kg, s.c.) or Meloxicam (10 mg/kg, i.g.)[4]

  • This compound Treatment Groups: At least three dose levels (e.g., 1, 5, and 10 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.))

The route of administration and pre-treatment time should be kept consistent within each experiment. A typical pre-treatment time for oral administration is 60 minutes, and for intraperitoneal injection is 30 minutes.

In Vivo Analgesic Assays

A battery of tests is recommended to thoroughly characterize the analgesic profile of this compound.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This test is used to evaluate peripheral analgesic activity.[2] The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic abdominal constrictions and stretching (writhing).[2][3]

Protocol:

  • Administer this compound, vehicle, or a standard drug (e.g., Diclofenac) to the respective groups of mice.

  • After the appropriate pre-treatment time, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.[2][3]

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes for a period of 15-20 minutes.[3]

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula:

    % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Data Presentation:

GroupDose (mg/kg)RouteMean Number of Writhes (± SEM)% Inhibition
Vehicle Control-p.o.0
Diclofenac10p.o.
This compound1p.o.
This compound5p.o.
This compound10p.o.
Hot Plate Test (Central Analgesia)

This method is used to assess centrally mediated analgesia by measuring the reaction time of the animal to a thermal stimulus.[5][6]

Protocol:

  • Before drug administration, determine the baseline latency for each mouse by placing it on a hot plate maintained at a constant temperature (55 ± 0.5°C).[7]

  • The reaction time is the time taken for the mouse to show signs of discomfort, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.[7]

  • Administer this compound, vehicle, or a standard drug (e.g., Morphine) to the respective groups.

  • Measure the reaction time on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Calculate the percentage of the maximal possible effect (% MPE) using the following formula:

    % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Data Presentation:

GroupDose (mg/kg)RouteBaseline Latency (s) (± SEM)Post-treatment Latency (s) at 60 min (± SEM)% MPE at 60 min
Vehicle Control-s.c.0
Morphine5s.c.
This compound1s.c.
This compound5s.c.
This compound10s.c.
Tail-Flick Test (Central Analgesia)

Similar to the hot plate test, the tail-flick test evaluates central analgesic activity by measuring the latency to withdraw the tail from a noxious thermal stimulus.[8][9]

Protocol:

  • Gently restrain the mouse, allowing its tail to be exposed.

  • Focus a beam of high-intensity light on the distal portion of the tail.[8]

  • The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[10]

  • After determining the baseline latency, administer this compound, vehicle, or a standard drug (e.g., Morphine).

  • Measure the tail-flick latency at different time intervals post-treatment (e.g., 30, 60, 90, and 120 minutes).

Data Presentation:

GroupDose (mg/kg)RouteBaseline Latency (s) (± SEM)Post-treatment Latency (s) at 60 min (± SEM)% Increase in Latency at 60 min
Vehicle Control-s.c.0
Morphine5s.c.
This compound1s.c.
This compound5s.c.
This compound10s.c.
Formalin Test (Inflammatory Pain)

This model is useful for assessing both acute non-inflammatory and chronic inflammatory pain.[11][12] The intraplantar injection of formalin elicits a biphasic pain response. The early phase (0-5 minutes) is due to direct chemical stimulation of nociceptors, while the late phase (15-30 minutes) is associated with an inflammatory response.[11][13]

Protocol:

  • Administer this compound, vehicle, or a standard drug to the respective groups.

  • After the pre-treatment period, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.[11]

  • Immediately place the mouse in an observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes) after the formalin injection.[4]

Data Presentation:

GroupDose (mg/kg)RouteLicking Time (s) - Early Phase (± SEM)Licking Time (s) - Late Phase (± SEM)
Vehicle Control-p.o.
Morphine5s.c.
This compound1p.o.
This compound5p.o.
This compound10p.o.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G cluster_prep Animal Preparation cluster_analysis Data Analysis acclimatization Acclimatization of Mice grouping Random Grouping acclimatization->grouping vehicle Vehicle Control positive_control Positive Control (Morphine/Diclofenac) This compound This compound (Multiple Doses) writhing Acetic Acid-Induced Writhing hot_plate Hot Plate Test tail_flick Tail-Flick Test formalin Formalin Test data_collection Data Collection (Writhes, Latency, Licking Time) formalin->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results Interpretation statistical_analysis->results

Caption: Experimental workflow for in vivo analgesic testing of this compound.

Hypothesized Signaling Pathway for this compound's Analgesic Action

Based on findings that related compounds from Anacyclus pyrethrum act as multi-target ion channel inhibitors, the following pathway is proposed.[1]

G cluster_stimulus Noxious Stimulus cluster_nociceptor Nociceptor Terminal cluster_cns Central Nervous System stimulus Heat, Chemical Irritant trpm8 TRPM8 stimulus->trpm8 Activates cav2_1 Cav2.1 stimulus->cav2_1 Activates depolarization Membrane Depolarization trpm8->depolarization kv1_2 Kv1.2 kv1_2->depolarization Inhibits (Repolarization) kv1_3 Kv1.3 kv1_3->depolarization Inhibits (Repolarization) cav2_1->depolarization action_potential Action Potential Generation depolarization->action_potential pain_signal Pain Signal Transmission action_potential->pain_signal pain_perception Pain Perception pain_signal->pain_perception This compound This compound This compound->trpm8 Inhibits This compound->kv1_2 Inhibits This compound->kv1_3 Inhibits This compound->cav2_1 Inhibits

Caption: Hypothesized mechanism of this compound via multi-target ion channel inhibition.

References

Application Notes and Protocols for High-Throughput Screening (HTS) Assays for Anacyclin Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for high-throughput screening (HTS) assays designed to identify and characterize modulators of molecular targets of Anacyclin and its primary bioactive constituent, Pellitorine. This compound, a prominent N-alkylamide found in plants such as Anacyclus pyrethrum, has been traditionally used for its analgesic and anti-inflammatory properties.[1] Recent pharmacological studies have identified several potential molecular targets for Pellitorine, the active N-alkylamide, including the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, components of the pro-inflammatory HMGB1 signaling pathway, and cyclooxygenase (COX) enzymes.[2][3]

This document outlines protocols for three distinct HTS assays suitable for screening large compound libraries against these targets: a Fluorescence-Based Calcium Assay for TRPV1 antagonism, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the HMGB1-RAGE interaction, and an Enzyme Inhibition Assay for COX-2.

Identified Molecular Targets of Pellitorine (Active Component of this compound)
Target ClassSpecific TargetKnown Effect of PellitorinePotential Therapeutic Application
Ion ChannelTransient Receptor Potential Vanilloid 1 (TRPV1)Antagonist; blocks capsaicin-evoked Ca2+ uptake.[4]Analgesia
Pro-inflammatory SignalingHigh Mobility Group Box 1 (HMGB1) PathwayInhibition of HMGB1 release and downstream signaling, reducing pro-inflammatory cytokine production (TNF-α, IL-1α, IL-1β).[5]Anti-inflammatory, Sepsis
EnzymeCyclooxygenase-2 (COX-2)N-alkylamides have been reported to inhibit COX-2.[3] In silico studies suggest interaction.[6][7]Anti-inflammatory, Analgesia
Enzymeα-GlucosidaseInhibitor.[2]Type 2 Diabetes
EnzymeAcyl-CoA: Cholesterol Acyltransferase (ACAT)Inhibitor.[2]Hypercholesterolemia
Coagulation FactorsThrombin, Factor Xa (FXa)Inhibitor of coagulation pathways.[2]Antithrombotic

Application Note 1: HTS Fluorescence-Based Calcium Assay for TRPV1 Antagonists

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a key integrator of noxious stimuli, including heat, protons, and capsaicin. Its role in pain signaling makes it an attractive target for the development of novel analgesics. Pellitorine has been identified as a TRPV1 antagonist, inhibiting capsaicin-induced calcium influx.[4] This protocol describes a homogeneous, fluorescence-based HTS assay to screen for novel TRPV1 antagonists using a calcium-sensitive dye.

Assay Principle

The assay utilizes a cell line stably expressing human TRPV1. In the resting state, intracellular calcium levels are low. Upon activation of TRPV1 by an agonist (e.g., capsaicin), there is an influx of extracellular calcium, leading to a significant increase in intracellular calcium concentration. This change is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits a large increase in fluorescence intensity upon binding to calcium. A potential antagonist will inhibit or reduce this agonist-induced calcium influx, resulting in a lower fluorescence signal.

Experimental Protocol

3.1. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1)

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., 500 µg/mL G418)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluorescent Dye: Fluo-4 AM (or equivalent calcium indicator)

  • Pluronic F-127

  • TRPV1 Agonist: Capsaicin

  • Reference Antagonist: Capsazepine

  • Test Compounds: Library of small molecules dissolved in DMSO

  • Assay Plates: 384-well, black, clear-bottom microplates

3.2. Procedure

  • Cell Plating:

    • Culture HEK293-hTRPV1 cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Dye Loading:

    • Prepare a 2X dye loading solution in Assay Buffer containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127.

    • Remove the culture medium from the cell plate and add 25 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, protected from light.

  • Compound Addition:

    • Prepare 3X concentrations of test compounds and controls (Capsazepine, DMSO) in Assay Buffer.

    • Add 12.5 µL of the 3X compound solutions to the corresponding wells.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Agonist Addition and Signal Reading:

    • Prepare a 4X solution of Capsaicin in Assay Buffer (final concentration to elicit ~80% of maximal response, e.g., EC80).

    • Place the assay plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the reader to excite at 485 nm and measure emission at 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add 12.5 µL of the 4X Capsaicin solution to all wells (except negative controls).

    • Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

3.3. Data Analysis

  • Calculate the maximum fluorescence response for each well after agonist addition.

  • Normalize the data:

    • 0% Inhibition (High Signal): Wells with DMSO + Capsaicin.

    • 100% Inhibition (Low Signal): Wells with a saturating concentration of Capsazepine + Capsaicin.

  • Calculate the percent inhibition for each test compound.

  • For active compounds, perform dose-response curves to determine the IC50 value.

G cluster_workflow TRPV1 Antagonist Screening Workflow Start Start Seed_Cells Seed HEK293-hTRPV1 cells (384-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Load_Dye Load with Fluo-4 AM Incubate_24h->Load_Dye Incubate_1h Incubate 1h Load_Dye->Incubate_1h Add_Compounds Add Test Compounds/ Controls Incubate_1h->Add_Compounds Incubate_30min Incubate 30 min Add_Compounds->Incubate_30min Read_Plate Measure Fluorescence (Add Capsaicin) Incubate_30min->Read_Plate Analyze_Data Data Analysis (% Inhibition, IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the TRPV1 antagonist HTS assay.

Application Note 2: TR-FRET Assay for Inhibitors of the HMGB1-RAGE Interaction

Introduction

High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule that, when released from necrotic cells or activated immune cells, interacts with receptors like the Receptor for Advanced Glycation Endproducts (RAGE) to trigger pro-inflammatory signaling. Pellitorine has been shown to inhibit the HMGB1 pathway.[2][5] This protocol describes a TR-FRET assay to identify small molecules that inhibit the protein-protein interaction between HMGB1 and the RAGE V-domain.

Assay Principle

This homogeneous assay measures the proximity between a Terbium (Tb)-labeled donor and a fluorescently labeled acceptor. Recombinant human HMGB1 is labeled with a Tb-chelate (donor), and the recombinant V-domain of human RAGE is labeled with a fluorescent acceptor (e.g., d2). When HMGB1 and RAGE-V interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. Inhibitors of this interaction will disrupt FRET, leading to a decrease in the acceptor emission signal. Time-resolved detection minimizes interference from compound autofluorescence.

Experimental Protocol

3.1. Materials and Reagents

  • Proteins: Recombinant human HMGB1, Recombinant human RAGE V-domain

  • Labeling Kits: Tb-cryptate NHS-ester labeling kit, d2-NHS-ester labeling kit

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4

  • Test Compounds: Library of small molecules dissolved in DMSO

  • Assay Plates: 384-well, low-volume, white or black microplates

3.2. Procedure

  • Protein Labeling:

    • Label HMGB1 with Tb-cryptate and the RAGE V-domain with d2 according to the manufacturer's instructions.

    • Determine the labeling efficiency and protein concentration post-labeling.

  • Assay Development:

    • Perform cross-titration experiments with Tb-HMGB1 and d2-RAGE-V to determine optimal protein concentrations that give a robust signal-to-background ratio.

  • Screening Protocol:

    • Prepare a 4X solution of test compounds in Assay Buffer containing 4% DMSO.

    • Prepare a 2X solution of Tb-HMGB1 in Assay Buffer.

    • Prepare a 2X solution of d2-RAGE-V in Assay Buffer.

    • Dispense 5 µL of the 4X compound solutions into the assay plate.

    • Add 5 µL of the 2X Tb-HMGB1 solution to all wells.

    • Add 5 µL of the 2X d2-RAGE-V solution to all wells.

    • Seal the plate and incubate at room temperature for 2-4 hours, protected from light.

  • Plate Reading:

    • Read the plate on a TR-FRET compatible plate reader.

    • Excite at ~337 nm.

    • Measure emission at two wavelengths: Donor emission (~620 nm) and Acceptor emission (~665 nm). A delay time (e.g., 60 µs) and integration time (e.g., 500 µs) should be used.

3.3. Data Analysis

  • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data:

    • 0% Inhibition (High Ratio): Wells with DMSO.

    • 100% Inhibition (Low Ratio): Wells without d2-RAGE-V (or with an unlabeled competitor).

  • Calculate the percent inhibition for each test compound.

  • Determine IC50 values for active compounds from dose-response curves.

G cluster_pathway HMGB1-RAGE Signaling Inhibition HMGB1 HMGB1 (Tb-Donor) RAGE RAGE (d2-Acceptor) HMGB1->RAGE Binds FRET TR-FRET Signal Inhibitor This compound/ Pellitorine Inhibitor->HMGB1 Blocks Interaction

Caption: Inhibition of the HMGB1-RAGE interaction.

Application Note 3: Homogeneous Enzyme Inhibition Assay for COX-2

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. Inhibition of COX-2 is a well-established strategy for treating pain and inflammation. N-alkylamides have been reported to inhibit COX enzymes.[3] This protocol details a luminescent HTS assay to screen for inhibitors of COX-2 activity.

Assay Principle

The assay measures the peroxidase activity of COX-2. In the presence of arachidonic acid, COX-2 produces prostaglandin (B15479496) G2 (PGG2), which is then reduced to PGH2 by the peroxidase function of the enzyme. This reaction can be coupled to a pro-luminescent substrate that generates a light signal upon oxidation by the active enzyme. Inhibitors of COX-2 will block this reaction, leading to a decrease in the luminescent signal.

Experimental Protocol

3.1. Materials and Reagents

  • Enzyme: Recombinant human COX-2

  • Substrate: Arachidonic Acid

  • Cofactors: Heme, Glutathione

  • Detection Reagent: A commercially available luminescent COX activity assay kit (e.g., Promega's COX-Glo™ Assay)

  • Assay Buffer: Tris-HCl buffer, pH 8.0

  • Reference Inhibitor: Celecoxib

  • Test Compounds: Library of small molecules dissolved in DMSO

  • Assay Plates: 384-well, solid white microplates

3.2. Procedure

  • Compound Plating:

    • Dispense 1 µL of test compounds, Celecoxib, or DMSO into the wells of a 384-well plate.

  • Enzyme/Cofactor Addition:

    • Prepare a 2X COX-2 enzyme/cofactor mix in chilled Assay Buffer.

    • Add 10 µL of this mix to each well.

    • Incubate for 15 minutes at room temperature.

  • Initiating the Reaction:

    • Prepare a 2X arachidonic acid/detection reagent mix according to the kit manufacturer's protocol.

    • Add 10 µL of this mix to each well to start the reaction.

  • Signal Development and Reading:

    • Shake the plate briefly.

    • Incubate at room temperature for 15-20 minutes, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

3.3. Data Analysis

  • Normalize the luminescent signal:

    • 0% Inhibition (High Signal): Wells with DMSO.

    • 100% Inhibition (Low Signal): Wells with a saturating concentration of Celecoxib.

  • Calculate the percent inhibition for each test compound.

  • Generate IC50 curves for confirmed hits.

G cluster_logic COX-2 Inhibition Assay Logic AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 PGG2 COX2->PGG2 Peroxidase Activity Light Luminescent Signal PGG2->Light ProLumi Pro-luminescent Substrate Inhibitor This compound/ Inhibitor Inhibitor->COX2 Blocks

Caption: Logic diagram for the COX-2 luminescent assay.

References

Cell Culture Models for Studying the Effects of Anacyclin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anacyclin is a bioactive N-alkylamide found in the roots of Anacyclus pyrethrum, a plant with a history of use in traditional medicine.[1][2] Recent scientific investigations have focused on the therapeutic potential of Anacyclus pyrethrum extracts, which are rich in this compound and other related compounds like pellitorine.[1][3] These extracts have demonstrated significant anticancer properties, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[4][5] This document provides detailed application notes and experimental protocols for utilizing cell culture models to investigate the effects of this compound, with a focus on its presumed anticancer activities based on studies of Anacyclus pyrethrum extracts.

Mechanism of Action (Based on Anacyclus pyrethrum Extract Studies):

Studies on cancer cell lines, such as human lung carcinoma (A549) and colorectal adenocarcinoma (HCT-116), have revealed that extracts of Anacyclus pyrethrum exert their cytotoxic effects through two primary mechanisms:

  • Induction of Apoptosis: The extract triggers programmed cell death by modulating the expression of key regulatory proteins. This involves the upregulation of pro-apoptotic proteins, including Caspase-3 and Caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2.[4][5] This shift in the balance of apoptotic regulators leads to the activation of the intrinsic apoptosis pathway.

  • Cell Cycle Arrest: The extract has been shown to cause an arrest in the G1 phase of the cell cycle, thereby inhibiting the proliferation of cancer cells.[4][5]

While these effects are attributed to the whole plant extract, it is hypothesized that this compound is a significant contributor to this bioactivity. Further research using isolated this compound is required to confirm its specific role and mechanism of action.

Recommended Cell Culture Models

Based on existing research, the following human cancer cell lines are recommended for studying the effects of this compound:

  • A549 (Human Lung Carcinoma): This cell line has been shown to be sensitive to Anacyclus pyrethrum extract, exhibiting apoptosis and G1 cell cycle arrest upon treatment.[4]

  • HCT-116 (Human Colorectal Carcinoma): Similar to A549 cells, HCT-116 cells undergo apoptosis and G1 arrest when exposed to the plant extract.[5]

  • HeLa (Human Cervical Cancer) and N2a (Mouse Neuroblastoma): These cell lines have also been used to demonstrate the cytotoxic effects of Anacyclus pyrethrum root extracts.[6]

Data Presentation

The following tables summarize the reported cytotoxic effects of Anacyclus pyrethrum root extracts on different cancer cell lines. This data can serve as a reference for designing experiments with isolated this compound.

Table 1: IC50 Values of Anacyclus pyrethrum Root Extracts on Cancer Cell Lines [6]

Cell LineExtract EcotypeIC50 (µg/ml)
HeLaEcotype-1106.7
Ecotype-2165.7
N2aEcotype-134.1
Ecotype-273.7

Table 2: Effects of Anacyclus pyrethrum Extract on Apoptosis and Cell Cycle Regulatory Gene Expression [4][5]

GeneEffect on mRNA ExpressionCell Line
Caspase-3UpregulationA549, HCT-116
Caspase-9UpregulationA549
Bcl-2DownregulationA549, HCT-116

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound (or Anacyclus pyrethrum extract)

  • Selected cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • This compound-treated and control cells

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis of Apoptotic Proteins

This protocol is for detecting changes in the expression of Bcl-2 and Caspase-3.

Materials:

  • This compound-treated and control cells

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Signaling Pathway

Anacyclin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Bcl2->Mitochondrion Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Experimental Workflow

Anacyclin_Experimental_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., A549, HCT-116) AnacyclinTreatment 2. This compound Treatment (Varying Concentrations & Times) CellCulture->AnacyclinTreatment MTT 3a. Cell Viability (MTT Assay) AnacyclinTreatment->MTT FlowCytometry 3b. Apoptosis & Cell Cycle (Flow Cytometry) AnacyclinTreatment->FlowCytometry WesternBlot 3c. Protein Expression (Western Blot) AnacyclinTreatment->WesternBlot IC50 4a. Determine IC50 MTT->IC50 ApoptosisQuant 4b. Quantify Apoptosis & Cell Cycle Phases FlowCytometry->ApoptosisQuant ProteinQuant 4c. Quantify Protein Levels (Bcl-2, Caspase-3) WesternBlot->ProteinQuant

Caption: General workflow for studying this compound's effects in cell culture.

Logical Relationship

Anacyclin_Effects_Logic cluster_cellular Cellular Effects cluster_molecular Molecular Mechanisms This compound This compound Treatment G1Arrest G1 Phase Cell Cycle Arrest This compound->G1Arrest ApoptosisInduction Induction of Apoptosis This compound->ApoptosisInduction Outcome Reduced Cancer Cell Proliferation & Viability G1Arrest->Outcome Bcl2_down ↓ Bcl-2 Expression ApoptosisInduction->Bcl2_down Caspase_up ↑ Caspase-3/9 Activation ApoptosisInduction->Caspase_up Bcl2_down->Outcome Caspase_up->Outcome

Caption: Logical relationship of this compound's anticancer effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacyclin, along with other N-alkylamides, is a class of bioactive compounds found in various plants, notably in the roots of Anacyclus pyrethrum (pellitory). These compounds are of significant interest to the pharmaceutical and drug development industries due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and immunomodulatory effects. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these volatile and semi-volatile compounds. This document provides a detailed protocol for the GC-MS analysis of this compound and related N-alkylamides, along with insights into their signaling pathways.

Experimental Protocols

Sample Preparation: Extraction of N-alkylamides from Plant Material

This protocol is adapted from methods used for the extraction of N-alkylamides from Anacyclus pyrethrum roots.[1]

Materials:

  • Dried plant material (e.g., roots of Anacyclus pyrethrum)

  • Grinder or mill

  • Ethanol (B145695) (analytical grade)

  • Methanol (B129727) (analytical grade)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

  • Glass vials

Procedure:

  • Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Maceration: Suspend the powdered plant material in ethanol (e.g., 10 g in 100 mL). Allow to stand for 24-48 hours at room temperature with occasional shaking.

    • Ultrasonication (Alternative): Suspend the powdered plant material in methanol (e.g., 0.5 g in 25 mL).[2] Place the mixture in an ultrasonic bath for 1 hour to enhance extraction efficiency.[2]

  • Filtration: Filter the extract through filter paper to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid degradation of the thermolabile N-alkylamides.

  • Reconstitution: Re-dissolve the concentrated extract in a suitable volatile solvent for GC-MS analysis, such as methanol or dichloromethane, to a final concentration of approximately 1 mg/mL.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into a GC vial.

GC-MS Analysis Protocol

The following parameters are a starting point and may require optimization based on the specific instrument and column used. These are based on a general method for the analysis of N-alkylamides in plant extracts.[1]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 200°C

  • Interface Temperature: 250°C

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Scan Range: 50-500 amu

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak)

Data Presentation

Quantitative Data Summary

While specific quantitative data for this compound via GC-MS is not extensively available in the literature, the following table provides a template for the expected data for major N-alkylamides identified in Anacyclus pyrethrum extracts. Retention times and relative abundance will vary depending on the specific analytical conditions.

Compound NameRetention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)Relative Abundance (%)
Pellitorine (N-isobutyldeca-2E,4E-dienamide)~15-20223.35223, 150, 81, 73, 56Variable
This compound (N-isobutyltetradeca-2E,4E-diene-8,10-diynamide)>20271.42271, 202, 131, 73, 56Variable
(2E,4E)-N-Isobutyldodeca-2,4-dienamide~18-23251.41251, 178, 81, 73, 56Variable
4-Decadienamide, N-Isobutyl-, (E,E)-~16-21223.35223, 150, 81, 73, 56Variable

Note on Identification: The identification of N-isobutylamides is aided by characteristic mass spectral fragments. The molecular ion peak [M]+ is often observed. Common fragments for N-isobutylamides arise from the loss of the isobutyl group and cleavage of the fatty acid chain. Characteristic losses of 56, 73, and 99 or 101 atomic mass units from the protonated molecular ion can be indicative of an isobutylamide structure.[3]

Visualizations

Experimental Workflow

experimental_workflow GC-MS Analysis Workflow for N-alkylamides sample_prep Sample Preparation extraction Extraction with Ethanol/Methanol sample_prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration reconstitution Reconstitution in Volatile Solvent concentration->reconstitution gc_injection GC Injection reconstitution->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (70 eV) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis and Library Matching detection->data_analysis

Caption: GC-MS workflow for N-alkylamide analysis.

Signaling Pathways of N-alkylamides

N-alkylamides exert their biological effects through various signaling pathways. Below are diagrams illustrating their interaction with key cellular targets.

1. Interaction with the Endocannabinoid and TRPV1 Systems

N-alkylamides can modulate the endocannabinoid system, primarily through the cannabinoid receptor 2 (CB2), and can also activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.

signaling_pathway_1 N-alkylamide Interaction with CB2 and TRPV1 N_alkylamide N-alkylamide CB2_receptor CB2 Receptor N_alkylamide->CB2_receptor TRPV1_channel TRPV1 Channel N_alkylamide->TRPV1_channel G_protein Gi/o Protein CB2_receptor->G_protein activates Ca_influx Ca²⁺ Influx TRPV1_channel->Ca_influx opens AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP downstream_effects Modulation of Cellular Response (e.g., Immune Cell Function) cAMP->downstream_effects Ca_influx->downstream_effects

Caption: N-alkylamide signaling via CB2 and TRPV1.

2. Modulation of Inflammatory Pathways (COX & LOX)

The anti-inflammatory effects of N-alkylamides are partly attributed to their ability to modulate the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

signaling_pathway_2 N-alkylamide Modulation of COX and LOX Pathways N_alkylamide N-alkylamide COX Cyclooxygenase (COX) N_alkylamide->COX inhibits LOX Lipoxygenase (LOX) N_alkylamide->LOX inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: N-alkylamide effects on COX and LOX pathways.

References

Application Note: Sonication-Assisted Extraction of Anacyclin from Anacyclus pyrethrum Roots

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anacyclin is a prominent N-alkylamide found in the roots of Anacyclus pyrethrum (L.) Lag., a plant species belonging to the Asteraceae family. This bioactive compound, along with other N-alkylamides like pellitorine, is recognized for a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[1][2] Efficient extraction of this compound is crucial for further research and development in the pharmaceutical and nutraceutical industries. Sonication-assisted extraction (SAE) offers a rapid, efficient, and green alternative to conventional extraction methods. This application note provides a detailed protocol for the extraction of this compound from Anacyclus pyrethrum roots using SAE, followed by purification and quantification methods.

Principle of Sonication-Assisted Extraction

Ultrasound-assisted extraction utilizes high-frequency sound waves to create acoustic cavitation in the solvent. The formation and collapse of these cavitation bubbles generate intense local pressures and temperatures, leading to the disruption of plant cell walls and enhanced mass transfer of intracellular components into the solvent. This results in higher extraction yields in shorter times with reduced solvent consumption compared to traditional methods.

Experimental Protocols

Preparation of Plant Material
  • Procurement and Authentication: Obtain dried roots of Anacyclus pyrethrum. Ensure proper botanical identification.

  • Grinding: Grind the dried roots into a fine powder (e.g., to pass through a 40-mesh sieve) using a laboratory mill. Homogenize the powder for uniformity.

  • Drying: Dry the powdered material in a hot air oven at 40-50°C to a constant weight to remove residual moisture. Store the dried powder in an airtight container in a cool, dark place.

Sonication-Assisted Extraction of this compound

This protocol is based on optimized parameters for the extraction of N-alkylamides from Anacyclus pyrethrum.

Materials and Equipment:

  • Powdered Anacyclus pyrethrum root

  • Methanol (B129727) (HPLC grade)

  • Ultrasonic bath or probe sonicator (A frequency of around 100 kHz has been reported for the extraction of N-alkylamides[3])

  • Beaker or flask

  • Magnetic stirrer (optional)

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper or 0.45 µm membrane filter)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 10 g of the dried, powdered Anacyclus pyrethrum root and place it in a 250 mL beaker or flask.

  • Solvent Addition: Add 100 mL of methanol to the beaker (solid-to-liquid ratio of 1:10 g/mL).

  • Sonication:

    • Place the beaker in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.

    • Alternatively, immerse the tip of the probe sonicator into the solvent mixture.

    • Sonicate the mixture for 60 minutes at a frequency of 100 kHz.[3] Maintain the temperature of the sonication bath at or below 30°C to prevent degradation of thermolabile compounds.

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper or a 0.45 µm membrane filter to separate the extract from the solid plant material.

  • Re-extraction (Optional but Recommended): To maximize the yield, the residue can be re-extracted with a fresh portion of the solvent under the same conditions.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanolic extract.

  • Storage: Store the crude extract in a sealed vial at 4°C in the dark until further processing.

Purification of this compound from the Crude Extract

A multi-step chromatographic approach is generally required to isolate this compound from the complex crude extract.

Materials and Equipment:

  • Crude methanolic extract

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Solvents for chromatography: Petroleum ether, Dichloromethane (B109758), Ethyl acetate, Methanol

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional, for high purity)

Procedure:

  • Fractionation by Column Chromatography:

    • Prepare a silica gel slurry in petroleum ether and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

    • Carefully load the dried extract-adsorbed silica gel onto the top of the packed column.

    • Elute the column with a gradient of solvents, starting with 100% petroleum ether and gradually increasing the polarity by adding dichloromethane and then ethyl acetate.[3]

    • Collect fractions of equal volume (e.g., 20 mL each).

  • Monitoring by TLC:

    • Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by using a suitable staining reagent.

    • Pool the fractions that show a similar TLC profile corresponding to this compound (based on reference standards if available).

  • Further Purification (Optional):

    • The pooled fractions can be further purified using Sephadex LH-20 column chromatography or preparative HPLC to obtain high-purity this compound.[3]

Quantification of this compound by HPLC

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector. A Shimadzu LC 20 AL system with a Shimadzu SPD 20A UV-VIS detector has been reported for the analysis of Anacyclus pyrethrum extracts.[4]

  • Column: A C18 reversed-phase column (e.g., Shim-pack VP-ODS C18, 4.6 mm × 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% acetic acid in water.[4] The mobile phase should be filtered through a 0.45 µm membrane and degassed before use.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25-30°C.

  • Detection Wavelength: 254 nm or 280 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the purified extract or a dried aliquot of the crude extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Data Presentation

Table 1: Comparison of Extraction Methods for Compounds from Anacyclus pyrethrum

Extraction MethodTarget CompoundsSolvent(s)Key ParametersReported Yield/FindingsReference
SonicationN-alkylamidesMethanol100 kHz, 1 hourQualitative identification of 20 N-alkylamides[3]
MacerationPhenolic Compounds70% Ethanol3 times, 1.5 hours each272 g extract from 2 kg of root material[3]
SonicationPhenols & FlavonoidsWater, Methanol, Ethanol20 minutes, 30°COptimized for antioxidant activity, not specific yield[5]
MacerationPhenolic CompoundsMethanol-Total Phenolic Content: 33.46 ± 0.57 mg GAE/g[4]

Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Sonication-Assisted Extraction cluster_purification Purification cluster_analysis Analysis plant Anacyclus pyrethrum Roots grinding Grinding to Fine Powder plant->grinding drying Drying grinding->drying sonication Sonication with Methanol (100 kHz, 60 min, <30°C) drying->sonication filtration Filtration sonication->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom tlc TLC Monitoring column_chrom->tlc Fraction Pooling prep_hplc Preparative HPLC (Optional) tlc->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound hplc HPLC-UV/PDA Quantification pure_this compound->hplc

Caption: Workflow for Sonication-Assisted Extraction and Purification of this compound.

Sonication_Mechanism cluster_before Before Sonication cluster_after After Sonication plant_cell Plant Cell (Intact Cell Wall) anacyclin_inside This compound ultrasound Ultrasound Waves plant_cell->ultrasound Application of Sonication disrupted_cell Disrupted Cell Wall ultrasound->disrupted_cell Cavitation & Cell Wall Disruption anacyclin_outside This compound in Solvent disrupted_cell->anacyclin_outside Release of Bioactive Compound

Caption: Mechanism of Sonication-Assisted Extraction.

Conclusion

Sonication-assisted extraction is a powerful technique for the efficient recovery of this compound from the roots of Anacyclus pyrethrum. The provided protocol offers a comprehensive guide for researchers and drug development professionals to extract, purify, and quantify this valuable bioactive compound. Further optimization of sonication parameters such as frequency, power, and duty cycle may lead to even higher extraction efficiencies. The use of HPLC is essential for the accurate quantification of this compound in the extracts, ensuring quality control and facilitating further pharmacological studies.

References

Application Notes and Protocols for Anacyclin Formulation in Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacyclin is a prominent N-alkylamide found in the roots of Anacyclus pyrethrum (L.) Lag., a plant with a long history of use in traditional medicine for its analgesic, anti-inflammatory, and aphrodisiac properties.[1][2] N-alkylamides are a class of bioactive compounds known for their diverse pharmacological effects, making this compound a compound of significant interest for experimental studies in drug discovery and development.[1][2]

These application notes provide a comprehensive guide for the preparation and experimental use of this compound formulations. The protocols detailed below are based on established methodologies for studying N-alkylamides and extracts of Anacyclus pyrethrum.

Data Presentation

Table 1: In Vitro Antioxidant Activity of Anacyclus pyrethrum Extracts
Extract TypeAssayIC50 ValueReference
MethanolicDPPH12.38 µg/mL[1]
AqueousDPPH13.41 µg/mL[1]
MethanolicFRAP50.89 µg/mL[1]
AqueousFRAP60.17 µg/mL[1]
Methanolicβ-carotene bleaching107.07 µg/mL[1]
Aqueousβ-carotene bleaching120.66 µg/mL[1]
Table 2: In Vivo Anti-inflammatory and Analgesic Effects of Anacyclus pyrethrum Root Extracts
Extract TypeModelDose (mg/kg)Inhibition/EffectReference
Aqueous (AEAPR)Xylene-induced ear edema500Significant reduction[3]
Methanolic (MEAPR)Xylene-induced ear edema500Significant reduction[3]
Aqueous (AEAPR)CFA-induced paw edema500Significant reduction[3]
Methanolic (MEAPR)CFA-induced paw edema500Significant reduction[3]
Aqueous (AEAPR)Acetic acid-induced writhing500Significant decrease in writhes[3]
Methanolic (MEAPR)Acetic acid-induced writhing500Significant decrease in writhes[3]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Anacyclus pyrethrum Roots (General Strategy)

1. Plant Material and Extraction:

  • Obtain dried roots of Anacyclus pyrethrum.
  • Grind the roots into a fine powder.
  • Perform a Soxhlet extraction or maceration with a non-polar solvent like n-hexane or petroleum ether to extract the lipophilic N-alkylamides.

2. Preliminary Purification:

  • Concentrate the extract under reduced pressure using a rotary evaporator.
  • The resulting crude extract can be subjected to a preliminary acid-base extraction to separate alkaloids. Dissolve the extract in a suitable solvent and wash with an acidic solution. The N-alkylamides will remain in the organic phase.

3. Chromatographic Separation:

  • Subject the concentrated extract to column chromatography using silica (B1680970) gel.
  • Elute the column with a gradient of non-polar to moderately polar solvents (e.g., n-hexane:ethyl acetate).
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system. Visualize spots under UV light or by using a suitable staining reagent.

4. High-Performance Liquid Chromatography (HPLC) Purification:

  • Pool the fractions containing this compound (identified by comparison with a standard, if available, or by LC-MS analysis).[5][6]
  • Perform preparative or semi-preparative HPLC on the enriched fraction using a C18 column.
  • Use a mobile phase gradient of acetonitrile (B52724) and water.
  • Collect the peak corresponding to this compound.

5. Crystallization and Characterization:

  • Concentrate the purified fraction to induce crystallization.
  • Wash the crystals with a cold, non-polar solvent.
  • Confirm the identity and purity of the isolated this compound using techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Protocol 2: Formulation of this compound for Experimental Studies

This compound is a hydrophobic compound, requiring a suitable vehicle for administration in biological systems. The following formulation is based on a successful vehicle used for the related N-alkylamide, pellitorine.[7]

For In Vitro Studies (e.g., cell culture):

  • Prepare a stock solution of pure this compound in Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM).

  • For experiments, dilute the stock solution in the cell culture medium to the desired final concentration.

  • Ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent toxicity to the cells.

  • Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

For In Vivo Studies (e.g., intraperitoneal injection in mice):

  • Prepare a vehicle solution consisting of:

    • 5% (v/v) DMSO

    • 5% (v/v) Tween 80 or Cremophor EL (as a surfactant)

    • 90% (v/v) sterile saline (0.9% NaCl)

  • Dissolve the required amount of pure this compound in DMSO first.

  • Add the surfactant and vortex thoroughly.

  • Add the sterile saline dropwise while vortexing to form a stable emulsion or solution.

  • The final formulation should be administered at a volume appropriate for the animal model (e.g., 10 mL/kg for mice).

  • Always include a vehicle control group that receives the same formulation without this compound.

Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for assessing the antioxidant capacity of plant extracts.

Materials:

  • Pure this compound formulation (dissolved in methanol (B129727) or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol or ethanol (B145695) (as a blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound formulation in methanol or ethanol in the wells of a 96-well microplate.

  • Prepare similar dilutions of the positive control.

  • Add the DPPH solution to each well.

  • For the blank, use the solvent without any sample. For the control, use the DPPH solution with the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Plot a graph of percentage scavenging versus concentration and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

Protocol 4: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the anti-inflammatory potential of test compounds.[3]

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • This compound formulation for in vivo administration

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin or Diclofenac sodium (as a positive control)

  • Pletysmometer or digital calipers

Procedure:

  • Divide the animals into groups: Vehicle control, positive control, and this compound-treated groups (at least 2-3 different doses).

  • Administer the vehicle, positive control, or this compound formulation orally or intraperitoneally to the respective groups.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.

  • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Analyze the data statistically to determine the significance of the anti-inflammatory effect.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies plant Anacyclus pyrethrum Roots extraction Solvent Extraction plant->extraction purification Chromatographic Purification extraction->purification This compound Pure this compound purification->this compound formulation Formulation This compound->formulation dpph DPPH Assay formulation->dpph cell_culture Cell-based Assays formulation->cell_culture animal_model Animal Model (Rat/Mouse) formulation->animal_model anti_inflammatory Anti-inflammatory Assay animal_model->anti_inflammatory analgesic Analgesic Assay animal_model->analgesic

Caption: Experimental workflow for this compound studies.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Modulation (?) COX2 COX-2 This compound->COX2 Inhibition IKK IKK This compound->IKK Inhibition (?) Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release p65_p50 p65/p50 NFkB->p65_p50 Forms dimer DNA DNA p65_p50->DNA Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Inflammation Inflammation Pro_inflammatory_genes->Inflammation Prostaglandins->Inflammation

Caption: Proposed signaling pathways for this compound's anti-inflammatory action.

References

Application Notes and Protocols for N-Alkylamides from Anacyclus pyrethrum as Pharmacological Tools

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Anacyclin and Pellitorine-Rich Extracts

Introduction

The roots of Anacyclus pyrethrum (L.) Lag, a plant from the Asteraceae family, are a rich source of bioactive N-alkylamides, which are responsible for many of its traditional medicinal uses, including analgesic, anti-inflammatory, and insecticidal properties.[1] Among these compounds, this compound and pellitorine (B1679214) are notable constituents.[2] Due to a scarcity of pharmacological data on isolated this compound, these application notes will focus on the use of N-alkylamide-rich extracts of Anacyclus pyrethrum and the closely related compound, pellitorine, as pharmacological tools in research and drug development. These compounds have shown a range of activities, including neuroprotective, anti-inflammatory, and cytotoxic effects.[3][4]

Pharmacological Profile

The primary bioactive constituents of Anacyclus pyrethrum roots are N-alkylamides.[1] These compounds have been demonstrated to possess a variety of pharmacological activities. Pellitorine, a major N-alkylamide in this plant, has been shown to interact with several molecular targets.[5]

Key Pharmacological Activities:

  • Neuroprotective and Anticonvulsant Effects: Extracts of Anacyclus pyrethrum have shown neuroprotective and anticonvulsant properties in animal models of seizures.[6] The N-alkylamides are believed to contribute to these effects, potentially through modulation of GABAergic neurotransmission or by interacting with adrenergic and dopaminergic systems.[3]

  • Anti-inflammatory Activity: Pellitorine exhibits anti-inflammatory effects by inhibiting the High Mobility Group Box 1 (HMGB1) signaling pathway, a key mediator in late-phase inflammation.[5] It has been shown to suppress the release of HMGB1 and subsequent inflammatory responses.[7]

  • Analgesic Effects: The analgesic properties of Anacyclus pyrethrum extracts are attributed to their N-alkylamide content.[3] Pellitorine acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor in pain signaling.[5][8]

  • Cytotoxic Activity: Pellitorine has demonstrated potent cytotoxic effects against various cancer cell lines, including human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells.[9][10]

  • Insecticidal Properties: Extracts of Anacyclus pyrethrum are known to disrupt the nervous system of insects, leading to paralysis and death.[1]

Data Presentation

The following tables summarize the available quantitative data for pellitorine and extracts of Anacyclus pyrethrum.

Table 1: Cytotoxicity of Pellitorine

Cell LineIC50 (µg/mL)Reference
Human Promyelocytic Leukemia (HL-60)13.0[9]
Human Breast Cancer (MCF-7)1.8[9]

Table 2: Antioxidant Activity of Anacyclus pyrethrum Methanolic Extract

AssayIC50 (mg/mL)Reference
Iron Chelation0.019 ± 0.0006[11]
ABTS+ Radical Scavenging0.079 ± 0.0005[11]
DPPH Radical Scavenging0.142 ± 0.001[11]
OH Radical Scavenging0.845 ± 0.052[11]

Table 3: Pharmacokinetic Parameters of Pellitorine

ParameterValueModel SystemReference
Brain Influx Rate (K1)153 µL/(g·min)Mouse[12]
Brain Tissue Distribution Volume (Vg)792 µL/gMouse[12]
Serum Elimination Half-life4.48 minMouse[12]

Experimental Protocols

Protocol 1: Evaluation of Anticonvulsant and Neuroprotective Effects of Anacyclus pyrethrum Extract

This protocol is adapted from studies evaluating the effects of Anacyclus pyrethrum extracts on kainic acid-induced seizures in mice.[6]

1. Materials:

  • Aqueous or methanolic extract of Anacyclus pyrethrum root.

  • Kainic acid (KA).

  • Male mice.

  • Distilled water.

  • Intraperitoneal (i.p.) injection supplies.

2. Animal Groups:

  • Control Group: Free access to tap water, followed by an i.p. injection of distilled water.

  • KA Group: Free access to tap water, followed by an i.p. injection of KA (30 mg/kg).

  • Treated Group: Administration of the Anacyclus pyrethrum extract in drinking water (e.g., 5 g/L) for 5 days, followed by an i.p. injection of KA (30 mg/kg).

3. Procedure:

  • Administer the extract to the treated group in their drinking water for 5 consecutive days.

  • On the fifth day, inject the animals with either distilled water (control) or kainic acid.

  • Observe the animals for behavioral changes for 6 hours, recording:

    • Latency to the first seizure.

    • Frequency of wet dog shakes (WDS).

    • Seizure severity and duration.

    • Mortality rate.

  • Following the observation period, sacrifice the animals for immunohistochemical analysis of the hippocampus to assess neuroprotection (e.g., c-FOS and GFAP expression).

4. Data Analysis:

  • Compare the recorded behavioral parameters between the different groups using appropriate statistical tests (e.g., ANOVA).

  • Quantify the expression of neuronal activity and damage markers in the hippocampus.

Protocol 2: Assessment of In Vitro Cytotoxicity of Pellitorine

This protocol describes a general method for determining the cytotoxic activity of pellitorine against cancer cell lines using an MTT assay.

1. Materials:

  • Pellitorine.

  • Human cancer cell lines (e.g., HL-60, MCF-7).

  • Cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Microplate reader.

2. Procedure:

  • Culture the cancer cells in appropriate medium until they reach the exponential growth phase.

  • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of pellitorine in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of pellitorine. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of pellitorine compared to the control.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

signaling_pathway cluster_inflammation Anti-inflammatory Action of Pellitorine HMGB1 HMGB1 Release Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-1α, IL-1β production) HMGB1->Inflammatory_Response ERK12_Phos ERK1/2 Phosphorylation HMGB1->ERK12_Phos Pellitorine Pellitorine Pellitorine->HMGB1 Inhibits Pellitorine->Inflammatory_Response Inhibits Pellitorine->ERK12_Phos Inhibits

Caption: Pellitorine's anti-inflammatory signaling pathway.

experimental_workflow cluster_workflow Neuroprotection Assay Workflow start Animal Acclimatization treatment Treatment with Anacyclus pyrethrum Extract (5 days in drinking water) start->treatment induction Induction of Seizures (Kainic Acid i.p.) treatment->induction observation Behavioral Observation (6 hours) induction->observation analysis Immunohistochemical Analysis of Hippocampus observation->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for neuroprotection assay.

logical_relationship cluster_relationship Pharmacological Utility of Anacyclus pyrethrum N-Alkylamides Anacyclus Anacyclus pyrethrum Root Extract N_Alkylamides N-Alkylamides (this compound, Pellitorine) Anacyclus->N_Alkylamides Contains Targets Molecular Targets (TRPV1, HMGB1, etc.) N_Alkylamides->Targets Modulates Effects Pharmacological Effects (Analgesic, Anti-inflammatory, Neuroprotective) Targets->Effects Leads to

Caption: Relationship of N-Alkylamides to effects.

References

Analytical Standards for Anacyclin Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anacyclin is a bioactive N-alkylamide found in the roots of Anacyclus pyrethrum, a plant with a long history of use in traditional medicine.[1] Emerging research suggests that this compound and its parent extracts possess a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This document provides a comprehensive overview of the analytical standards and experimental protocols relevant to the investigation of this compound, primarily based on studies of Anacyclus pyrethrum extracts. Due to the limited availability of purified this compound as a commercial analytical standard, the following data and protocols are largely derived from research on these extracts. Investigators are encouraged to adapt these methodologies for use with purified this compound as it becomes available.

Data Presentation: Quantitative Analysis of Anacyclus pyrethrum Extracts

The following tables summarize the reported bioactivity of Anacyclus pyrethrum extracts, which contain this compound as a key constituent. These values provide a benchmark for researchers investigating the therapeutic potential of this compound.

Table 1: Anticancer and Cytotoxic Activity of Anacyclus pyrethrum Root Extracts

Cell LineAssay TypeIC50 (µg/mL)Reference
HeLa (Human Cervical Cancer)ATP Assay106.7[3]
N2a (Mouse Neuroblastoma)ATP Assay34.1[3]
HCT (Human Colorectal Cancer)MTT AssayNot specified, but significant inhibition[4]

Table 2: Antioxidant Activity of Anacyclus pyrethrum Extracts

Assay TypeExtract TypeIC50 (mg/mL)Reference
DPPH Radical ScavengingMethanolic0.056[5]
Iron Chelation-0.019[5]
ABTS+ Radical Scavenging-0.079[5]
Hydroxyl Radical Scavenging-0.845[5]

Table 3: Anti-inflammatory and Other Activities of Anacyclus pyrethrum Extracts

ActivityAssay ModelResultReference
Anti-inflammatoryEgg Albumin Denaturation76.1 ± 1.04% inhibition[6]
Acute Toxicity (LD50)In vivo45.847 ± 1.661 mg/ml[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to this compound research, based on established protocols and findings from studies on Anacyclus pyrethrum extracts.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound or its extracts on cell viability and to determine the IC50 value.

Materials:

  • This compound or Anacyclus pyrethrum extract

  • Target cancer cell line (e.g., HCT-116, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound or the extract in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the prepared dilutions. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Western Blot Analysis for Apoptosis-Related Proteins (Caspase-3 and Bcl-2)

This protocol is used to investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.

Materials:

  • This compound or Anacyclus pyrethrum extract

  • Target cancer cell line

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or extract at the desired concentrations for the specified time. Harvest the cells and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control (β-actin).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound research.

anticancer_apoptosis_pathway This compound This compound Cell Cancer Cell This compound->Cell Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Inhibition Caspase9 Caspase-9 (Initiator) Cell->Caspase9 Activation Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Proposed anticancer apoptosis pathway of this compound.

anti_inflammatory_pathway This compound This compound IKK IKK This compound->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatoryGenes Pro-inflammatory Gene Expression Nucleus->ProInflammatoryGenes Induces

Fig. 2: Postulated anti-inflammatory mechanism via NF-κB pathway.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_detection Detection SeedCells 1. Seed Cells in 96-well plate PrepareCompound 2. Prepare this compound dilutions TreatCells 3. Treat cells with this compound PrepareCompound->TreatCells Incubate 4. Incubate for 24-72h TreatCells->Incubate AddMTT 5. Add MTT reagent Incubate->AddMTT IncubateMTT 6. Incubate for 4h AddMTT->IncubateMTT Solubilize 7. Solubilize formazan with DMSO IncubateMTT->Solubilize ReadAbsorbance 8. Read Absorbance at 570nm Solubilize->ReadAbsorbance

Fig. 3: Experimental workflow for the MTT cell viability assay.

Disclaimer

The information provided in this document is intended for research purposes only. The biological activities and mechanisms of action described are primarily based on studies of Anacyclus pyrethrum extracts. Further research using purified this compound analytical standards is necessary to definitively attribute these effects to this compound and to establish its precise pharmacological profile. The lack of a commercially available analytical standard for this compound currently presents a challenge for standardized research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Anacyclin Yield from Anacyclus pyrethrum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Anacyclin from plant extraction.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Crude Extract Yield 1. Inadequate Grinding of Plant Material: Insufficient surface area for solvent penetration.Ensure the dried roots of Anacyclus pyrethrum are ground into a fine, uniform powder. This significantly increases the surface area exposed to the solvent.
2. Improper Solvent Selection: The polarity of the solvent may not be optimal for extracting N-alkylamides like this compound.This compound, being a fatty amide, has moderate polarity. Ethanol (B145695) or methanol (B129727) are effective solvents. Consider using a hydroalcoholic solution (e.g., 70-80% ethanol) to enhance extraction efficiency.[1]
3. Suboptimal Extraction Parameters: Insufficient extraction time or inadequate temperature.For maceration, allow at least 48 hours with continuous stirring.[2][3] For Soxhlet extraction, ensure a sufficient number of cycles (e.g., 16-18 hours).[3] For UAE, optimize sonication time and temperature.
Low this compound Purity in Crude Extract 1. Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds.Employ a multi-step extraction approach. Start with a non-polar solvent like hexane (B92381) to remove fats and waxes before extracting with a more polar solvent like ethanol or methanol.
2. Plant Material Quality: The concentration of this compound can vary depending on the plant's geographical origin, harvest time, and storage conditions.[4]Source high-quality, authenticated Anacyclus pyrethrum roots. Proper drying and storage are crucial to prevent degradation of bioactive compounds.
Degradation of this compound During Extraction 1. Thermal Degradation: this compound may be sensitive to high temperatures used in methods like Soxhlet extraction.For heat-sensitive compounds, prefer cold extraction methods like maceration or advanced techniques like Ultrasound-Assisted Extraction (UAE) which operate at lower temperatures.[3] If using Soxhlet, use a solvent with a lower boiling point.
2. Enzymatic Degradation: Post-harvest enzymes in the plant material can degrade N-alkylamides.Properly dry the plant material immediately after harvesting to deactivate enzymes. Freeze-drying is a good option to preserve compound integrity.
Difficulties in this compound Purification 1. Poor Separation in Chromatography: Co-elution of this compound with other structurally similar N-alkylamides (e.g., pellitorine).Optimize the mobile phase gradient in HPLC. A shallow gradient of acetonitrile (B52724) in water can improve the resolution between different N-alkylamides on a C18 column.[5][6]
2. Loss of Compound During Purification: Irreversible adsorption to the stationary phase or loss during solvent evaporation.Consider using a different stationary phase if significant tailing or poor recovery is observed. Use a rotary evaporator at a controlled temperature (e.g., below 40°C) for solvent removal to prevent degradation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What part of the Anacyclus pyrethrum plant contains the highest concentration of this compound?

A1: The roots of Anacyclus pyrethrum are the primary source of this compound and other N-alkylamides.[7]

Q2: Which extraction method is best for maximizing this compound yield?

A2: Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient in terms of time and yield compared to traditional methods like maceration and Soxhlet extraction.[3] However, the optimal method can depend on available equipment and the scale of the extraction.

Q3: What is the ideal solvent for extracting this compound?

A3: Ethanol and methanol have been shown to be effective solvents for extracting N-alkylamides from Anacyclus pyrethrum.[2] A hydroalcoholic mixture (e.g., 70-80% ethanol in water) can improve the extraction of moderately polar compounds like this compound.

Q4: How can I confirm the presence and purity of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the recommended method for identifying and quantifying this compound.[5][6][8] Comparison with a certified reference standard is necessary for confirmation.

Q5: My this compound yield is consistently low. What is the first thing I should check?

A5: The first step is to re-evaluate your raw material preparation. Ensure the plant material is finely powdered and properly dried. Next, review your choice of solvent and extraction parameters (time, temperature, solvent-to-solid ratio).

Data Presentation: Comparison of Extraction Methods

While direct comparative studies on this compound yield are limited, the following table provides an illustrative comparison of common extraction methods based on general principles and available data for N-alkylamides and total extractables from Anacyclus pyrethrum.

Extraction Method Typical Solvent Relative Yield Extraction Time Advantages Disadvantages
Maceration Ethanol, MethanolModerate24-72 hoursSimple, suitable for thermolabile compounds.Time-consuming, large solvent volume required.[3]
Soxhlet Extraction Ethanol, Methanol, Ethyl AcetateHigh8-18 hoursHigh extraction efficiency, less solvent than maceration.Potential for thermal degradation of compounds.[3]
Ultrasound-Assisted Extraction (UAE) Ethanol, MethanolHigh to Very High15-60 minutesFast, efficient, reduced solvent consumption, lower temperatures.[3]Requires specialized equipment.

Note: Relative yield is an approximation. Actual yields can vary significantly based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Maceration for this compound Extraction
  • Preparation of Plant Material: Dry the roots of Anacyclus pyrethrum in the shade and grind them into a fine powder.

  • Extraction:

    • Weigh 50 g of the powdered root material.

    • Place the powder in a sealed container (e.g., an Erlenmeyer flask).

    • Add 500 mL of 80% ethanol (a 1:10 solid-to-solvent ratio).[2]

    • Seal the container and place it on a magnetic stirrer.

    • Macerate for 48 hours at room temperature with continuous stirring.[3]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Wash the solid residue with a small amount of fresh 80% ethanol to ensure complete recovery.

  • Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[2]

Protocol 2: Soxhlet Extraction for this compound
  • Preparation of Plant Material: Dry and finely powder the roots of Anacyclus pyrethrum.

  • Extraction:

    • Accurately weigh about 20 g of the powdered root and place it in a cellulose (B213188) thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 250 mL of methanol.

    • Assemble the Soxhlet apparatus and heat the solvent to a gentle reflux.

    • Allow the extraction to proceed for 16-18 hours.[3]

  • Concentration: After extraction, allow the apparatus to cool. Recover the solvent from the extract using a rotary evaporator at a controlled temperature.

Protocol 3: Ultrasound-Assisted Extraction (UAE) for this compound
  • Preparation of Plant Material: Dry and finely powder the roots of Anacyclus pyrethrum.

  • Extraction:

    • Place 10 g of the powdered root into a glass flask.

    • Add 100 mL of 70% ethanol (1:10 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30-45 minutes at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration: Follow the same filtration and concentration steps as in the maceration protocol.

Protocol 4: Preparative HPLC for this compound Purification
  • Sample Preparation: Dissolve the crude extract in a small volume of the initial mobile phase (e.g., 50% acetonitrile in water). Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (preparative scale).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a linear gradient suitable for separating N-alkylamides, for example, 50% to 80% B over 30 minutes. This needs to be optimized based on an initial analytical scale run.

    • Flow Rate: Adjust according to the column diameter (typically higher for preparative columns).

    • Detection: UV detector at a wavelength suitable for N-alkylamides (e.g., 260 nm).

  • Fraction Collection: Collect fractions corresponding to the this compound peak, as identified by retention time from an analytical run with a reference standard.

  • Purity Analysis and Final Processing: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain pure this compound.

Visualizations

Extraction_Purification_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_post_extraction Phase 3: Post-Extraction cluster_purification Phase 4: Purification & Isolation plant_material Anacyclus pyrethrum Roots drying Drying (Shade or Freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding maceration Maceration (e.g., 80% Ethanol) grinding->maceration Select Method soxhlet Soxhlet Extraction (e.g., Methanol) grinding->soxhlet uae Ultrasound-Assisted Extraction (UAE) grinding->uae filtration Filtration maceration->filtration soxhlet->filtration uae->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract prep_hplc Preparative HPLC (C18 Column) crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis lyophilization Lyophilization purity_analysis->lyophilization pure_this compound Pure this compound lyophilization->pure_this compound

Caption: Workflow for this compound extraction and purification.

Factors_Affecting_Yield cluster_material Plant Material cluster_extraction Extraction Process cluster_purification Purification Process center_node This compound Yield quality Quality & Genetics quality->center_node part Plant Part (Roots) part->center_node harvest_time Harvest Time harvest_time->center_node drying_method Drying Method drying_method->center_node particle_size Particle Size particle_size->center_node method Extraction Method (Maceration, Soxhlet, UAE) method->center_node solvent Solvent Polarity (e.g., Ethanol, Methanol) solvent->center_node ratio Solid-to-Solvent Ratio ratio->center_node time Extraction Time time->center_node temperature Temperature temperature->center_node column Chromatography Column column->center_node mobile_phase Mobile Phase mobile_phase->center_node loading Sample Loading loading->center_node fractionation Fraction Collection fractionation->center_node

Caption: Key factors influencing this compound yield.

References

Anacyclin Stability and Degradation in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of anacyclin in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

This compound's stability in solution is influenced by several factors, primarily:

  • pH: The amide linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

  • Oxidation: The polyunsaturated fatty acid chain, with its conjugated diene and diyne systems, is prone to oxidation. The presence of oxygen and pro-oxidants like metal ions can accelerate this process.

  • Light: Exposure to light, particularly UV light, can induce photodegradation of the conjugated double and triple bonds.

  • Temperature: Elevated temperatures generally increase the rate of both hydrolytic and oxidative degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in hydrolysis, while others might contain impurities that promote degradation.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, a fatty acid amide with a polyunsaturated alkyl chain, the two main degradation pathways are:

  • Hydrolysis: The amide bond can be cleaved to yield N-(2-methylpropyl)amine and (2E,4E)-tetradeca-2,4-dien-8,10-diynoic acid. This reaction is typically slower than ester hydrolysis but can be significant under harsh pH conditions.

  • Oxidation: The conjugated diene and diyne moieties are susceptible to oxidation, which can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and carboxylic acids, potentially cleaving the carbon chain.

Q3: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[1] A suitable HPLC method should be able to separate the intact this compound from its potential degradation products.

Q4: What are the recommended storage conditions for this compound solutions?

To minimize degradation, this compound solutions should be:

  • Stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C).

  • Protected from light by using amber vials or storing in the dark.

  • Purged with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Prepared in high-purity solvents.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Purity in Solution

Problem: You observe a rapid decrease in the peak area of this compound and the appearance of new peaks in your HPLC chromatogram shortly after preparing a solution.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Oxidative Degradation Deoxygenate your solvent: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes.Work under an inert atmosphere: If possible, prepare and handle the solution in a glove box.Add an antioxidant: Consider adding a small amount of a suitable antioxidant, such as butylated hydroxytoluene (BHT), to the solution. Ensure the antioxidant does not interfere with your downstream experiments or analytical method.
Photodegradation Use amber glassware: Protect your solution from light by using amber vials or wrapping clear vials in aluminum foil.Minimize light exposure: Work in a dimly lit area or under yellow light.
Inappropriate pH Buffer the solution: If your experimental conditions allow, use a buffer to maintain a neutral pH.Avoid strong acids or bases: If the use of acidic or basic conditions is unavoidable, prepare the solution immediately before use and keep it at a low temperature.
Contaminated Solvent Use high-purity solvents: Ensure you are using HPLC-grade or higher purity solvents.Check for peroxides: Test solvents like THF or diethyl ether for the presence of peroxides, which can initiate oxidation.
Issue 2: Inconsistent Results in Stability Studies

Problem: You are getting variable results across different batches of your this compound stability study, making it difficult to determine a reliable degradation rate.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inconsistent Sample Preparation Standardize your procedure: Ensure that all solutions are prepared in exactly the same way each time, including solvent volume, mixing time, and temperature.Use calibrated equipment: Verify that pipettes and balances are properly calibrated.
Variable Storage Conditions Monitor storage conditions: Use a calibrated thermometer and hygrometer to monitor the temperature and humidity of your storage chambers.Ensure uniform conditions: Make sure that all samples are stored in the same location within the stability chamber to avoid temperature or light gradients.
HPLC Method Not Robust Validate your HPLC method: Perform a thorough method validation to ensure it is robust, reproducible, and stability-indicating.Check system suitability: Run system suitability tests before each analysis to ensure the HPLC system is performing correctly.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[2][3]

Materials:

  • This compound reference standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • Calibrated stability chambers

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place 1 mL of the stock solution in a vial and heat at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm (based on the chromophore of this compound).

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradant Peak (Retention Time, min)
0.1 M HCl, 60°C2485.227.8
0.1 M NaOH, 60°C2478.939.2, 11.5
3% H₂O₂, RT2465.4>5Multiple small peaks
Heat (80°C)4892.1110.1
Photolysis2472.348.5, 13.2
Control (RT, dark)4899.50N/A

Note: The data presented in this table is representative and intended for illustrative purposes.

Visualizations

Anacyclin_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation (O₂, Light, H₂O₂) This compound->Oxidation Amine N-(2-methylpropyl)amine Hydrolysis->Amine CarboxylicAcid (2E,4E)-tetradeca-2,4-dien-8,10-diynoic acid Hydrolysis->CarboxylicAcid OxidizedProducts Oxidized Degradation Products (Hydroperoxides, Aldehydes, etc.) Oxidation->OxidizedProducts

Caption: Major degradation pathways of this compound in solution.

Stability_Study_Workflow start Start: this compound Reference Standard prep Prepare this compound Solution (e.g., 1 mg/mL in Methanol) start->prep stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sampling Sample at Time Points (0, 4, 8, 12, 24h) stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc Analyze by Stability-Indicating HPLC Method neutralize->hplc data Data Analysis: - % this compound Remaining - Identify Degradants hplc->data end End: Stability Profile data->end

References

Technical Support Center: Overcoming Low Aqueous Solubility of Anacyclin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Anacyclin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a bioactive N-alkylamide found in plants of the Anacyclus genus, notably Anacyclus pyrethrum.[1][2] Like other N-alkylamides, its chemical structure lends it a lipophilic or hydrophobic nature, leading to very poor solubility in aqueous media. This low solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo biological assays, as it can lead to compound precipitation, inaccurate dosing, and consequently, unreliable experimental results.

Q2: What is the expected aqueous solubility of this compound?

Q3: What are the primary strategies for solubilizing this compound for experimental use?

The main approaches to enhance the aqueous solubility of hydrophobic compounds like this compound can be categorized as follows:

  • Use of Co-solvents: Blending water with a miscible organic solvent in which this compound is soluble can significantly increase its solubility.[5]

  • pH Adjustment: For ionizable compounds, altering the pH of the medium can increase the proportion of the more soluble ionized form. However, amides are generally neutral compounds with limited ionizable groups, so this method may have minimal effect on this compound's solubility.[6][7]

  • Use of Surfactants and Excipients: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate lipophilic molecules like this compound, forming inclusion complexes that are more water-soluble.[8][9]

  • Formulation as a Solid Dispersion: This involves dispersing this compound in a solid hydrophilic carrier at the molecular level, which can enhance its dissolution rate and apparent solubility.[10]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, which can improve its dissolution rate and solubility.[11][12][13]

Q4: I am observing precipitation of this compound in my cell culture medium. What should I do?

Precipitation in cell culture media is a common issue with hydrophobic compounds. Here are some immediate troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of this compound where it remains soluble.

  • Increase the Solvent Concentration: If your experimental system can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., DMSO) may help. However, be mindful of solvent toxicity to your cells.

  • Use a Serum-Containing Medium: Serum proteins can sometimes help to stabilize hydrophobic compounds and prevent precipitation.

  • Explore Advanced Formulation Strategies: If the above steps are not feasible or effective, consider using one of the advanced solubilization techniques detailed in this guide, such as cyclodextrin (B1172386) complexation or a co-solvent system.

Troubleshooting Guides & Experimental Protocols

Co-Solvent Systems

This approach is often the first to be tried due to its simplicity.

Troubleshooting:

IssuePossible CauseRecommendation
Precipitation upon dilution in aqueous buffer.The final concentration of the co-solvent is too low to maintain solubility.Increase the proportion of the co-solvent in the final solution, if tolerated by the experimental system. Prepare a more concentrated stock solution in the pure co-solvent and use a smaller volume for dilution.
Co-solvent is toxic to cells in the assay.The concentration of the co-solvent is above the tolerance level of the cells.Screen different biocompatible co-solvents (e.g., ethanol (B145695), propylene (B89431) glycol, PEG 400). Determine the maximum tolerable concentration of the chosen co-solvent for your specific cell line.

Experimental Protocol: Preparation of this compound in a Co-solvent System

  • Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing and gentle warming (37°C) if necessary.[14]

    • Visually inspect the solution to ensure no solid particles are present.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[14]

  • Working Solution Preparation (Serial Dilution):

    • Thaw a stock solution aliquot.

    • Perform a serial dilution of the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture medium).

    • It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

    • The final concentration of the organic solvent should be kept as low as possible and consistent across all experimental and control groups.

Quantitative Data: Solubility of structurally similar compounds in various solvents

CompoundSolventSolubility
PellitorineWaterInsoluble[3]
PellitorineEthanolSoluble[3][4]
PellitorineMethanolSoluble[4]
PellitorineDMSOSoluble[4]
Cyclodextrin Complexation

This method can significantly enhance the aqueous solubility of this compound by forming an inclusion complex.

Troubleshooting:

IssuePossible CauseRecommendation
Low complexation efficiency.Incorrect molar ratio of this compound to cyclodextrin. Inefficient complexation method.Optimize the molar ratio (typically start with 1:1 and 1:2 drug-to-cyclodextrin ratios). Try different complexation methods (e.g., kneading, co-solvent lyophilization).
The complex precipitates out of solution.The solubility limit of the complex itself has been exceeded.Use a more soluble cyclodextrin derivative (e.g., HP-β-CD, SBE-β-CD). Work at a lower concentration of the complex.

Experimental Protocol: this compound-Cyclodextrin Complexation (Kneading Method)

This method is suitable for poorly water-soluble compounds and generally yields good complexation.[15]

  • Molar Ratio Calculation:

    • Determine the molar masses of this compound (C18H25NO ≈ 271.4 g/mol ) and the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD, average MW ~1460 g/mol ).

    • Calculate the required mass of each for a desired molar ratio (e.g., 1:2 this compound:HP-β-CD).

  • Kneading:

    • Place the calculated amount of HP-β-CD in a mortar.

    • Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to form a paste.

    • Dissolve the this compound in a minimal amount of ethanol and add it to the cyclodextrin paste.

    • Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste.

  • Drying and Pulverization:

    • Dry the paste in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder using a mortar and pestle.

  • Solubility Testing:

    • Prepare a saturated solution of the this compound-HP-β-CD complex in your aqueous buffer.

    • Determine the concentration of this compound in the saturated solution using a suitable analytical method (e.g., HPLC-UV) and compare it to the solubility of uncomplexed this compound.

Quantitative Data: Potential Solubility Enhancement with Cyclodextrins

While specific data for this compound is unavailable, studies with other lipophilic drugs have shown significant solubility increases.

DrugCyclodextrinFold Increase in Solubility
PaclitaxelHP-β-CDup to 500-fold
Hyperoside2H-β-CD9-fold
Solid Dispersion

This technique improves the dissolution rate and apparent solubility by dispersing this compound in a hydrophilic carrier.

Troubleshooting:

IssuePossible CauseRecommendation
The drug recrystallizes over time.The solid dispersion is physically unstable. The drug loading is too high.Screen different polymeric carriers for better miscibility and interaction with this compound. Reduce the drug-to-carrier ratio.
Incomplete dissolution of the solid dispersion.The chosen carrier has poor solubility in the dissolution medium.Select a carrier that is highly soluble in the desired aqueous medium (e.g., PVP K30, PEG 6000).

Experimental Protocol: this compound Solid Dispersion (Solvent Evaporation Method)

  • Component Selection:

    • Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30).

    • Select a volatile organic solvent in which both this compound and the carrier are soluble (e.g., ethanol or methanol).

  • Dissolution:

    • Dissolve this compound and PVP K30 in the chosen solvent in a desired weight ratio (e.g., 1:1, 1:5, 1:10 this compound:PVP K30). Ensure complete dissolution.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • A thin film of the solid dispersion will form on the wall of the flask.

  • Final Drying and Processing:

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • Dissolution Testing:

    • Compare the dissolution profile of the prepared solid dispersion to that of pure this compound in an aqueous buffer.

Quantitative Data: General Improvements with Solid Dispersions

Solid dispersions have been shown to significantly enhance the solubility and dissolution of various poorly soluble drugs. The extent of improvement is highly dependent on the drug, carrier, and preparation method.

Nanoparticle Formulation

Creating a nanosuspension of this compound can improve its dissolution rate due to the increased surface area.

Troubleshooting:

IssuePossible CauseRecommendation
Particle aggregation and instability.Insufficient stabilization. Inappropriate stabilizer concentration.Screen different stabilizers (surfactants or polymers). Optimize the concentration of the chosen stabilizer.
Broad particle size distribution.Inefficient particle size reduction method.Optimize the parameters of the chosen method (e.g., sonication time and power, homogenization pressure and cycles).

Experimental Protocol: this compound Nanosuspension (Precipitation Method)

  • Organic Phase Preparation:

    • Dissolve this compound in a water-miscible organic solvent (e.g., acetone (B3395972) or ethanol) to prepare the organic phase.

  • Aqueous Phase Preparation:

    • Dissolve a stabilizer (e.g., Poloxamer 188 or Vitamin E TPGS) in purified water to prepare the aqueous phase.

  • Precipitation:

    • Inject the organic phase into the aqueous phase under high-speed stirring or sonication.

    • The rapid mixing will cause this compound to precipitate as nanoparticles, which are stabilized by the dissolved stabilizer.

  • Solvent Removal:

    • Remove the organic solvent by stirring the nanosuspension at room temperature for several hours or by using a rotary evaporator.

  • Characterization:

    • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

    • Determine the drug content using a suitable analytical method.

Visualizations

Workflow for Selecting a Solubilization Strategy

G start Low this compound Solubility in Aqueous Media cosolvent Try Co-solvent System (e.g., DMSO, Ethanol) start->cosolvent check_sol_tox Soluble & Non-toxic at desired concentration? cosolvent->check_sol_tox success Proceed with Experiment check_sol_tox->success Yes advanced_methods Consider Advanced Methods check_sol_tox->advanced_methods No cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) solid_dispersion Solid Dispersion (e.g., with PVP) nanoparticle Nanoparticle Formulation advanced_methods->cyclodextrin advanced_methods->solid_dispersion advanced_methods->nanoparticle G cluster_0 Initial State cluster_1 Solid Dispersion drug_crystal This compound Crystals (Poorly Soluble) process Solvent Evaporation or Melt Extrusion drug_crystal->process carrier_powder Hydrophilic Carrier (e.g., PVP) carrier_powder->process solid_dispersion This compound Molecularly Dispersed in Carrier Matrix process->solid_dispersion

References

Technical Support Center: Optimizing Solvent Systems for Anacyclin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Anacyclin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction of this compound from Anacyclus pyrethrum.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Issue Possible Cause Suggested Solution
Low Yield of Crude Extract Incomplete Cell Lysis: The solvent is not effectively penetrating the plant material to release the desired compounds.- Ensure the plant material is finely ground to a powder to maximize the surface area for solvent contact. - Consider using techniques like sonication or microwave-assisted extraction to enhance cell wall disruption.
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for extracting this compound.- this compound, an N-alkylamide, has moderate polarity. Solvents like methanol (B129727), ethanol (B145695), and their aqueous mixtures are generally effective.[1][2] - For initial extractions, a hydro-alcoholic solvent (e.g., 80% methanol or ethanol in water) is often a good starting point.[3]
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to allow for complete diffusion of the compounds into the solvent.- For maceration, allow the plant material to soak for at least 48-72 hours with periodic agitation.[4] - For Soxhlet extraction, ensure a sufficient number of cycles (e.g., 16 cycles) to achieve thorough extraction.[4] - While elevated temperatures can increase extraction efficiency, be cautious of potential degradation of thermolabile compounds.
Low Purity of this compound in the Extract Co-extraction of Impurities: The chosen solvent is also extracting a large amount of other compounds (e.g., chlorophyll (B73375), lipids, tannins).- Perform a preliminary wash of the plant material with a non-polar solvent like n-hexane to remove lipids and waxes before the main extraction. - Consider a sequential extraction with solvents of increasing polarity to fractionate the extract.
Presence of Water-Soluble Gums and Mucilage: These can interfere with subsequent purification steps.- After initial extraction with an alcoholic solvent, concentrate the extract and precipitate the gums and mucilage by adding a larger volume of a less polar solvent in which this compound is soluble.
Degradation of this compound Exposure to High Temperatures: this compound may be susceptible to degradation at high temperatures during extraction or solvent evaporation.- Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature (e.g., below 40-50°C).[4] - Avoid prolonged exposure to direct heat.
pH Instability: Extreme pH conditions during extraction or processing can lead to the hydrolysis of the amide bond in this compound.- Maintain a neutral or slightly acidic pH during extraction unless a specific pH is required for selective extraction of other compounds.
Oxidation: this compound may be prone to oxidation, especially if the extract is not handled and stored properly.- Store extracts in airtight, dark containers at low temperatures (e.g., 4°C) to minimize degradation.[4] - Consider adding an antioxidant to the storage solvent.
Difficulty in Isolating this compound Complex Extract Matrix: The crude extract contains numerous compounds with similar polarities to this compound, making chromatographic separation challenging.- Employ multi-step purification techniques. Start with liquid-liquid partitioning to enrich the this compound fraction. - Follow with column chromatography using silica (B1680970) gel or other suitable stationary phases. A gradient elution with a solvent system like hexane-ethyl acetate (B1210297) or chloroform-methanol can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific extraction method and the desired purity of the final product. However, polar solvents like methanol and ethanol , as well as their aqueous mixtures, have been shown to be highly effective for extracting N-alkylamides like this compound from Anacyclus pyrethrum.[1][5] A ternary mixture of water, methanol, and ethanol has also been reported to yield good results for overall bioactive compounds.[1]

Q2: What is a typical yield of this compound I can expect?

A2: The yield of this compound can vary significantly based on the plant material (source, age, and storage conditions), the extraction method, and the solvent system used. The yield of the crude extract from the roots of Anacyclus pyrethrum can range from approximately 10% to 18.6% using solvents like ethanol and methanol.[5][6] The concentration of this compound within the crude extract will also vary.

Q3: How can I remove chlorophyll from my extract?

A3: Chlorophyll can be a significant impurity, especially when using polar solvents to extract from aerial parts of the plant. To remove chlorophyll, you can perform a liquid-liquid extraction. After concentrating your initial extract, dissolve it in a suitable solvent mixture (e.g., 80% methanol) and partition it against a non-polar solvent like hexane (B92381). The chlorophyll will preferentially move into the hexane layer, leaving a cleaner extract in the methanolic layer.

Q4: Is it better to use maceration or Soxhlet extraction for this compound?

A4: Both maceration and Soxhlet extraction can be effective.

  • Maceration is a simple technique that involves soaking the plant material in a solvent at room temperature.[4] It is less harsh and suitable for thermolabile compounds.

  • Soxhlet extraction is a continuous extraction method that uses a smaller amount of solvent and can be more efficient due to the repeated washing of the material with fresh, hot solvent.[4][5] However, the elevated temperature might pose a risk of degradation for some compounds. The choice depends on the scale of extraction and the stability of this compound under the chosen conditions.

Q5: How can I confirm the presence of this compound in my extract?

A5: The presence of this compound can be confirmed using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A preliminary and quick method to check for the presence of this compound by comparing the Rf value with a standard.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the concentration of this compound in the extract by comparing the retention time and peak area with a certified reference standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification of this compound and other N-alkylamides in the extract.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific technique for the identification and quantification of this compound.

Data Presentation

Table 1: Comparison of Crude Extract Yield from Anacyclus pyrethrum Roots using Different Solvents

Solvent SystemExtraction MethodPlant PartCrude Extract Yield (%)Reference
MethanolSoxhletRoots18.6[5]
Hydro-ethanolMacerationRoots16[3]
EthanolNot SpecifiedRoots10[6]
AqueousNot SpecifiedRoots9.3[6]
Water-Methanol-Ethanol (75:14:11)MacerationRootsNot explicitly stated for this compound, but optimized for phenolics and antioxidants.[1]

Note: The yield of pure this compound will be a fraction of the crude extract yield and requires further purification and quantification.

Experimental Protocols

Protocol 1: Maceration Extraction of this compound
  • Sample Preparation:

    • Air-dry the roots of Anacyclus pyrethrum in the shade.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 50 g of the powdered root material and place it in a conical flask.

    • Add 300 mL of 80% methanol (or ethanol) to the flask.[4]

    • Seal the flask and keep it on a shaker at room temperature for 48 hours.[4]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[4]

  • Storage:

    • Store the resulting crude extract in a well-sealed, light-protected container at 4°C.[4]

Protocol 2: Soxhlet Extraction of this compound
  • Sample Preparation:

    • Prepare the powdered root material as described in Protocol 1.

  • Extraction:

    • Accurately weigh about 175 g of the coarse root powder and place it in a thimble.[5]

    • Place the thimble in a Soxhlet extractor.

    • Fill the round-bottom flask with a suitable volume of methanol.[5]

    • Assemble the Soxhlet apparatus and heat the flask using a heating mantle.

    • Allow the extraction to proceed for a sufficient number of cycles (e.g., 16 cycles or until the solvent in the siphon arm runs clear).[4]

  • Concentration and Storage:

    • After extraction, cool the apparatus and collect the extract from the round-bottom flask.

    • Concentrate the extract using a rotary evaporator as described in Protocol 1.[5]

    • Store the crude extract as described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_purification Purification & Analysis plant_material Anacyclus pyrethrum Roots drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding maceration Maceration (e.g., 80% Methanol, 48h) grinding->maceration soxhlet Soxhlet Extraction (e.g., Methanol) grinding->soxhlet filtration Filtration maceration->filtration soxhlet->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification analysis Analysis (HPLC, LC-MS) purification->analysis pure_this compound Pure this compound analysis->pure_this compound

Caption: Experimental workflow for this compound extraction and purification.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Signaling Cascade cluster_response Inflammatory Response cluster_intervention Intervention stimulus e.g., Pathogen, Injury receptor Cell Surface Receptors stimulus->receptor nf_kb NF-κB Pathway receptor->nf_kb mapk MAPK Pathway receptor->mapk pro_inflammatory_mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS) nf_kb->pro_inflammatory_mediators mapk->pro_inflammatory_mediators inflammation Pain, Swelling, Redness pro_inflammatory_mediators->inflammation This compound This compound This compound->nf_kb Inhibition This compound->mapk Inhibition This compound->pro_inflammatory_mediators Inhibition

Caption: Postulated anti-inflammatory signaling pathway modulated by this compound.

References

Anacyclin Technical Support Center: Minimizing Co-Extraction of Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anacyclin extraction and purification. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing the co-extraction of impurities during the isolation of this compound from its natural source, Anacyclus pyrethrum.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities co-extracted with this compound from Anacyclus pyrethrum?

A1: During the extraction of this compound, a variety of other compounds present in the plant material can be co-extracted. The most common impurities include:

  • Other N-alkylamides: Pellitorine is the most significant and structurally similar impurity.[1][2][3]

  • Phenolic Compounds: Flavonoids and tannins are often co-extracted, especially with more polar solvents.[1][4]

  • Sterols and Triterpenes: These lipophilic compounds can be extracted along with this compound.[3]

  • Essential Oils: Volatile components of the plant may be present in the initial extract.[1]

  • Gums and Resins: These polymeric materials can also be solubilized during extraction.[2]

Q2: How does the choice of extraction solvent affect the co-extraction of impurities?

A2: The polarity of the extraction solvent plays a crucial role in determining the profile of co-extracted impurities.

  • Non-polar solvents (e.g., hexane) will favor the extraction of lipids, sterols, and essential oils, with lower yields of more polar impurities like phenols and flavonoids.

  • Mid-polarity solvents (e.g., ethanol (B145695), methanol) are effective at extracting this compound and other N-alkylamides. However, they also co-extract a significant amount of phenolic compounds and flavonoids.[5][6]

  • Polar solvents (e.g., water) will primarily extract water-soluble compounds such as tannins, gums, and some flavonoids, with lower efficiency for this compound.

  • Hydroethanolic mixtures (e.g., 70-80% ethanol in water) often provide a good balance, effectively extracting N-alkylamides while the water content can help to precipitate some very non-polar compounds.[5] A ternary mixture of water, ethanol, and methanol (B129727) has also been shown to be efficient for extracting polyphenols.[5]

Q3: Can temperature be used to selectively extract this compound and minimize impurities?

A3: Yes, temperature is a critical parameter. While higher temperatures can increase the rate and efficiency of extraction, they can also lead to the degradation of thermolabile compounds and increase the extraction of undesirable impurities. For instance, in the extraction of phenolic compounds, temperature has been shown to have a significant impact. It is generally recommended to conduct extractions at moderate temperatures (e.g., 40-60°C) to balance extraction efficiency with selectivity and to avoid potential degradation of this compound.

Q4: Is pH adjustment a viable strategy to minimize co-extraction of impurities?

A4: Yes, pH can be a powerful tool for selective extraction, particularly for targeting acidic or basic impurities. An acid-base extraction approach can be employed to separate alkaloids and other nitrogenous compounds like this compound from neutral and acidic impurities. By acidifying the aqueous extract, basic compounds like this compound will be protonated and remain in the aqueous phase, while neutral and acidic compounds can be removed with a non-polar organic solvent. Subsequently, basifying the aqueous phase will deprotonate this compound, allowing its extraction into a non-polar organic solvent, leaving behind more polar, water-soluble impurities.[2]

Troubleshooting Guides

Problem 1: High levels of Pellitorine in the this compound extract.
  • Cause: Pellitorine is structurally very similar to this compound, making its co-extraction common, especially with solvents like ethanol and methanol.

  • Solution:

    • Optimize Chromatography: The most effective way to separate this compound from Pellitorine is through chromatography. Preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase C18 column is highly effective.[7]

    • Solvent System Selection: For flash chromatography, a careful selection of the solvent system is crucial. A gradient elution, starting with a less polar mobile phase and gradually increasing polarity, can effectively separate these two compounds.

    • Supercritical Fluid Extraction (SFE): SFE with carbon dioxide can offer high selectivity. By carefully controlling the pressure and temperature, it may be possible to fractionally extract this compound with reduced Pellitorine content.

Problem 2: Extract is rich in colored impurities (phenols, flavonoids).
  • Cause: The use of polar solvents like methanol, ethanol, or aqueous mixtures leads to the co-extraction of colored phenolic compounds and flavonoids.[4]

  • Solution:

    • Liquid-Liquid Extraction (LLE): Perform a liquid-liquid extraction on the crude extract. Dissolve the extract in a solvent mixture such as water/ethanol and wash with a non-polar solvent like hexane (B92381) to remove less polar impurities. The this compound will remain in the more polar phase.

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove polar impurities. For example, a normal-phase silica (B1680970) cartridge can retain the polar colored compounds while allowing the less polar this compound to elute with a solvent of intermediate polarity.

    • pH Adjustment: As detailed in FAQ 4, an acid-base extraction can effectively separate this compound from acidic phenolic compounds.

Data Presentation

Table 1: Comparison of Extraction Solvents on Yield and Impurity Profile (Qualitative)

Solvent SystemTarget Compound (this compound)Major Co-extracted ImpuritiesRelative Purity of this compound
HexaneLow YieldHigh levels of lipids, sterols, essential oilsLow
EthanolHigh YieldPellitorine, Phenols, FlavonoidsModerate
MethanolHigh YieldPellitorine, Phenols, FlavonoidsModerate
WaterVery Low YieldTannins, Gums, Polar FlavonoidsVery Low
70% Ethanol/WaterHigh YieldPellitorine, some Phenols/FlavonoidsModerate to High

Experimental Protocols

Protocol 1: Selective Extraction of N-Alkylamides using Acid-Base Partitioning

This protocol is designed to enrich the this compound content by removing neutral and acidic impurities.

  • Initial Extraction:

    • Macerate 100g of powdered Anacyclus pyrethrum root in 500 mL of 80% ethanol for 48 hours at room temperature.

    • Filter the extract and concentrate under reduced pressure to obtain a crude ethanolic extract.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude extract in 200 mL of 5% aqueous hydrochloric acid.

    • Extract the acidic solution three times with 100 mL of diethyl ether to remove neutral and acidic impurities. Discard the ether layers.

    • Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia (B1221849) solution.

    • Extract the basic aqueous solution three times with 100 mL of chloroform (B151607).[2]

    • Combine the chloroform extracts, wash with distilled water until the aqueous layer is neutral, and dry over anhydrous sodium sulfate.

    • Concentrate the chloroform extract under reduced pressure to yield an enriched N-alkylamide fraction containing this compound.

Protocol 2: Purification of this compound using Flash Column Chromatography

This protocol provides a general guideline for purifying the enriched N-alkylamide fraction from Protocol 1.

  • Sample Preparation:

    • Dissolve the enriched N-alkylamide fraction in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica.

  • Column Preparation and Elution:

    • Pack a glass column with silica gel 60 (230-400 mesh) using a slurry method with hexane.

    • Carefully add the dried sample-silica mixture to the top of the column.

    • Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate (B1210297) in a stepwise gradient (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). The exact gradient should be optimized based on Thin Layer Chromatography (TLC) analysis.

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure to obtain purified this compound.

Protocol 3: Preparative HPLC for High-Purity this compound

This protocol is for obtaining high-purity this compound, particularly for separating it from Pellitorine.[7]

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

    • Reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase and Conditions:

    • Solvent A: Water

    • Solvent B: Methanol

    • Detection Wavelength: 260 nm

    • Flow Rate: 15-20 mL/min (scaled from analytical method)

    • Gradient: A linear gradient from 70% B to 100% B over 30 minutes is a good starting point for optimization.

  • Procedure:

    • Dissolve the partially purified this compound fraction in a minimal amount of the initial mobile phase composition.

    • Filter the sample through a 0.45 µm filter.

    • Inject the sample onto the column.

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_impurities Impurity Removal plant Anacyclus pyrethrum (Root Powder) extraction Solvent Extraction (e.g., 80% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract lle Liquid-Liquid Extraction (Acid-Base) crude_extract->lle enriched_fraction Enriched this compound Fraction lle->enriched_fraction lipids Lipids/Sterols lle->lipids Removed phenols Phenols/Flavonoids lle->phenols Removed chromatography Chromatography (Flash or Prep HPLC) enriched_fraction->chromatography pure_this compound High-Purity This compound chromatography->pure_this compound pellitorine Pellitorine chromatography->pellitorine Separated

Caption: Workflow for this compound extraction and purification.

Logic_Diagram cluster_strategy Key Strategies cluster_outcome Desired Outcomes start Goal: Minimize Impurities in This compound Extraction solvent Solvent Selection start->solvent temp Temperature Control start->temp ph pH Adjustment start->ph selectivity Increased Selectivity for this compound solvent->selectivity reduce_nonpolar Reduced Non-Polar Impurities solvent->reduce_nonpolar temp->selectivity reduce_polar Reduced Polar Impurities ph->reduce_polar end Higher Purity This compound Extract selectivity->end reduce_polar->end reduce_nonpolar->end

Caption: Key strategies for minimizing co-extraction of impurities.

References

Anacyclin purity assessment and enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity assessment and enhancement of Anacyclin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common sources?

This compound is a naturally occurring N-alkylamide known for its bioactive properties.[1] It is primarily isolated from the roots of Anacyclus pyrethrum (L.), a plant belonging to the Asteraceae family.[1] this compound is characterized by a fatty amide structure.

Q2: What are the typical impurities found in this compound extracts?

Due to its extraction from a natural source, crude this compound extracts often contain a variety of related compounds. The most common impurities are other N-alkylamides, such as pellitorine, which is often more abundant.[2] Other potential impurities include tannins, flavonoids, essential oils, and various other phytochemicals present in the plant material.[1][3]

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, several degradation routes can be predicted under stress conditions:

  • Hydrolysis: The amide bond in this compound can be susceptible to acid or base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and isobutylamine.

  • Oxidation: The polyunsaturated alkyl chain is prone to oxidation, which can lead to the formation of various oxidation products, potentially altering its biological activity.

  • Photodegradation: Exposure to light, particularly UV radiation, may induce isomerization or degradation of the conjugated double and triple bonds.

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify potential degradants.[4][5]

Purity Assessment: Analytical Methods & Troubleshooting

The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Recommended Analytical Method: Reversed-Phase HPLC

A typical starting point for this compound purity analysis is reversed-phase HPLC with UV detection.

Table 1: Example HPLC Protocol for this compound Purity Assessment

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile (ACN)
Gradient 60% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Vol. 10 µL
Column Temp. 25 °C
Troubleshooting Common HPLC Issues

Q4: My this compound peak is showing significant tailing. What could be the cause?

Peak tailing for amide-containing compounds like this compound is a common issue in reversed-phase HPLC.

Table 2: Troubleshooting Peak Tailing

Potential CauseSuggested Solution
Secondary Interactions This compound's amide group may interact with residual silanols on the silica-based column. Try a column with end-capping or use a mobile phase additive like 0.1% trifluoroacetic acid (TFA) to suppress silanol (B1196071) activity.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Dilute your sample and re-inject.
Column Contamination The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent like isopropanol.
Extra-column Volume Excessive tubing length or a large detector flow cell can contribute to peak broadening. Minimize tubing length and ensure all fittings are appropriate.

Q5: I am observing a noisy or drifting baseline in my chromatogram. How can I fix this?

A stable baseline is crucial for accurate quantification.

Table 3: Troubleshooting Baseline Issues

Potential CauseSuggested Solution
Mobile Phase Issues Ensure mobile phase components are thoroughly mixed and degassed. Air bubbles in the pump or detector can cause significant noise. Use high-purity solvents.
System Leaks Check for leaks at all fittings, especially between the pump and injector, and between the column and detector. Even a small leak can cause pressure fluctuations and baseline noise.
Detector Lamp Failure A failing UV lamp can cause a drifting baseline. Check the lamp's energy output and replace if necessary.
Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample.

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Prepare this compound Sample (in mobile phase) Inject Inject Sample SamplePrep->Inject MobilePhasePrep Prepare & Degas Mobile Phase Equilibrate Equilibrate Column MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Purification_Workflow CrudeExtract Crude this compound Extract PrepHPLC Preparative HPLC CrudeExtract->PrepHPLC FractionCollection Collect this compound Fraction PrepHPLC->FractionCollection SolventEvap Solvent Evaporation FractionCollection->SolventEvap PurityCheck Purity Check by Analytical HPLC SolventEvap->PurityCheck PurityCheck->PrepHPLC Repurify if needed Purethis compound High-Purity this compound PurityCheck->Purethis compound Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response CB2 CB2 Receptor G_protein Gi/o Protein CB2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cytokine Modulation of Cytokine Release cAMP->Cytokine MAPK->Cytokine This compound This compound (N-Alkylamide) This compound->CB2 Binds & Activates

References

Technical Support Center: Anacyclin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Anacyclin during storage. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring N-isobutylamide found in plants such as Anacyclus pyrethrum. Its biological activity is intrinsically linked to its chemical structure. Degradation of the molecule can lead to a loss of efficacy and the formation of impurities with potentially different pharmacological profiles, which can compromise experimental results and the safety of potential therapeutic applications.

Q2: What are the primary factors that can cause this compound degradation?

This compound, like many bioactive lipids, is susceptible to degradation from several environmental factors. The primary drivers of degradation include:

  • Hydrolysis: The amide bond in this compound can be cleaved by water, a reaction that is often catalyzed by acidic or basic conditions.

  • Oxidation: The unsaturated bonds in the fatty acid chain are prone to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

  • Thermal Stress: Elevated temperatures can accelerate the rates of both hydrolysis and oxidation.

Q3: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Solid Form: Store as a solid or lyophilized powder at -20°C or below in a tightly sealed, opaque container. To minimize moisture absorption, the container should be placed in a desiccator.

  • In Solution: If this compound must be stored in solution, prepare aliquots in a suitable solvent (e.g., ethanol, DMSO) to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. It is advisable to use freshly prepared solutions for experiments whenever possible.

Q4: How can I detect if my this compound sample has degraded?

Degradation can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate intact this compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the parent this compound peak over time are indicative of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my experiment. This compound may have degraded due to improper storage or handling.1. Review your storage conditions. Ensure the compound is stored at or below -20°C and protected from light and moisture. 2. Prepare fresh solutions from a solid stock for your experiments. 3. Verify the purity of your this compound stock using a stability-indicating HPLC method.
I see extra peaks in my HPLC chromatogram that were not there previously. The sample has likely degraded.1. Identify the storage or experimental conditions that may have led to degradation (e.g., exposure to high temperatures, incompatible solvents, prolonged storage in solution). 2. Perform a forced degradation study to identify potential degradation products and confirm their presence in your sample. 3. If possible, use mass spectrometry (LC-MS) to help identify the structure of the degradation products.
My this compound solution has changed color. This could be a sign of significant degradation, possibly due to oxidation or other chemical reactions.1. Discard the solution. 2. Prepare a fresh solution from a solid stock that has been properly stored. 3. To prevent recurrence, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing and storing solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or ethanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 8 hours.

    • At appropriate time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute it for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (1 mg/mL) to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation for each condition.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general HPLC method for the separation and quantification of this compound and its degradation products. Method optimization may be required based on the specific degradation products formed.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 50% B 5-20 min: 50% to 90% B 20-25 min: 90% B 25-30 min: 90% to 50% B 30-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 260 nm (based on the chromophore of this compound)
Injection Volume 10 µL

Data Presentation

The results of a forced degradation study should be summarized in a table to clearly present the extent of degradation under different stress conditions.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition % Degradation of this compound Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24hData to be filled from experimentData to be filled from experimentData to be filled from experiment
0.1 M NaOH, 25°C, 8hData to be filled from experimentData to be filled from experimentData to be filled from experiment
3% H₂O₂, 25°C, 24hData to be filled from experimentData to be filled from experimentData to be filled from experiment
Solid, 80°C, 48hData to be filled from experimentData to be filled from experimentData to be filled from experiment
PhotostabilityData to be filled from experimentData to be filled from experimentData to be filled from experiment
Control< 1%0N/A

Visualizations

Caption: Troubleshooting workflow for addressing this compound stability issues.

G cluster_workflow Experimental Workflow: Forced Degradation Study cluster_stress Stress Conditions start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 25°C) start->base oxidation Oxidation (3% H2O2, 25°C) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photodegradation (UV/Vis Light) start->photo sampling Time-Point Sampling & Neutralization (if applicable) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis: - % Degradation - Degradation Profile hplc->data

Caption: Workflow for conducting a forced degradation study of this compound.

Caption: Hypothetical impact of this compound degradation on cellular signaling pathways.

References

Navigating the Labyrinth of Anacyclin Synthesis at Scale: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Anacyclin and its closely related analogue, Pellitorine. As research and development efforts increasingly focus on the therapeutic potential of these N-isobutylamides, the need for robust and scalable synthetic routes becomes paramount. Transitioning from laboratory-scale syntheses to multi-gram or pilot-scale production invariably introduces a new set of challenges that can impact yield, purity, and overall process efficiency.

This guide is designed to be a comprehensive resource for troubleshooting common issues encountered during the scale-up of this compound and Pellitorine synthesis. Here, you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you navigate the complexities of large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between this compound and Pellitorine?

A1: this compound and Pellitorine are both naturally occurring N-isobutylamides. The key structural difference lies in their polyunsaturated alkyl chains. Pellitorine is (2E,4E)-N-isobutyldeca-2,4-dienamide, while this compound is (2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide, featuring a longer carbon chain with two additional alkyne functionalities. This structural variance can influence their biological activity and presents distinct challenges in their total synthesis.

Q2: What are the most common synthetic routes for Pellitorine and this compound?

A2: The synthesis of these molecules typically involves two key stages: the formation of the polyunsaturated carboxylic acid backbone and the subsequent amide coupling with isobutylamine. The polyene or enyne-ene backbone is often constructed using olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. The final step is an amide bond formation, for which various coupling reagents can be employed.

Q3: Why do yields often decrease when scaling up the synthesis?

A3: Yield reduction during scale-up is a common challenge in process chemistry. For this compound and Pellitorine synthesis, this can be attributed to several factors, including:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and heat dissipation can lead to localized temperature gradients, promoting side reactions and degradation of thermally sensitive intermediates and products.

  • Changes in Reagent Addition and Stoichiometry: The rate of addition of reagents can significantly impact reaction selectivity and impurity profiles. What works on a small scale may not be optimal for a larger batch.

  • Purification Inefficiencies: Chromatographic purification, which is often straightforward on a lab scale, can become a significant bottleneck at larger scales, leading to product loss. Crystallization, a preferred method for large-scale purification, may be challenging to optimize.

  • Increased Reaction Times: Longer reaction times, often necessary to ensure complete conversion in large volumes, can increase the likelihood of side reactions and product degradation.

Q4: What are the critical quality attributes (CQAs) to monitor during synthesis?

A4: Key quality attributes to monitor include:

  • Purity: The level of process-related impurities and byproducts.

  • Isomeric Purity: The ratio of the desired (2E,4E) isomer to other geometric isomers.

  • Residual Solvents: The amount of any remaining solvents from the synthesis and purification steps.

  • Physical Properties: Appearance, color, and crystalline form.

Troubleshooting Guides

Issue 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction for Polyene Chain Formation

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted aldehyde starting material.

  • Formation of undesired Z-isomers or other side products.

  • Overall isolated yield of the polyene ester is below expectations.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Deprotonation of the Phosphonate (B1237965) Reagent - Base Selection: Ensure a sufficiently strong and non-nucleophilic base is used (e.g., NaH, KHMDS, NaHMDS). The choice of base can influence stereoselectivity. - Anhydrous Conditions: Moisture will quench the base and the phosphonate anion. Ensure all glassware is oven-dried and solvents are anhydrous. - Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) to prevent base-mediated side reactions.
Poor Reactivity of the Aldehyde - Aldehyde Purity: Impurities in the aldehyde can inhibit the reaction. Consider purifying the aldehyde by distillation or chromatography before use. - Steric Hindrance: If the aldehyde is sterically hindered, a more reactive phosphonate ylide (from a Wittig reaction) might be a better alternative.
Suboptimal Reaction Conditions - Solvent Choice: The polarity of the solvent can influence the reaction rate and stereoselectivity. THF is a common choice. - Temperature: While deprotonation is done at low temperatures, the olefination reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC to optimize the temperature profile. - Reaction Time: The reaction may require a longer time to go to completion at a larger scale.
Formation of Undesired Isomers - Base and Cation Effects: The counterion of the base (e.g., Li+, Na+, K+) can influence the stereochemical outcome. For E-selectivity, Na+ or K+ are generally preferred. - Still-Gennari Modification: For Z-selectivity, consider using the Still-Gennari conditions with bis(2,2,2-trifluoroethyl) phosphonates and a potassium base with a crown ether.

Experimental Protocol: Gram-Scale Horner-Wadsworth-Emons Olefination

This protocol is a general guideline and may require optimization for specific substrates.

Objective: To synthesize a (2E,4E)-dienoate precursor.

Materials:

  • Aldehyde (1.0 eq)

  • Triethyl phosphonocrotonate (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride in anhydrous THF in a suitably sized, oven-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonocrotonate in anhydrous THF to the NaH suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour.

  • Slowly add a solution of the aldehyde in anhydrous THF to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

HWE_Troubleshooting cluster_conditions Reaction Condition Evaluation start Low Yield in HWE Reaction check_sm Check Starting Material Purity (TLC/NMR) start->check_sm sm_ok Purity OK check_sm->sm_ok Yes sm_impure Impure: Purify Aldehyde/Phosphonate check_sm->sm_impure No check_conditions Review Reaction Conditions base Base Strength/Stoichiometry Adequate? check_conditions->base sm_ok->check_conditions solvent Solvent Anhydrous & Appropriate? base->solvent Yes adjust_base adjust_base base->adjust_base Adjust Base/Stoichiometry temp Temperature Profile Optimized? solvent->temp Yes dry_solvent dry_solvent solvent->dry_solvent Use Anhydrous Solvents analyze_isomers Analyze E/Z Ratio (NMR/HPLC) temp->analyze_isomers Yes optimize_temp optimize_temp temp->optimize_temp Optimize Temperature Profile isomers_ok Ratio Acceptable analyze_isomers->isomers_ok isomers_bad Poor Selectivity analyze_isomers->isomers_bad optimize_temp->analyze_isomers end end isomers_ok->end Proceed to Workup Optimization modify_conditions modify_conditions isomers_bad->modify_conditions Modify HWE Conditions (e.g., Still-Gennari)

Technical Support Center: Refining Anacyclin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anacyclin. The focus is on refining dosages for in vivo studies to achieve desired therapeutic effects while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in in vivo studies?

Q2: How can I translate my in vitro IC50 data for this compound to an in vivo dose?

A2: There is no direct equation to convert an in vitro IC50 value to an in vivo dose.[4] The IC50 from a cell-based assay does not account for the complex pharmacokinetic and pharmacodynamic processes in a living organism, such as absorption, distribution, metabolism, and excretion (ADME). However, the IC50 value is crucial for establishing a target concentration. A common approach is to aim for a plasma concentration in the animal model that is a multiple of the in vitro IC50. A pilot pharmacokinetic study is essential to determine the dose required to achieve and maintain this target concentration.

Q3: What is the primary mechanism of action for this compound, and what biomarkers can I monitor in vivo?

A3: this compound is an N-alkylamide from Anacyclus pyrethrum. N-alkylamides from this plant have been reported to exhibit anti-inflammatory and analgesic properties. The proposed mechanism involves the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (LOX) enzymes, which are key in the inflammatory cascade.[5][6] More recent studies suggest that extracts of Anacyclus pyrethrum can also modulate the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is a central regulator of inflammation.[7][8] Therefore, relevant in vivo biomarkers to monitor could include downstream products of COX and LOX (e.g., prostaglandins (B1171923) and leukotrienes) or key proteins in the NF-κB pathway (e.g., phosphorylated NF-κB p65) in tissue samples.

Q4: What are the potential adverse effects of this compound at higher doses?

A4: While specific toxicity data for purified this compound is limited, studies on hydroethanolic extracts of Anacyclus pyrethrum in mice have shown that at high doses (e.g., 2000 mg/kg), toxic effects such as sedation and histopathological changes in the liver, kidneys, and spleen can occur. It is crucial to conduct a maximum tolerated dose (MTD) study for purified this compound to establish a safe therapeutic window.

Troubleshooting Guide

Issue 1: Poor solubility of this compound for in vivo administration.

  • Cause: this compound, like other N-alkylamides, is a lipophilic compound with low water solubility.

  • Solution:

    • Vehicle Selection: Avoid direct suspension in aqueous solutions like saline. A suitable vehicle is critical. Common choices for lipophilic compounds include:

      • A mixture of DMSO, PEG 300/400, and Tween 80, diluted with saline or PBS.[9]

      • Oil-based vehicles like corn oil or sesame oil for oral or intraperitoneal administration.[10]

      • Always include a vehicle-only control group in your experiment to rule out any effects of the vehicle itself.[10]

    • Formulation: Consider creating a microemulsion or a suspension with a suspending agent like carboxymethylcellulose (CMC).

Issue 2: Lack of efficacy at the initial dose.

  • Cause: The initial dose may be too low to achieve a therapeutic concentration at the target site. This could be due to poor bioavailability, rapid metabolism, or inefficient distribution.

  • Solution:

    • Dose Escalation: Systematically increase the dose in subsequent cohorts of animals.

    • Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to measure the plasma concentration of this compound over time after administration. This will help you understand its absorption, distribution, and elimination profile and determine if the target concentration is being reached.

    • Route of Administration: Consider a different route of administration. For example, intravenous (IV) or intraperitoneal (IP) injection may lead to higher bioavailability than oral gavage.

Issue 3: Unexpected toxicity or mortality in animals.

  • Cause: The administered dose may have exceeded the maximum tolerated dose (MTD). The vehicle used could also be contributing to toxicity.

  • Solution:

    • Dose De-escalation: Reduce the dose to a lower, non-toxic level.

    • MTD Study: If not already performed, conduct a formal MTD study to identify the highest dose that does not cause significant adverse effects.

    • Vehicle Toxicity Check: Ensure that the vehicle and its concentration are well-tolerated by the animal model. Administer the vehicle alone to a control group and monitor for any adverse reactions.

Data Presentation

Table 1: Summary of In Vivo Dosages for Anacyclus pyrethrum Extracts and Related N-Alkylamides

Compound/ExtractAnimal ModelRoute of AdministrationDosage RangeObserved EffectReference
Anacyclus pyrethrum Ethanolic ExtractRatOral50, 100, 150 mg/kgAndrogenic and spermatogenic[11]
Anacyclus pyrethrum Hydroalcoholic ExtractMouseOral300, 500 mg/kgAnalgesic[5]
SpilantholMouseOral2.5 - 10.0 mg/kgAnalgesic[2][3]
SpilantholMouseIntraperitoneal5, 10 mg/kgAnti-obesity[12]
PellitorineMouseIntravenous1.8 mg/mL solutionBlood-brain barrier transport[13]

Table 2: Acute Toxicity Data for Anacyclus pyrethrum Extracts

Extract TypeAnimal ModelRoute of AdministrationLD50Observed Toxic Effects at High DosesReference
Hydroethanolic ExtractMouseOral> 2000 mg/kgSedation, histopathological changes in liver, kidneys, and spleen at 2000 mg/kg.
Ethanolic ExtractRatOralNo mortality up to 1000 mg/kg for 90 daysNo significant adverse effects observed.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Grouping:

    • Group 1: Negative Control (Vehicle only).

    • Group 2: Positive Control (Indomethacin, 5-10 mg/kg, i.p.).

    • Group 3-n: Test Groups (this compound at various doses).

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, indomethacin, or this compound via the desired route (e.g., oral gavage or i.p. injection).

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[14][15]

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[16][17]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the negative control group.

    • Percentage Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Protocol 2: Acetic Acid-Induced Writhing Test in Mice (for Analgesic Activity)
  • Animal Model: Male Swiss albino mice (20-30g).

  • Grouping:

    • Group 1: Negative Control (Vehicle only).

    • Group 2: Positive Control (Diclofenac sodium, 10 mg/kg, p.o. or i.p.).

    • Group 3-n: Test Groups (this compound at various doses).

  • Procedure:

    • Fast the mice for 12-18 hours before the experiment, with free access to water.[18]

    • Administer the vehicle, diclofenac, or this compound.

    • After 30-60 minutes, inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.[18]

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[18][19][20]

  • Data Analysis:

    • Calculate the percentage of inhibition of writhing for each group compared to the negative control group.

    • Percentage Inhibition = [(Wc - Wt) / Wc] * 100, where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.

Mandatory Visualization

Anacyclin_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound (N-Alkylamide) This compound->TLR4 Inhibition? IkB_NFkB IκBα-NF-κB (Inactive) IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Dosage_Refinement_Workflow cluster_in_vitro In Vitro Analysis cluster_preclinical Preclinical In Vivo Studies invitro_ic50 Determine IC50 (Cell-based Assay) lit_review Literature Review (Related Compounds) invitro_ic50->lit_review Inform Starting Dose Range mtd_study Maximum Tolerated Dose (MTD) Study lit_review->mtd_study pk_study Pilot Pharmacokinetic (PK) Study mtd_study->pk_study Establish Safe Dose for PK dose_escalation Dose Escalation Efficacy Study pk_study->dose_escalation Inform Dose Selection & Regimen optimal_dose Determine Optimal Therapeutic Dose dose_escalation->optimal_dose

Caption: Experimental workflow for refining this compound dosage.

References

Technical Support Center: Method Refinement for Consistent Anacyclin Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in Anacyclin bioassays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. General Cell Culture and Compound Handling

This section addresses common issues related to cell culture and the handling of this compound, which are critical for the reproducibility of any bioassay.

FAQs & Troubleshooting

Question: We are observing high variability in our assay results between experiments. What are some general best practices to improve consistency?

Answer: High variability can stem from several factors.[1][2] To enhance consistency, it is crucial to standardize your cell culture procedures.[1] This includes:

  • Consistent Cell Stocks: Use cell stocks from the same passage number for a set of experiments to minimize genetic drift.[2]

  • Standardized Seeding and Media: Ensure uniform cell seeding density and use the same batch of media and supplements for all experiments to be compared.[1][2][3]

  • Controlled Environment: Maintain a stable and optimal environment in your incubator, including temperature (typically 37°C for mammalian cells), humidity, and CO2 levels (usually 5%).[3][4]

  • Aseptic Technique: Strict aseptic techniques are paramount to prevent contamination, which can significantly impact cell health and assay outcomes.[3] This involves working in a biosafety cabinet, using sterile reagents and equipment, and wearing appropriate personal protective equipment.[3]

  • Regular Cell Line Authentication: Periodically authenticate your cell lines to confirm their identity and ensure they are free from contamination, including mycoplasma.[3]

Question: How should we prepare and store this compound for use in our bioassays?

Answer: The stability of a compound in a solvent like DMSO can vary.[5] For optimal results:

  • Fresh Preparations: Whenever possible, prepare fresh solutions of this compound from a powdered stock for each experiment to avoid degradation.[5]

  • Stock Solutions: If preparing a stock solution in DMSO, it is advisable to store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[5] The stability of compounds in DMSO can be concentration-dependent, with higher concentrations often being more stable.[5]

  • Solubility: Ensure that this compound is fully dissolved in the solvent before further dilution in culture media. Poor solubility can lead to inaccurate dosing and inconsistent results.

Question: We are concerned about the potential cytotoxicity of this compound or the solvent used. How can we assess this?

Answer: It is essential to determine the cytotoxic profile of this compound in your specific cell model. The MTT assay is a common method for assessing cell viability, although it has limitations as it measures metabolic activity which may not always directly correlate with cell viability.[6][7]

  • MTT Assay Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for the desired exposure time. Include a vehicle control (e.g., DMSO) at the highest concentration used.

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Troubleshooting:

    • Incomplete Solubilization of Formazan: Ensure complete mixing and consider using a solvent containing SDS to aid dissolution.[6]

    • Interference from Test Compound: Some compounds can interfere with the MTT reduction.[8] It is advisable to run a control with the compound in the absence of cells to check for direct reduction of MTT.[8]

II. Anti-Inflammatory Bioassays

This compound, as a component of Anacyclus pyrethrum, is known for its anti-inflammatory properties.[9][10] Common in vitro assays to evaluate these effects include cytokine release assays and NF-κB reporter assays.

FAQs & Troubleshooting

Question: We are performing a cytokine release assay to measure the anti-inflammatory effect of this compound, but we are not detecting a consistent cytokine response in our stimulated control samples. What could be the issue?

Answer: A lack of a robust cytokine response in your positive controls can be due to several factors:[11]

  • Suboptimal Stimulant Concentration: The concentration of the stimulating agent (e.g., LPS, PHA) may be too low or the reagent may have degraded. It is important to titrate the stimulant to find the optimal concentration for your cell type and assay conditions.[11]

  • Low Cell Viability or Density: Ensure that the cells are healthy (>95% viability) and seeded at an optimal density (e.g., 1-2 x 10^5 cells/well for a 96-well plate) to produce a detectable level of cytokines.[11]

  • Incorrect Timing of Supernatant Collection: Cytokine production is often transient. A time-course experiment should be performed to determine the peak expression time for the cytokines of interest.[11]

Question: Our NF-κB luciferase reporter assay is showing high background signal. How can we reduce this?

Answer: High background in a luciferase reporter assay can obscure the specific effects of your compound.[12] To mitigate this:

  • Cell Line Choice: Some cell lines may have high basal NF-κB activity. Consider using a cell line with lower basal activity.[13]

  • Reagent Quality: Ensure that all reagents, including the luciferase substrate and cell culture media, are fresh and not contaminated.[12]

  • Plate Type: Using white, opaque-walled plates can help to reduce background luminescence from neighboring wells.[14]

  • Negative Control Reporter: Include a negative control vector that lacks the NF-κB response element to determine the level of non-specific signal.[13]

Quantitative Data from Anacyclus pyrethrum Extract Studies
Assay TypeExtract/DoseResultReference
Acetic Acid-Induced Writhing (Analgesic)Root Extract (300 mg/kg)94.10 ± 4.35% inhibition[13]
Formaldehyde-Induced Pain (Analgesic) - Phase 1Root Extract67% to 94% inhibition[13]
Formaldehyde-Induced Pain (Analgesic) - Phase 2Root Extract76% to 91% inhibition[13]
Anti-inflammatory (Protein Denaturation)Methanolic Extract76.1 ± 1.04% inhibition[10]
Experimental Protocols

Protocol 1: Cytokine Release Assay

  • Cell Seeding: Plate peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere if necessary.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulation: Add a pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS) to the wells to induce cytokine production. Include unstimulated controls.

  • Incubation: Incubate the plate for a predetermined optimal time (e.g., 6-24 hours) at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA or a multiplex bead-based assay.

Protocol 2: NF-κB Luciferase Reporter Assay

  • Transfection: Co-transfect a suitable cell line (e.g., HEK293) with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Cell Seeding: Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to recover for 24 hours.

  • Compound Treatment: Treat the cells with different concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulation: Add a known NF-κB activator (e.g., TNF-α) to the wells.

  • Incubation: Incubate for 6-8 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.

Signaling Pathway Diagrams

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates This compound This compound This compound->IKK_complex Inhibits NFkB_IkB NF-κB-IκB (Inactive) Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to NFkB_IkB->NFkB Releases Nucleus Nucleus DNA DNA NFkB_active->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Canonical NF-κB Signaling Pathway.

MAPK_Signaling_Pathway cluster_nucleus Nucleus Stimulus Extracellular Stimulus (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors Translocates to Nucleus & Phosphorylates This compound This compound This compound->Raf Inhibits? Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression Regulates Nucleus Nucleus

Caption: MAPK/ERK Signaling Pathway.

III. Neuroactivity Bioassays

The traditional use of Anacyclus pyrethrum suggests potential neuroactive properties.[15] A common in vitro method to assess neuroactivity is the neurite outgrowth assay.

FAQs & Troubleshooting

Question: We are performing a neurite outgrowth assay, but the results are inconsistent. What are the key parameters to control?

Answer: Consistency in neurite outgrowth assays relies on careful control of several experimental variables:[16]

  • Cell Seeding Density: The initial number of neurons seeded can significantly impact neurite extension. It is crucial to optimize and maintain a consistent seeding density.[17]

  • Coating of Culture Surface: The type and quality of the substrate coating (e.g., poly-L-lysine, laminin) are critical for neuronal attachment and neurite formation. Ensure even and consistent coating of all culture vessels.

  • Compound Treatment Timing: Allow neurons to adhere and initiate neurite extension for a consistent period (e.g., 24-48 hours) before adding this compound.[17]

  • Imaging and Analysis: Use a standardized method for image acquisition and analysis to quantify neurite length and branching. High-content imaging systems can reduce variability.[16][18]

Question: How can we distinguish between a specific effect on neurite outgrowth and general cytotoxicity of this compound?

Answer: It is important to perform a concurrent cell viability assay.[19]

  • Multiplexed Assays: Use a viability dye (e.g., Calcein AM) that can be applied to the same wells used for neurite outgrowth analysis. This allows for the simultaneous assessment of cell health and neurite morphology in the same cell population.[19]

  • Dose-Response Analysis: A compound that specifically inhibits neurite outgrowth will show a significant reduction in neurite length at concentrations that do not cause a significant decrease in cell viability.

Experimental Protocol

Protocol 3: Neurite Outgrowth Assay

  • Plate Coating: Coat a 96-well imaging plate with a suitable substrate (e.g., poly-D-lysine and laminin).

  • Cell Seeding: Seed a neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons at an optimized density.

  • Cell Culture: Culture the cells for 24 hours to allow for attachment and initial neurite sprouting.

  • Compound Treatment: Treat the cells with a range of this compound concentrations and appropriate vehicle controls. Include a positive control (e.g., Nerve Growth Factor - NGF for PC12 cells).

  • Incubation: Incubate for 48-72 hours.

  • Staining: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin) to visualize neurites and a nuclear marker (e.g., DAPI) to count cells.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Analysis: Use automated image analysis software to quantify parameters such as total neurite length per neuron, number of neurites per neuron, and number of branch points.

Signaling Pathway Diagram

Neurite_Outgrowth_Signaling NGF Neurotrophic Factor (e.g., NGF) Trk_Receptor Trk Receptor NGF->Trk_Receptor Binds & Activates This compound This compound This compound->Trk_Receptor Modulates? PI3K_Akt PI3K/Akt Pathway Trk_Receptor->PI3K_Akt Ras_MAPK Ras/MAPK Pathway Trk_Receptor->Ras_MAPK Rho_GTPases Rho Family GTPases (Rac1, Cdc42, RhoA) PI3K_Akt->Rho_GTPases Regulates Ras_MAPK->Rho_GTPases Regulates Cytoskeleton Cytoskeletal Reorganization (Actin & Microtubules) Rho_GTPases->Cytoskeleton Controls Neurite_Outgrowth Neurite Outgrowth & Elongation Cytoskeleton->Neurite_Outgrowth

References

Addressing matrix effects in Anacyclin LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Anacyclin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound LC-MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue extracts).[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2] For this compound, a fatty amide, co-eluting lipids and phospholipids (B1166683) from biological samples are a primary cause for concern, as they can significantly suppress its ionization in the MS source.[3]

Q2: What are the common sources of matrix effects in bioanalytical LC-MS/MS?

A2: The primary sources of matrix effects are endogenous components of the biological sample that are not completely removed during sample preparation.[1] For plasma and serum samples, phospholipids are a major contributor to ion suppression.[4] Other sources include salts, proteins, metabolites, and formulation excipients that may co-elute with this compound.[1] The choice of ionization technique also plays a role, with electrospray ionization (ESI) generally being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[5]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[6] This method helps to identify if the retention time of this compound coincides with a region of significant ion suppression.

  • Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect.[1][7] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[1]

Q4: What are the key strategies to minimize or eliminate matrix effects for this compound?

A4: A multi-faceted approach is often necessary:

  • Optimize Sample Preparation: Implementing a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is highly effective at removing interfering matrix components.[8][9]

  • Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components is a crucial step.[6]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[10][11] Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay if this compound concentrations are low.[6][12]

Troubleshooting Guides

Problem: Poor reproducibility and accuracy in my this compound quantification.

This issue is often a primary indicator of unaddressed matrix effects. Follow this troubleshooting workflow to diagnose and resolve the problem.

A Start: Poor Reproducibility/Accuracy B Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Factor (MF) between 0.85 and 1.15? B->C D Yes: Matrix effect is minimal. Investigate other sources of variability (e.g., sample handling, instrument performance). C->D Yes E No: Significant matrix effect is present. C->E No F Perform Post-Column Infusion E->F G Does Ion Suppression Zone Co-elute with this compound? F->G H Yes: Co-elution of interfering compounds. G->H Yes I No: Investigate non-specific matrix effects or carryover. G->I No J Optimize Sample Preparation H->J K Optimize Chromatography H->K L Implement Stable Isotope-Labeled Internal Standard (SIL-IS) I->L J->L K->L M Re-evaluate Matrix Effect L->M M->C N Problem Resolved M->N MF within acceptable range

Caption: Troubleshooting workflow for poor reproducibility and accuracy.

Problem: Significant ion suppression is observed at the retention time of this compound.

  • Possible Cause: Co-elution of matrix components, particularly phospholipids, with this compound.

  • Solutions:

    • Improve Sample Preparation: Switch from a simple protein precipitation (PPT) to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8][9] Mixed-mode SPE can be particularly effective at removing a broad range of interferences.[9]

    • Optimize Chromatography:

      • Increase Organic Content of Mobile Phase: A higher percentage of organic solvent can help to retain and separate this compound from early-eluting polar interferences.

      • Modify Gradient Profile: A shallower gradient can improve the resolution between this compound and closely eluting matrix components.[6]

      • Change Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or biphenyl (B1667301) column) to alter the selectivity and retention of both this compound and interfering compounds.

Problem: Inconsistent internal standard (IS) response across samples.

  • Possible Cause: The chosen internal standard is not adequately compensating for the variability in matrix effects. This is common when using a structural analog IS that has different chromatographic behavior or ionization efficiency compared to this compound.

  • Solutions:

    • Switch to a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for variability in ion suppression between different samples.[10][11] It will co-elute with this compound and experience the same matrix effects.

    • Re-evaluate IS Concentration: Ensure the concentration of the IS is appropriate and provides a stable and reproducible signal.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (this compound) and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Extract blank biological matrix and spike the analyte and IS into the final extract.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into the blank biological matrix before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

  • Interpretation:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The acceptable range for MF is typically 0.85 to 1.15.[1]

Protocol 2: Sample Preparation Method Selection

The choice of sample preparation method is critical for minimizing matrix effects. The following decision tree can guide the selection process.

A Start: Select Sample Preparation Method B Initial Screening with Protein Precipitation (PPT) A->B C Acceptable Matrix Effect and Sensitivity? B->C D Yes: PPT is sufficient. C->D Yes E No: Further cleanup required. C->E No F Is this compound sufficiently non-polar? E->F G Yes: Consider Liquid-Liquid Extraction (LLE). F->G Yes H No/Borderline: Consider Solid-Phase Extraction (SPE). F->H No I Select appropriate LLE solvent (e.g., MTBE, Ethyl Acetate). G->I J Select appropriate SPE sorbent (e.g., C18, Mixed-Mode). H->J K Optimize extraction conditions (pH, solvent ratios). I->K L Develop and optimize SPE method (Load, Wash, Elute). J->L M Validate Method K->M L->M

Caption: Decision tree for sample preparation method selection.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

Sample Preparation MethodTypical Analyte RecoveryEffectiveness in Removing PhospholipidsRelative CostThroughput
Protein Precipitation (PPT) High (>90%)LowLowHigh
Liquid-Liquid Extraction (LLE) Moderate to High (60-90%)HighModerateModerate
Solid-Phase Extraction (SPE) High (>85%)Very HighHighHigh (with automation)

Data compiled from multiple sources.[6][8][9]

Table 2: Selection of an Appropriate Internal Standard

Internal Standard TypeAdvantagesDisadvantages
Structural Analog More readily available and less expensive than a SIL-IS.May have different chromatographic retention and ionization efficiency, leading to inadequate compensation for matrix effects.
Stable Isotope-Labeled (SIL) Co-elutes with the analyte and has nearly identical physicochemical properties, providing the best compensation for matrix effects.[10][11]Can be expensive and may not be commercially available for all analytes.

References

Technical Support Center: Optimizing Anacyclin Peak Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of Anacyclin peaks.

Troubleshooting Guide: Improving this compound Peak Resolution

This guide addresses common issues encountered during the chromatographic analysis of this compound and provides systematic solutions to enhance peak resolution.

Q1: What are the initial steps to take when experiencing poor resolution of this compound peaks?

A1: When encountering poor resolution, a systematic approach is crucial. Begin by verifying the fundamental parameters of your high-performance liquid chromatography (HPLC) system.[1]

  • System Suitability: Ensure your HPLC system passes standard system suitability tests. Check for consistent pressure, stable baseline, and reproducible injections.

  • Column Integrity: Inspect the column for any visible signs of damage or contamination. A compromised column is a common source of peak distortion.[2]

  • Mobile Phase Preparation: Double-check the composition and pH of your mobile phase. Inaccurate preparation can significantly impact selectivity and retention.[3]

  • Sample Preparation: Ensure your this compound sample is fully dissolved in a solvent compatible with the mobile phase to prevent peak fronting or tailing.[1]

Q2: My this compound peak is co-eluting with an impurity. How can I improve the separation?

A2: Co-elution, or the overlapping of peaks, is a common challenge that can be addressed by modifying the selectivity of your chromatographic system.[4] The goal is to alter the relative retention times of this compound and the interfering impurity.

Strategies to Improve Selectivity (α):

  • Modify Mobile Phase Composition:

    • Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice-versa). Different solvents interact differently with the analyte and stationary phase, which can alter selectivity.[4]

    • pH Adjustment: If your mobile phase contains a buffer, slight adjustments to the pH can change the ionization state of this compound or the impurity, leading to differential retention.[3]

  • Change Stationary Phase: If mobile phase modifications are insufficient, switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or cyano column) can provide a significant change in selectivity.[2]

  • Temperature Adjustment: Varying the column temperature can influence selectivity.[1] A change in temperature can affect the interactions between the analytes and the stationary phase differently.[4]

Q3: The this compound peak is broad, reducing resolution and sensitivity. What are the potential causes and solutions?

A3: Peak broadening can stem from several factors related to the column, the HPLC system, or the method parameters. The key is to increase the column efficiency (N).

Causes and Solutions for Peak Broadening:

  • Column Efficiency:

    • Particle Size: Use a column with smaller particle size (e.g., 3 µm or sub-2 µm) to increase efficiency.[2][4]

    • Column Length: A longer column can increase the number of theoretical plates, leading to sharper peaks.[5]

  • Flow Rate: A lower flow rate generally allows for more efficient separation and sharper peaks, though it will increase the analysis time.[1][5]

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume, which contributes to peak broadening.

  • Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a strong solvent can cause band broadening. If possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Q4: My this compound peak is tailing. What are the common causes and how can I achieve a more symmetrical peak?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.

Troubleshooting Peak Tailing:

  • Secondary Silanol (B1196071) Interactions: this compound, an N-alkylamide, may interact with free silanol groups on the silica-based stationary phase.

    • Use an End-Capped Column: Employ a column where the residual silanol groups are chemically deactivated (end-capped).

    • Lower Mobile Phase pH: Operating at a lower pH (e.g., below 3) can suppress the ionization of silanol groups, reducing their interaction with the analyte.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

  • Column Contamination: Contaminants at the head of the column can cause peak distortion. Using a guard column or appropriate sample preparation can prevent this.

Data Presentation: Illustrative Chromatographic Data

The following table provides illustrative data on how changing key chromatographic parameters can affect the retention time, peak width, and resolution of this compound. Note: These values are for demonstration purposes and actual results may vary.

Parameter ChangeCondition A (Initial)Condition B (Optimized)Effect on this compound Peak
Mobile Phase Composition 60% Acetonitrile in Water55% Acetonitrile in WaterIncreased Retention Time, Improved Resolution
Flow Rate 1.2 mL/min0.8 mL/minIncreased Retention Time, Narrower Peak Width
Column Temperature 25°C35°CDecreased Retention Time, Potentially Altered Selectivity
Column Particle Size 5 µm3 µmSharper Peak, Improved Resolution
Illustrative Retention Time (min) 8.510.2-
Illustrative Peak Width (min) 0.40.25-
Illustrative Resolution (Rs) 1.32.1-

Experimental Protocols

Protocol 1: Optimizing Mobile Phase Composition for this compound Resolution

This protocol outlines a systematic approach to improving the resolution of this compound from a closely eluting impurity by adjusting the mobile phase.

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: 60% B to 80% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Temperature: 30°C
  • Injection Volume: 10 µL
  • Detection: UV at 260 nm

2. Optimization Steps:

  • Step 2.1: Isocratic Hold Evaluation: Run the initial gradient. Based on the elution time of this compound, determine an approximate isocratic mobile phase composition. For example, if this compound elutes at 70% B, start with isocratic runs at 65%, 70%, and 75% B to observe the change in retention and resolution.
  • Step 2.2: Gradient Modification: If isocratic elution does not provide adequate resolution, modify the gradient.
  • Shallow Gradient: Decrease the gradient slope around the elution time of this compound (e.g., change from a 2%/min to a 0.5%/min increase in %B). This can improve the separation of closely eluting peaks.[3]
  • Step 2.3: Organic Modifier Change: If resolution is still insufficient, replace acetonitrile with methanol as the organic modifier (Mobile Phase B: 0.1% Formic Acid in Methanol) and repeat the gradient optimization.

3. Data Analysis:

  • For each condition, calculate the resolution (Rs) between this compound and the nearest impurity. The goal is to achieve Rs ≥ 1.5.

Protocol 2: Method for Mitigating this compound Peak Tailing

This protocol provides steps to diagnose and resolve peak tailing for this compound.

1. Initial Assessment:

  • Run your current method and calculate the tailing factor (Tf) or asymmetry factor (As) for the this compound peak. A value greater than 1.2 indicates significant tailing.

2. Troubleshooting Steps:

  • Step 2.1: Reduce Sample Load: Decrease the injection volume by half and re-inject. If the peak shape improves, the original method was likely causing mass overload.
  • Step 2.2: Mobile Phase pH Adjustment:
  • Prepare mobile phases with slightly different pH values. For a reversed-phase method, if the current pH is 4.5, prepare mobile phases with pH 3.0 and pH 2.5 using a suitable buffer (e.g., phosphate (B84403) buffer) or acid modifier (e.g., trifluoroacetic acid).
  • Inject the this compound standard under each pH condition and observe the impact on peak shape.
  • Step 2.3: Evaluate Column Chemistry:
  • If available, switch to a column with a different C18 bonding (e.g., one with end-capping or a polar-embedded group) and re-run the analysis. These columns are designed to minimize secondary interactions with silanol groups.

3. System Check:

  • If the above steps do not resolve the tailing, inspect the HPLC system for potential dead volumes in fittings and tubing. Ensure all connections are secure and properly seated.

Mandatory Visualizations

G Factors Affecting Chromatographic Resolution cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention Factor (k') Resolution Resolution (Rs) N Efficiency (N) (Peak Sharpness) Resolution->N Increases with higher N alpha Selectivity (α) (Relative Retention) Resolution->alpha Increases with higher α k Retention Factor (k') (Analyte Retention) Resolution->k Improves with optimal k' ColumnLength Column Length N->ColumnLength ParticleSize Particle Size N->ParticleSize FlowRate Flow Rate N->FlowRate MobilePhase Mobile Phase Composition alpha->MobilePhase StationaryPhase Stationary Phase Chemistry alpha->StationaryPhase Temperature Temperature alpha->Temperature SolventStrength Solvent Strength k->SolventStrength

Caption: Key factors influencing chromatographic resolution.

G Troubleshooting Workflow for Poor Peak Resolution cluster_broad Broad Peaks cluster_coelution Co-elution Start Poor Resolution (Rs < 1.5) CheckSystem Check System Suitability & Column Integrity Start->CheckSystem ProblemType Identify Problem: Broad Peaks or Co-elution? CheckSystem->ProblemType System OK DecreaseFlowRate Decrease Flow Rate ProblemType->DecreaseFlowRate Broad Peaks ModifyMobilePhase Modify Mobile Phase (Organic Solvent, pH) ProblemType->ModifyMobilePhase Co-elution SmallerParticles Use Column with Smaller Particles DecreaseFlowRate->SmallerParticles End Resolution Improved (Rs ≥ 1.5) SmallerParticles->End ChangeColumn Change Stationary Phase ModifyMobilePhase->ChangeColumn AdjustTemp Adjust Temperature ChangeColumn->AdjustTemp AdjustTemp->End

Caption: A logical workflow for troubleshooting poor peak resolution.

Frequently Asked Questions (FAQs)

Q5: What is a good starting point for stationary phase selection for this compound analysis?

A5: For a non-polar compound like this compound, a C18 column is the most common and effective starting point for reversed-phase HPLC.[2] If you are working with a complex matrix, a C8 column might also be a suitable alternative, offering slightly less retention.

Q6: Should I use an isocratic or gradient elution for this compound analysis?

A6: The choice depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler and faster, and may be sufficient if you are analyzing a pure or simple sample with well-separated peaks.

  • Gradient elution (mobile phase composition changes over time) is generally preferred for complex samples containing multiple components with different polarities, such as in plant extracts. A gradient allows for better resolution of a wider range of compounds.[3]

Q7: How does temperature affect the resolution of this compound?

A7: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[5] However, it can also change the selectivity of the separation.[4] It is a useful parameter to optimize, but be mindful that excessive temperatures could potentially degrade this compound.

Q8: What are some key considerations for sample preparation to ensure good peak shape for this compound?

A8: Proper sample preparation is critical for good chromatography.[1]

  • Solubility: Ensure this compound is completely dissolved.

  • Solvent Strength: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

  • Filtration: Filter your sample through a 0.45 µm or 0.22 µm filter to remove particulates that can clog the column and affect performance.

Q9: Can the injection volume affect the resolution of my this compound peak?

A9: Yes, injecting too large a volume, especially of a concentrated sample, can lead to column overload, resulting in peak fronting or tailing and reduced resolution. If you suspect overload, try reducing the injection volume.

References

Technical Support Center: Experimental Guidelines for Anacyclin and Anacyclus pyrethrum Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Anacyclin and extracts of Anacyclus pyrethrum. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: My Anacyclus pyrethrum extract shows lower than expected or no bioactivity. What are the initial troubleshooting steps?

A1: When an extract exhibits low bioactivity, a systematic approach to troubleshooting is essential. Start by evaluating the entire experimental workflow, from the raw plant material to the final bioassay. Key areas to investigate include:

  • Raw Material Verification: Confirm that the correct plant species (Anacyclus pyrethrum) and plant part (typically the root) were used. The geographical origin, time of harvest, and post-harvest processing can significantly alter the phytochemical profile and the concentration of active compounds like this compound.[1]

  • Extraction Method Review: The choice of extraction solvent is critical. The polarity of the solvent determines the types and quantities of compounds extracted.[1] For N-alkylamides like this compound, solvents of intermediate polarity are often effective.

  • Storage Conditions: Improper storage can lead to the degradation of bioactive compounds. Extracts should ideally be stored at low temperatures (4°C for short-term, -20°C or -80°C for long-term), protected from light, and under an inert atmosphere to prevent oxidation.[1]

  • Bioassay Integrity: Ensure that the issue does not lie within the bioassay itself. This includes checking for reagent degradation, verifying the correct execution of the protocol, and assessing potential interference from components within the extract.[1]

Q2: I am observing high background or unexpected results in my absorbance-based assay (e.g., MTT, ELISA). What could be the cause?

A2: A common issue with plant extracts is interference from colored compounds.[2] To troubleshoot this:

  • Run a background control: In a separate well, combine the assay medium with your Anacyclus pyrethrum extract at the same concentration used in your experiment, but without any cells or the target enzyme.

  • Measure absorbance: Read the absorbance of this control well at the same wavelength used in your assay.

  • Correct your data: Subtract the absorbance value of this background control from the readings of your experimental wells to account for the color interference.[2]

Q3: My fluorescence-based assay results are inconsistent. How can I check for interference?

A3: Natural product extracts can interfere with fluorescence assays through autofluorescence or quenching.[2]

  • To check for autofluorescence: Before adding your fluorescent substrate, read the plate containing your cells or target molecule with the Anacyclus pyrethrum extract. A high reading suggests autofluorescence.

  • To check for quenching: Prepare a control with your fluorescent probe at its final concentration and add the extract. A decrease in the signal compared to the probe alone indicates a quenching effect.[2]

Q4: What are Pan-Assay Interference Compounds (PAINS) and should I be concerned about them when working with Anacyclus pyrethrum extracts?

A4: Pan-Assay Interference Compounds (PAINS) are molecules that frequently appear as "hits" in high-throughput screening assays due to non-specific activity or assay interference, rather than specific interaction with the biological target.[2][3] While specific PAINS have not been extensively documented for Anacyclus pyrethrum extracts, it is a general concern when working with natural products. Proactive measures to minimize interference include optimizing the assay buffer with detergents like Tween-20, partially purifying the crude extract, and running appropriate controls.[2]

Troubleshooting Guides

Guide 1: Low Solubility of this compound or Anacyclus pyrethrum Extract

Problem: Difficulty in dissolving the extract or purified this compound in aqueous buffers for biological assays.

Background: this compound is an N-alkylamide, and these compounds are generally lipophilic, meaning they have low water solubility.

Troubleshooting Steps:

  • Solvent Selection: For stock solutions, use an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Working Dilution: When preparing working concentrations in aqueous buffers, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Sonication: Gentle sonication can aid in the dissolution of the compound in the final aqueous solution.

  • Use of Surfactants: For in vitro assays, a small amount of a non-ionic surfactant (e.g., Tween-20) can help to maintain the solubility of lipophilic compounds.

Guide 2: Experimental Variability and Reproducibility

Problem: Inconsistent results between experimental batches.

Background: The chemical composition of Anacyclus pyrethrum extracts can vary depending on factors such as the plant's origin, harvest time, and extraction method.[4] This variability can lead to inconsistent biological activity.

Control Measures:

  • Standardization of Extract: Whenever possible, use a standardized extract with a known concentration of this compound or total N-alkylamides. High-performance liquid chromatography (HPLC) is a common method for quantifying these compounds.[5][6]

  • Consistent Sourcing: Obtain the plant material or extract from the same reputable supplier for all experiments.

  • Detailed Record Keeping: Maintain meticulous records of the extract batch number, solvent used, storage conditions, and experimental parameters.

  • Include Positive and Negative Controls: Always include appropriate positive and negative controls in your assays to monitor for consistency and unexpected effects.

Quantitative Data

The following tables summarize published quantitative data for the biological activities of Anacyclus pyrethrum extracts. Note that these values are for extracts and not purified this compound, and can vary between studies.

Table 1: Antioxidant Activity of Anacyclus pyrethrum Extracts

AssayExtract TypeIC50 ValueReference
DPPH Radical ScavengingMethanolic0.142 ± 0.001 mg/ml[7][8]
ABTS+ Radical ScavengingMethanolic0.079 ± 0.0005 mg/ml[7][8]
Iron ChelationMethanolic0.019 ± 0.0006 mg/ml[7][8]
Hydroxyl Radical ScavengingMethanolic0.845 ± 0.052 mg/ml[7][8]
DPPH Radical ScavengingMethanolic12.38 ± 0.28 µg/ml[9]
DPPH Radical ScavengingAqueous13.41 ± 0.67 µg/ml[9]

Table 2: Anti-inflammatory and Other Activities of Anacyclus pyrethrum Extracts

ActivityAssayResultReference
Anti-inflammatoryInhibition of egg albumin denaturation76.1 ± 1.04% inhibition[8]
CytotoxicityLD50 in mice45.847 ± 1.661 mg/ml[8]
AntibacterialMinimum Inhibitory Concentration (MIC)2.5 to 27.5 mg/ml[8]

Experimental Protocols

While specific, detailed protocols for isolated this compound are not widely available, the following provides a general methodology for assessing the anti-inflammatory activity of Anacyclus pyrethrum extracts, a commonly reported bioactivity.

Protocol: In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)

This assay is a widely used method to screen for anti-inflammatory properties of plant extracts.

Materials:

  • Anacyclus pyrethrum extract

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Spectrophotometer

Methodology:

  • Preparation of Reaction Mixture: Prepare a 5 ml reaction mixture containing 0.2 ml of egg albumin (from fresh hen's egg), 2.8 ml of PBS (pH 6.4), and 2 ml of varying concentrations of the Anacyclus pyrethrum extract.

  • Control: A similar volume of distilled water is used as a control.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualizations

The following diagrams illustrate key experimental workflows and a hypothetical signaling pathway based on the known anti-inflammatory effects of Anacyclus pyrethrum extracts.

experimental_workflow cluster_extraction Extraction & Preparation cluster_assay In Vitro Bioassay cluster_analysis Data Analysis plant_material Anacyclus pyrethrum (Root) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction concentration Solvent Evaporation extraction->concentration stock_solution Stock Solution (in DMSO) concentration->stock_solution working_solution Working Solution (in Assay Buffer) stock_solution->working_solution Dilution assay_setup Assay Setup (e.g., 96-well plate) working_solution->assay_setup incubation Incubation assay_setup->incubation data_acquisition Data Acquisition (e.g., Spectrophotometer) incubation->data_acquisition data_processing Data Processing (Background Subtraction) data_acquisition->data_processing calculation Calculation (e.g., % Inhibition, IC50) data_processing->calculation interpretation Interpretation of Results calculation->interpretation

Caption: General experimental workflow for testing the bioactivity of Anacyclus pyrethrum extracts.

signaling_pathway AP_extract Anacyclus pyrethrum Extract (contains this compound) Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) AP_extract->Signaling_Cascade Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor Cell_Membrane Cell Membrane Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Signaling_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) Gene_Expression->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: A hypothetical anti-inflammatory signaling pathway modulated by Anacyclus pyrethrum extract.

References

Validation & Comparative

Anacyclin vs. Pellitorine: A Comparative Guide to their Neuroprotective Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of natural compounds with neuroprotective potential, the N-alkylamides anacyclin and pellitorine (B1679214) present intriguing possibilities. Both are primary active constituents of Anacyclus pyrethrum (L.), a plant with a history in traditional medicine for various ailments, including those related to the nervous system. This guide provides a comparative analysis of their neuroprotective activities, drawing upon available experimental data to elucidate their mechanisms of action and therapeutic potential.

Data Presentation: Quantitative Comparison

Direct comparative studies on the neuroprotective activities of isolated this compound and pellitorine are limited in the current scientific literature. While pellitorine has been the subject of more focused neuroprotective research, data for this compound is often extrapolated from studies on Anacyclus pyrethrum extracts. The following table summarizes available quantitative data, highlighting the existing knowledge gaps for this compound.

ParameterThis compoundPellitorineReference Compound/AssaySource
Neuroprotective Activity (IC50) Data not availableData not availableN/AN/A
Antioxidant Activity (IC50) Data not available for isolated compound. A. pyrethrum root extracts show IC50 values of 44 and 46 µg/ml (DPPH assay).Data not availableAscorbic acid (IC50 of 11.7 µg/ml)[1]
Cytotoxicity against Neuroblastoma Cells (IC50) Data not available for isolated compound. A. pyrethrum root extracts show IC50 values of 34.1 and 73.7 µg/ml against N2a cells.Data not availableN/A[1]
Anti-inflammatory Activity Present in A. pyrethrum extracts, but specific mechanism for this compound is not detailed.Reduces protein levels of NLRP3, HMGB1, and NF-κB.Chronic Restraint Stress (CRS) mouse model[2]
Effect on Microglial Activation Data not availableReduces the number of activated microglia (Iba-1+, TREM2+, CD86+, and CX3CR1+ cell populations) in the hippocampus.Chronic Restraint Stress (CRS) mouse model[2]

Note: The lack of specific quantitative data for this compound underscores the need for further research to isolate the compound and evaluate its neuroprotective potential independently.

Unraveling the Mechanisms: Signaling Pathways

Pellitorine: A Multi-faceted Neuroprotective Agent

Recent studies have begun to illuminate the molecular pathways underlying pellitorine's neuroprotective effects. Evidence points towards its ability to mitigate neuroinflammation and ferroptosis, a form of iron-dependent programmed cell death.

Pellitorine_Neuroprotective_Pathway cluster_stress Cellular Stressors cluster_pellitorine Pellitorine Intervention cluster_inflammatory Pro-inflammatory & Ferroptotic Pathways cluster_neuroprotective Neuroprotective Pathways cluster_outcomes Cellular Outcomes Chronic Restraint Stress Chronic Restraint Stress NLRP3 NLRP3 Chronic Restraint Stress->NLRP3 HMGB1 HMGB1 Chronic Restraint Stress->HMGB1 NF-κB NF-κB Chronic Restraint Stress->NF-κB Ferroptosis Ferroptosis Chronic Restraint Stress->Ferroptosis Pellitorine Pellitorine Pellitorine->NLRP3 Pellitorine->HMGB1 Pellitorine->NF-κB Pellitorine->Ferroptosis p-CREB p-CREB Pellitorine->p-CREB BDNF BDNF Pellitorine->BDNF p-ERK1/2 p-ERK1/2 Pellitorine->p-ERK1/2 Nrf2 Nrf2 Pellitorine->Nrf2 Reduced Neuroinflammation Reduced Neuroinflammation Pellitorine->Reduced Neuroinflammation Inhibition of Ferroptosis Inhibition of Ferroptosis Pellitorine->Inhibition of Ferroptosis Neuronal Survival Neuronal Survival NLRP3->Neuronal Survival HMGB1->Neuronal Survival NF-κB->Neuronal Survival Ferroptosis->Neuronal Survival p-CREB->Neuronal Survival BDNF->Neuronal Survival p-ERK1/2->Neuronal Survival HO-1 HO-1 Nrf2->HO-1 HO-1->Neuronal Survival

Key signaling pathways modulated by pellitorine include:

  • Anti-inflammatory Pathway : Pellitorine has been shown to reduce the protein levels of key inflammatory markers such as NLRP3, HMGB1, and NF-κB.[2] By inhibiting these pro-inflammatory signals, pellitorine helps to quell the chronic neuroinflammation that contributes to neuronal damage.

  • Antioxidant Response Pathway : The compound enhances the expression of neuroprotective molecules including Brain-Derived Neurotrophic Factor (BDNF), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Heme Oxygenase-1 (HO-1).[2] The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress.

  • Pro-survival Pathways : Pellitorine promotes the phosphorylation of CREB and ERK1/2, signaling cascades known to be involved in neuronal survival and plasticity.[2]

  • Anti-ferroptosis Pathway : Transcriptomic profiling has indicated that pellitorine suppresses signaling pathways associated with ferroptosis.[2]

This compound: An Area for Future Investigation

Currently, there is a paucity of data on the specific signaling pathways modulated by isolated this compound in the context of neuroprotection. Studies on Anacyclus pyrethrum extracts suggest that its neuroprotective effects are likely due to a combination of antioxidant and anti-inflammatory activities.[3][4] However, the precise contribution of this compound to these effects and the molecular targets it engages remain to be elucidated.

Experimental Protocols

To facilitate further research and a more direct comparison, this section outlines detailed methodologies for key experiments used to assess neuroprotective activity in vitro.

General Experimental Workflow for In Vitro Neuroprotection Assays

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assessment of Neuroprotection cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Pre-treatment Compound Pre-treatment Cell Seeding->Compound Pre-treatment Induction of Neurotoxicity Induction of Neurotoxicity Compound Pre-treatment->Induction of Neurotoxicity Cell Viability Assay (MTT) Cell Viability Assay (MTT) Induction of Neurotoxicity->Cell Viability Assay (MTT) Oxidative Stress Assay (DCFH-DA) Oxidative Stress Assay (DCFH-DA) Induction of Neurotoxicity->Oxidative Stress Assay (DCFH-DA) Inflammation Assay (ELISA) Inflammation Assay (ELISA) Induction of Neurotoxicity->Inflammation Assay (ELISA) Western Blot Analysis Western Blot Analysis Induction of Neurotoxicity->Western Blot Analysis Data Quantification Data Quantification Cell Viability Assay (MTT)->Data Quantification Oxidative Stress Assay (DCFH-DA)->Data Quantification Inflammation Assay (ELISA)->Data Quantification Western Blot Analysis->Data Quantification Statistical Analysis Statistical Analysis Data Quantification->Statistical Analysis

1. Cell Culture and Treatment

  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used and suitable model for initial neuroprotection screening. Primary cortical neurons, isolated from rodent embryos, offer a more physiologically relevant model.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM for SH-SY5Y) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Plating: For assays, cells are seeded in 96-well or 6-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (this compound or pellitorine) for a specified duration (e.g., 2 hours) before the addition of a neurotoxic agent.

2. Induction of Neurotoxicity

A neurotoxic stimulus is applied to mimic pathological conditions. Common agents include:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).

  • Neuroinflammation: Lipopolysaccharide (LPS).

3. Assessment of Cell Viability (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • After the treatment period, the culture medium is removed.

    • MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 2-4 hours at 37°C.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

4. Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay)

  • Principle: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Procedure:

    • After treatment, cells are washed with phosphate-buffered saline (PBS).

    • Cells are incubated with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

    • The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: ROS levels are quantified relative to the control group.

5. Quantification of Pro-inflammatory Cytokines (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-1β, in the cell culture supernatant.

  • Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions.

  • Data Analysis: The concentration of the cytokine is determined by comparing the absorbance of the samples to a standard curve.

Conclusion and Future Directions

The available evidence suggests that pellitorine holds significant promise as a neuroprotective agent, with defined mechanisms of action involving the suppression of neuroinflammation and ferroptosis. Its ability to modulate key signaling pathways like Nrf2/HO-1 and NF-κB provides a solid foundation for further preclinical and clinical investigation.

In contrast, the neuroprotective profile of this compound remains largely undefined. While its presence in the medicinally active Anacyclus pyrethrum plant is suggestive of its potential, dedicated studies on the isolated compound are critically needed. Future research should focus on:

  • Isolation and purification of this compound to enable direct assessment of its biological activities.

  • Head-to-head comparative studies of this compound and pellitorine in various in vitro and in vivo models of neurodegeneration.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and bioavailability studies to determine the brain penetration of both compounds.

By addressing these knowledge gaps, the scientific community can fully unlock the therapeutic potential of these intriguing N-alkylamides in the fight against neurodegenerative diseases.

References

Comparative Analysis of Anacyclin and Other N-Alkylamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Anacyclin and other prominent N-alkylamides, including Pellitorine and Spilanthol. The information is intended to support research and development efforts by offering a structured overview of their chemical properties, biological activities, and mechanisms of action, supported by available experimental data.

Introduction to N-Alkylamides

N-alkylamides are a class of naturally occurring bioactive compounds found in various plant species. They are characterized by a fatty acid chain linked to an amine via an amide bond. These compounds are known for their diverse pharmacological effects, including immunomodulatory, anti-inflammatory, analgesic, and insecticidal properties. This guide focuses on a comparative analysis of this compound, Pellitorine, and Spilanthol, three N-alkylamides of significant scientific interest.

Chemical Structures

The chemical structures of this compound, Pellitorine, and Spilanthol are presented below.

CompoundChemical StructureIUPAC NameMolecular FormulaMolar Mass
This compound this compound Structure(2E,4E)-N-(2-methylpropyl)tetradeca-2,4-dien-8,10-diynamide[1]C₁₈H₂₅NO271.4 g/mol [1]
Pellitorine Pellitorine Structure(2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide[2]C₁₄H₂₅NO223.36 g/mol
Spilanthol Spilanthol Structure(2E,6Z,8E)-N-(2-methylpropyl)deca-2,6,8-trienamideC₁₄H₂₃NO221.34 g/mol [3]

Comparative Biological Activity

This section provides a comparative summary of the known biological activities of this compound, Pellitorine, and Spilanthol, with quantitative data where available.

Anti-inflammatory Activity
CompoundAssayTarget/MechanismQuantitative Data (IC₅₀)Reference
This compound Data Not AvailableData Not AvailableData Not Available-
Pellitorine Inhibition of HMGB1-induced TNF-α and IL-6 production in HUVECsHMGB1 signaling pathwayNot explicitly an IC₅₀, but effective at 10 and 20 µM[4]
Spilanthol Inhibition of LPS-induced NO production in RAW 264.7 macrophagesInhibition of iNOS expression, inactivation of NF-κBEffective at 90 µM and 180 µM[5]
Spilanthol Inhibition of LPS-induced IL-1β, IL-6, and TNF-α productionInactivation of NF-κBDose-dependent reduction[6]
Analgesic Activity
CompoundAssayTarget/MechanismQuantitative DataReference
This compound Data Not AvailableData Not AvailableData Not Available-
Pellitorine Capsaicin-evoked Ca²⁺ uptake in TRPV1-expressing cellsTRPV1 AntagonistIC₅₀ = 154 µg/mL (0.69 mM)[2][3]
Spilanthol Formalin test in mice (extract)Interaction with cannabinoid and TRPV1 channels suggestedData on extract, not isolated compound[2]
Cytotoxic Activity
CompoundCell LineCancer TypeQuantitative Data (IC₅₀)Reference
This compound Data Not AvailableData Not AvailableData Not Available-
Pellitorine HL-60Human Promyelocytic Leukemia13.0 µg/mL[4][7][8]
MCF-7Human Breast Adenocarcinoma1.8 µg/mL[4][7][8]
Spilanthol MCF-7Human Breast Adenocarcinoma37.1 ± 1.1 µg/mL (48h)[5]
Insecticidal Activity

| Compound | Organism | Quantitative Data (LC₅₀) | Reference | |---|---|---|---|---| | This compound | Data Not Available | Data Not Available | - | | Pellitorine | Aedes aegypti larvae | 0.92 ppm (48h) |[9] | | | Culex pipiens pallens larvae | 0.86 ppm (48h) |[9] | | | Plutella xylostella larvae | 0.046 mg/mL (48h) | | | Spilanthol | Plutella xylostella larvae | 1.49 g/L |[10][11][12] |

Mechanisms of Action & Signaling Pathways

This compound

The specific signaling pathways modulated by this compound have not been extensively elucidated in the currently available literature.

Pellitorine: Inhibition of the HMGB1 Signaling Pathway

Pellitorine exerts its anti-inflammatory effects by inhibiting the High Mobility Group Box 1 (HMGB1) signaling pathway. HMGB1 is a late-phase mediator of inflammation. Pellitorine has been shown to suppress the release of HMGB1 and inhibit its-mediated inflammatory responses.[2] This includes the reduced production of pro-inflammatory cytokines such as TNF-α and IL-6, and the inhibition of NF-κB and ERK1/2 activation.[4]

Pellitorine_HMGB1_Pathway cluster_nucleus Nucleus LPS LPS Cell Immune Cell (e.g., Macrophage) LPS->Cell HMGB1_release HMGB1 Release Cell->HMGB1_release Extracellular_HMGB1 Extracellular HMGB1 HMGB1_release->Extracellular_HMGB1 Pellitorine Pellitorine Pellitorine->HMGB1_release IKK_complex IKK Complex Pellitorine->IKK_complex ERK12 ERK1/2 Pellitorine->ERK12 TLR4_RAGE TLR4/RAGE Receptors Extracellular_HMGB1->TLR4_RAGE MyD88 MyD88 TLR4_RAGE->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TRAF6->IKK_complex TRAF6->ERK12 IκBα IκBα IKK_complex->IκBα phosphorylates, leading to degradation NFκB NF-κB (p65/p50) IκBα->NFκB NFκB_nucleus NF-κB NFκB->NFκB_nucleus translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nucleus->Inflammatory_Genes p_ERK12 p-ERK1/2 ERK12->p_ERK12 p_ERK12->Inflammatory_Genes

Pellitorine's inhibition of the HMGB1 signaling pathway.
Spilanthol: Modulation of Inflammatory Transcription Factors

Spilanthol exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO) through the reduced expression of inducible nitric oxide synthase (iNOS) in macrophages.[7] This is achieved by inhibiting the activation of several key transcription factors, most notably NF-κB, but also ATF4, FOXO1, IRF1, ETS1, and AP-1.[7] By preventing the activation of these transcription factors, Spilanthol effectively downregulates the expression of pro-inflammatory genes.

Spilanthol_NFkB_Pathway cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor Signaling_Cascade Upstream Signaling (MyD88, IRAKs, TRAF6) Receptor->Signaling_Cascade IKK IKK Complex Signaling_Cascade->IKK IkB IκBα IKK->IkB phosphorylates Spilanthol Spilanthol Spilanthol->IKK Other_TFs Other Transcription Factors (ATF4, FOXO1, IRF1, ETS1, AP-1) Spilanthol->Other_TFs NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocation Other_TFs_nucleus Other TFs Other_TFs->Other_TFs_nucleus activation & translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Other_TFs_nucleus->Inflammatory_Genes

Spilanthol's inhibition of inflammatory transcription factors.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of these N-alkylamides.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells pre_treat Pre-treat cells with test compound seed_cells->pre_treat stimulate Stimulate with LPS (e.g., 1 µg/mL) pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance calculate Calculate % inhibition and IC₅₀ measure_absorbance->calculate end End calculate->end

Workflow for the Nitric Oxide Production Assay.

Detailed Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Pellitorine, or Spilanthol).

  • Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.

Analgesic Activity: Formalin-Induced Paw Licking Test in Mice

Objective: To evaluate the analgesic potential of a test compound by observing its effect on the nociceptive behavior induced by a subcutaneous injection of formalin.

Workflow:

Formalin_Test_Workflow start Start acclimatize Acclimatize mice to observation chamber start->acclimatize administer_compound Administer test compound (e.g., i.p. or p.o.) acclimatize->administer_compound inject_formalin Inject formalin (e.g., 5%) into hind paw administer_compound->inject_formalin observe_phase1 Observe and record licking time (Phase I: 0-5 min) inject_formalin->observe_phase1 observe_phase2 Observe and record licking time (Phase II: 15-30 min) observe_phase1->observe_phase2 analyze_data Analyze licking duration for both phases observe_phase2->analyze_data end End analyze_data->end

Workflow for the Formalin-Induced Paw Licking Test.

Detailed Protocol:

  • Animal Acclimatization: Mice are placed in individual observation chambers for a period of acclimatization.

  • Compound Administration: The test compound is administered to the animals via an appropriate route (e.g., intraperitoneal or oral) at a predetermined time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one of the hind paws.

  • Observation: The licking and biting of the injected paw is observed and timed. The observation period is typically divided into two phases: the early phase (Phase I, 0-5 minutes post-injection), representing neurogenic pain, and the late phase (Phase II, 15-30 minutes post-injection), representing inflammatory pain.

  • Data Analysis: The total time spent licking the injected paw in each phase is recorded and compared between the treated and control groups to determine the analgesic effect of the compound.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound, Pellitorine, and Spilanthol. While significant data exists for the biological activities and mechanisms of action of Pellitorine and Spilanthol, there is a notable lack of quantitative, comparative data for this compound. Further research is required to fully elucidate the pharmacological profile of this compound and to enable a more direct comparison with other N-alkylamides. The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers to design and conduct further investigations into this promising class of natural compounds.

References

A Comparative Guide to the Anti-inflammatory Effects of Anacyclus pyrethrum Root Extract in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The search for novel anti-inflammatory agents is a cornerstone of therapeutic development. While the term "Anacyclin" does not correspond to a recognized compound in scientific literature, it is likely associated with the medicinal plant Anacyclus pyrethrum (L.), also known as Akarkara or Pellitory root. This plant has been used in traditional medicine for various ailments, including those related to inflammation.[1][2] Its roots contain a variety of bioactive compounds, most notably N-alkylamides like pellitorine, which are believed to be responsible for its pharmacological effects.[2][3][4] This guide provides an objective comparison of the anti-inflammatory properties of Anacyclus pyrethrum root extracts against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin (B1671933), based on data from preclinical animal models.

Comparative Efficacy in Acute Inflammation Models

The anti-inflammatory effects of Anacyclus pyrethrum extracts have been evaluated in various animal models. A common and well-established model is the induction of acute inflammation, such as paw edema in rodents.[5] Below is a summary of comparative data from studies utilizing these models.

Table 1: Comparison of Anti-inflammatory Effects in Paw Edema Models

Treatment GroupDose (mg/kg, p.o.)Animal ModelEdema Inhibition (%)Reference
Aqueous Extract of A. pyrethrum Root (AEAPR) 500Xylene-induced ear edema (mice)65%[3]
Methanolic Extract of A. pyrethrum Root (MEAPR) 500Xylene-induced ear edema (mice)62%[3]
Indomethacin (Standard Drug) 10Xylene-induced ear edema (mice)49%[3]
Indomethacin (Standard Drug) 10Carrageenan-induced paw edema (rats)87.3%[6]

Note: Data is compiled from different studies and direct comparison should be made with caution. The xylene-induced ear edema model showed higher efficacy for the extracts compared to the indomethacin dose used in that specific study.

Mechanism of Action: Signaling Pathways

The anti-inflammatory action of compounds found in Anacyclus pyrethrum, such as pellitorine, involves the modulation of key inflammatory signaling pathways. Pellitorine has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial enzymes in the inflammatory cascade.[7] Furthermore, it can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Extracellular signal-regulated kinases 1/2 (ERK1/2), leading to a downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[7] Another identified mechanism is the inhibition of the High Mobility Group Box 1 (HMGB1) signaling pathway, a key mediator in the later phases of inflammation.[7]

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway.

Inflammatory_Signaling_Pathway Proposed Anti-inflammatory Mechanism of Pellitorine cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_cell Macrophage / Endothelial Cell Stimulus Inflammatory Stimulus TLR4 TLR4 Stimulus->TLR4 HMGB1_Release HMGB1 Release Stimulus->HMGB1_Release IKK IKK Activation TLR4->IKK ERK_Activation ERK1/2 Activation TLR4->ERK_Activation NFkB_Activation NF-κB Activation IKK->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression ERK_Activation->Gene_Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines COX2_iNOS COX-2, iNOS Gene_Expression->COX2_iNOS Pellitorine Pellitorine (from Anacyclus pyrethrum) Pellitorine->NFkB_Activation Inhibits Pellitorine->ERK_Activation Inhibits Pellitorine->COX2_iNOS Inhibits Expression Pellitorine->HMGB1_Release Inhibits

Caption: Proposed mechanism of Pellitorine's anti-inflammatory action.

Experimental Protocols

Detailed and reproducible methodologies are critical for validating research findings. The following is a standardized protocol for a widely used acute anti-inflammatory model.

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating acute anti-inflammatory activity.[8][9]

  • Animal Selection: Male Wistar rats (weighing 150-200 g) are typically used. Animals are fasted overnight with free access to water before the experiment.[8]

  • Grouping and Dosing: Animals are randomly divided into groups (n=6-8 per group):

    • Control Group: Receives the vehicle (e.g., normal saline or 1% Tween 80).

    • Test Group(s): Receive varying doses of the Anacyclus pyrethrum extract (e.g., 125, 250, 500 mg/kg) orally (p.o.) via gavage.

    • Positive Control Group: Receives a standard drug like Indomethacin (e.g., 10 mg/kg, p.o.).

  • Inflammation Induction: One hour after the administration of the test or control substances, 0.1 mL of a 1% carrageenan suspension in normal saline is injected into the sub-plantar surface of the left hind paw of each rat.[9][10]

  • Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[8]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

The workflow for this experimental model is visualized below.

Caption: Workflow for the in vivo paw edema anti-inflammatory assay.

Conclusion

The available preclinical data suggests that extracts from the roots of Anacyclus pyrethrum possess significant anti-inflammatory properties, which are comparable, and in some models superior, to standard NSAIDs like Indomethacin.[1][3] The mechanism appears to be multifaceted, involving the inhibition of key pro-inflammatory enzymes and signaling pathways such as COX-2, NF-κB, and HMGB1.[7] The primary active constituents, N-alkylamides like pellitorine, are promising candidates for further investigation and development as novel anti-inflammatory therapeutics. Further research is warranted to isolate and characterize the specific "this compound" compounds and to fully elucidate their pharmacological profile and clinical potential.

References

Cross-Validation of Anacyclin's Insecticidal Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the insecticidal properties of Anacyclin, a prominent N-alkylamide found in Anacyclus pyrethrum, with other insecticidal alternatives. The information presented herein is supported by experimental data and detailed methodologies to assist in research and development endeavors.

Comparative Analysis of Insecticidal Efficacy

This compound and other N-alkylamides, such as pellitorine, are the primary bioactive compounds responsible for the insecticidal activity of Anacyclus pyrethrum extracts.[1][2][3][4][5] These natural compounds are neurotoxic to a wide range of insects, inducing paralysis and mortality by disrupting the normal function of their nervous systems.[1][2][6][7] The primary target of these N-alkylamides is the voltage-gated sodium channel in insect neurons.[1][2][6]

While direct comparative studies on the insecticidal efficacy of isolated this compound are limited, data on the closely related and abundant N-alkylamide, pellitorine, and extracts of Anacyclus pyrethrum provide valuable insights. The following table summarizes the available quantitative data on the insecticidal activity of these natural products and compares them with synthetic pyrethroids, which also target the insect nervous system.

Insecticide/ExtractInsect SpeciesBioassay TypeLC50 / LD50Reference
Pellitorine Sitophilus oryzae (Rice Weevil)Contact ToxicityLC50: 1.92 mg/mL[8]
Anacyclus pyrethrum Essential Oil Culex pipiens (Common House Mosquito) LarvaeLarvicidal AssayLC50: 14.79 µL/mL[1]
Anacyclus pyrethrum Root Extract Aedes aegypti (Yellow Fever Mosquito) 3rd Instar LarvaeLarvicidal Assay90% mortality at 0.2 mg/mL[9]
Permethrin Terrestrial and Aquatic InsectsTopical ApplicationLD50: Varies (e.g., 500 mg/kg for mice)[10][11]
Cypermethrin Terrestrial and Aquatic InsectsTopical ApplicationLD50: Varies (e.g., 87-326 mg/kg for rats)[11]
Deltamethrin Terrestrial and Aquatic InsectsTopical ApplicationLD50: Varies (e.g., 128 to >5,000 mg/kg for rats)[11]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population. LD50 (Lethal Dose 50) is the dose of a substance that is lethal to 50% of the test population. The values for synthetic pyrethroids are provided for a general comparison of toxicity and can vary significantly based on the specific insect species and experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of insecticidal activity studies. The following are generalized protocols for key bioassays used to evaluate the efficacy of insecticides like this compound.

Contact Toxicity Bioassay (Vial Method)

This method assesses the toxicity of a compound when an insect comes into direct contact with a treated surface.

Protocol:

  • Preparation of Test Solutions: Prepare a series of dilutions of the test compound (e.g., this compound) in a suitable solvent (e.g., acetone). A control group with the solvent alone should also be prepared.

  • Vial Coating: Coat the inside of glass vials (e.g., 20 mL scintillation vials) with a uniform layer of the test solution. This is typically done by adding a specific volume of the solution to each vial, rotating the vial to coat the inner surface, and then allowing the solvent to evaporate completely, leaving a residue of the test compound.

  • Insect Exposure: Introduce a known number of test insects (e.g., 10-20 adults) into each treated vial.

  • Observation: Cap the vials (with perforations for air circulation) and maintain them under controlled conditions (temperature, humidity, and light).

  • Mortality Assessment: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to make coordinated movements when gently prodded.

  • Data Analysis: Calculate the percentage of mortality for each concentration and the control. Use probit analysis to determine the LC50 value.

Ingestion Toxicity Bioassay (Diet Incorporation Method)

This assay evaluates the toxicity of a compound when ingested by the insect.

Protocol:

  • Preparation of Treated Diet: Prepare an artificial diet suitable for the test insect. Incorporate the test compound into the diet at various concentrations. A control diet without the test compound should also be prepared.

  • Insect Exposure: Place a known number of test insects (often larvae) in individual containers with a pre-weighed amount of the treated or control diet.

  • Observation: Maintain the insects under controlled environmental conditions.

  • Data Collection: After a specific period (e.g., 7 days), record the following:

    • Insect mortality.

    • Weight of the surviving insects.

    • Amount of diet consumed.

  • Data Analysis: Calculate the percentage of mortality and any sublethal effects (e.g., weight reduction). Determine the LC50 or LD50 value based on the amount of active ingredient consumed.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This method assesses the ability of a compound to deter insects from feeding.

Protocol:

  • Preparation of Leaf Discs: Cut uniform discs from fresh leaves of a host plant suitable for the test insect.

  • Treatment of Leaf Discs: Dip the leaf discs in different concentrations of the test compound dissolved in a solvent. Control discs should be dipped in the solvent alone. Allow the solvent to evaporate completely.

  • Insect Exposure: Place one treated or control leaf disc in a petri dish with a single, pre-starved insect.

  • Observation: Maintain the petri dishes under controlled conditions for a specific duration (e.g., 24 hours).

  • Data Collection: Measure the area of the leaf disc consumed by the insect in both the treated and control groups.

  • Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the control leaf disc consumed, and T is the area of the treated leaf disc consumed. A higher AFI indicates a stronger antifeedant effect.

Mandatory Visualizations

Signaling Pathway of Neurotoxic Insecticides

The following diagram illustrates the primary mechanism of action of neurotoxic insecticides like this compound and pyrethroids, which target the voltage-gated sodium channels in insect neurons.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ActionPotential Action Potential Vesicle Synaptic Vesicle (contains Acetylcholine) ActionPotential->Vesicle triggers release ACh Acetylcholine (ACh) Vesicle->ACh releases AChReceptor ACh Receptor ACh->AChReceptor binds to NaChannel Voltage-Gated Sodium Channel Depolarization Depolarization NaChannel->Depolarization Na+ influx AChReceptor->NaChannel opens NerveImpulse Continuous Nerve Impulse Depolarization->NerveImpulse leads to Paralysis Paralysis NerveImpulse->Paralysis causes Insecticide This compound / Pyrethroids Insecticide->NaChannel binds to and keeps open

Caption: Mechanism of neurotoxicity of this compound and pyrethroids.

Experimental Workflow for Cross-Validation

The diagram below outlines a logical workflow for the cross-validation of a novel insecticide's properties against established alternatives.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Comparative Efficacy cluster_2 Phase 3: Mode of Action & Specificity cluster_3 Phase 4: Data Analysis & Reporting A Source & Isolate This compound B Primary Bioassays (e.g., Contact & Ingestion) A->B C Determine Initial Activity Range B->C E Dose-Response Assays (LC50/LD50 Determination) C->E G Antifeedant & Repellent Assays C->G D Select Reference Insecticides (e.g., Pyrethroids) D->E F Compare Potency E->F H Electrophysiology (Target Site Analysis) F->H I Non-Target Organism Toxicity Testing F->I J Statistical Analysis of Comparative Data F->J G->J H->J I->J K Publish Comparison Guide J->K

Caption: Experimental workflow for insecticide cross-validation.

References

Anacyclin's Bioactivity Unveiled: A Comparative Analysis with Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the bioactivity of Anacyclin, a prominent N-alkylamide found in Anacyclus pyrethrum, reveals its significant potential across multiple therapeutic and insecticidal applications. This guide provides a comparative overview of this compound's performance against other naturally occurring and synthetic analogues, supported by available experimental data. While direct comparative studies on synthetic analogues of this compound are limited in current literature, this report consolidates data on closely related N-isobutylamides to offer valuable insights for researchers, scientists, and drug development professionals.

Comparative Bioactivity of this compound and Related N-Alkylamides

The bioactivity of this compound and its analogues varies significantly across different biological activities, including insecticidal, cytotoxic, and anti-inflammatory effects. The following tables summarize the available quantitative data to facilitate a clear comparison.

Table 1: Insecticidal Activity of N-Isobutylamides Against Mosquito Larvae

CompoundSpeciesLC50 (48h, ppm)[1]
PipercideCulex pipiens pallens0.004
Retrofractamide ACulex pipiens pallens0.028
GuineensineCulex pipiens pallens0.17
Pellitorine Culex pipiens pallens0.86
PiperineCulex pipiens pallens3.21
Retrofractamide AAedes aegypti0.039
PipercideAedes aegypti0.1
GuineensineAedes aegypti0.89
Pellitorine Aedes aegypti0.92
PiperineAedes aegypti5.1
Retrofractamide AAedes togoi0.01
PipercideAedes togoi0.26
Pellitorine Aedes togoi0.71
GuineensineAedes togoi0.75
PiperineAedes togoi4.6

Note: Pellitorine is a major N-alkylamide found in Anacyclus pyrethrum alongside this compound.

Table 2: Insecticidal Activity of N-Isobutylamides Against Adult Mosquitoes

CompoundSpeciesLD50 (24h, µ g/female )[2]
Pellitorine Culex pipiens pallens0.4
GuineensineCulex pipiens pallens1.9
Retrofractamide ACulex pipiens pallens2.4
PipercideCulex pipiens pallens3.2
Pellitorine Aedes aegypti0.17
Retrofractamide AAedes aegypti1.5
GuineensineAedes aegypti1.7
PipercideAedes aegypti2.0

Table 3: Cytotoxic and TRPV1 Antagonist Activity of Pellitorine

ActivityCell Line / AssayIC50[3][4]
CytotoxicityHL60 (Human promyelocytic leukemia)13.0 µg/mL
CytotoxicityMCF-7 (Breast cancer)1.8 µg/mL
TRPV1 AntagonistCapsaicin-evoked Ca2+ uptake154 µg/mL (0.69 mM)

Table 4: Antioxidant Activity of Anacyclus pyrethrum Extracts

ExtractAssayIC50[5]
Methanolic ExtractDPPH0.056 mg/mL - 12.38 µg/mL
Aqueous ExtractDPPH0.114 mg/mL - 13.41 µg/mL
Chloroform ExtractDPPH0.154 mg/mL

Note: The data for Anacyclus pyrethrum extracts reflects the combined activity of its constituents, including this compound and Pellitorine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols cited in this guide.

Insecticidal Bioassay (Larvicidal and Adulticidal)

Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of a compound against mosquito larvae and adults, respectively.

Methodology:

  • Compound Preparation: The test compounds (e.g., Pellitorine, synthetic analogues) are dissolved in an appropriate solvent (e.g., ethanol, acetone) to prepare stock solutions. Serial dilutions are then made to obtain a range of test concentrations.

  • Test Organisms: Third or fourth-instar larvae or 2-3 day old adult female mosquitoes of the target species (Culex pipiens, Aedes aegypti) are used.

  • Larvicidal Assay:

    • A specified number of larvae (e.g., 20-25) are placed in beakers containing a defined volume of water.

    • The test solutions are added to the beakers to achieve the desired final concentrations.

    • A control group with the solvent alone is also included.

    • Mortality is recorded after a specific time period (e.g., 24 or 48 hours).

  • Adulticidal Assay (Topical Application):

    • Adult female mosquitoes are anesthetized (e.g., with cold treatment).

    • A small, precise volume (e.g., 0.5-1 µL) of the test solution is applied to the dorsal thorax of each mosquito using a micro-applicator.

    • Control mosquitoes are treated with the solvent only.

    • Treated mosquitoes are transferred to holding cages with access to a sugar solution.

    • Mortality is assessed after 24 hours.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 or LD50 values, which represent the concentration or dose that causes 50% mortality of the test population.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HL60, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Pellitorine) for a specified duration (e.g., 48 or 72 hours). Control wells receive the vehicle (solvent) only.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is critical for drug development and optimization.

Insecticidal Action via Voltage-Gated Sodium Channels

The insecticidal activity of N-alkylamides, including those from Anacyclus pyrethrum, is often attributed to their interaction with the voltage-gated sodium channels in the insect's nervous system.

Insecticidal_Pathway This compound This compound / N-Alkylamide VGSC Voltage-Gated Sodium Channel This compound->VGSC Binds to Site 2 Na_Influx Persistent Na+ Influx VGSC->Na_Influx Prolongs Opening Membrane_Depolarization Membrane Depolarization Na_Influx->Membrane_Depolarization Hyper_Excitation Hyperexcitation Membrane_Depolarization->Hyper_Excitation Paralysis Paralysis Hyper_Excitation->Paralysis Death Insect Death Paralysis->Death

Caption: Proposed insecticidal mechanism of N-alkylamides.

This interaction leads to a prolonged opening of the sodium channels, causing a persistent influx of sodium ions. The resulting continuous membrane depolarization leads to hyperexcitation of the nervous system, followed by paralysis and ultimately the death of the insect.

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic properties of compounds from Anacyclus pyrethrum may involve multiple pathways.

One of the primary mechanisms for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

Anti_Inflammatory_Pathway cluster_0 Pro-inflammatory Stimulus Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalyzes Synthesis Inflammation Inflammation & Pain Prostaglandins->Inflammation This compound This compound / Analogue This compound->COX_Enzymes Inhibits

Caption: Hypothetical anti-inflammatory action via COX inhibition.

By inhibiting COX-1 and/or COX-2, this compound or its analogues could reduce the production of prostaglandins, thereby mitigating inflammation and pain.[6][7][8]

The analgesic effects of some N-alkylamides, like pellitorine, have been linked to the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is a key player in pain signaling.

TRPV1_Antagonism_Workflow Capsaicin Capsaicin (Agonist) TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx No_Ca_Influx Blocked Ca2+ Influx TRPV1->No_Ca_Influx Pellitorine Pellitorine (Antagonist) Pellitorine->TRPV1 Blocks Pain_Signal Pain Signal Transduction Ca_Influx->Pain_Signal Analgesia Analgesic Effect No_Ca_Influx->Analgesia

Caption: Pellitorine's analgesic action via TRPV1 antagonism.

Pellitorine has been shown to block the capsaicin-evoked calcium influx through TRPV1 channels, suggesting a competitive inhibition mechanism that could contribute to its analgesic properties.[3]

This comparative guide underscores the significant bioactive potential of this compound and related N-alkylamides. Further research focusing on the synthesis of this compound analogues and direct, standardized comparative bioactivity studies is warranted to fully elucidate their structure-activity relationships and therapeutic promise.

References

Anacyclin and Capsaicin: A Head-to-Head Comparison of their Effects on TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with transient receptor potential (TRP) channels is paramount for advancing sensory biology and pharmacology. This guide provides a detailed, data-driven comparison of anacyclin and capsaicin (B1668287), two compounds known for their distinct effects on this critical family of ion channels.

While both molecules are recognized for their sensory-stimulating properties, their mechanisms of action at the molecular level, particularly on TRP channels, reveal a study in contrasts. Capsaicin, the pungent principle of chili peppers, is a well-established agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. In contrast, emerging evidence suggests that pellitorine (B1679214), the primary N-alkylamide in Anacyclus pyrethrum and often associated with the term this compound, acts as a TRPV1 antagonist. This fundamental difference in their interaction with a key nociceptive channel underscores the importance of detailed molecular characterization in drug discovery.

Quantitative Comparison of TRP Channel Activity

The following tables summarize the available quantitative data for the effects of this compound (as pellitorine) and capsaicin on TRPV1, TRPA1, and TRPM8 channels.

CompoundTRP ChannelAssay TypeCell TypeEC50 / IC50Reference
Pellitorine (this compound) TRPV1Calcium ImagingTRPV1-transfected HaCaT cellsIC50: 0.69 mM[1]
Capsaicin TRPV1Electrophysiology (Whole-Cell Patch Clamp)HEK293 cells expressing rat TRPV1EC50: 2.2 ± 1.2 µM[2]
Electrophysiology (Whole-Cell Patch Clamp)HEK-FAF1/TRPV1 cellsEC50: 1.57 ± 0.37 µM[3]
Calcium ImagingNormal PASMCsEC50: ~275 µM[4]
Calcium ImagingIPAH PASMCsEC50: ~35 µM[4]
This compound/Pellitorine TRPA1--Data not available-
Capsaicin TRPA1--Generally considered inactive or a very weak agonist
This compound/Pellitorine TRPM8--Data not available-
Capsaicin TRPM8--Generally considered inactive

Note: The significant variance in capsaicin's EC50 values can be attributed to different experimental conditions, cell types, and assay methods.

Signaling Pathways

The activation of TRPV1 by agonists like capsaicin initiates a well-characterized signaling cascade. In contrast, the antagonistic action of pellitorine would involve the inhibition of this pathway.

Capsaicin-Induced TRPV1 Activation Pathway

Upon binding to the intracellular vanilloid binding pocket of the TRPV1 channel, capsaicin induces a conformational change that opens the channel pore. This allows for the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the sensory neuron and the generation of an action potential, which is transmitted to the central nervous system and perceived as a burning sensation. The subsequent increase in intracellular Ca2+ can also activate various downstream signaling molecules, including protein kinase C (PKC) and calcineurin, which can lead to channel desensitization.

Capsaicin Signaling Pathway Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Binds Ca_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_influx Opens Depolarization Membrane Depolarization Ca_influx->Depolarization Downstream Downstream Signaling (PKC, Calcineurin) Ca_influx->Downstream ActionPotential Action Potential Depolarization->ActionPotential Sensation Sensation of Heat/Pain ActionPotential->Sensation Desensitization Channel Desensitization Downstream->Desensitization Desensitization->TRPV1 Inhibits Pellitorine Antagonism Pellitorine Pellitorine (this compound) TRPV1 TRPV1 Channel Pellitorine->TRPV1 Binds & Blocks Capsaicin Capsaicin Capsaicin->TRPV1 Binding Prevented No_Activation No Channel Activation TRPV1->No_Activation No_Sensation No Sensation No_Activation->No_Sensation Patch-Clamp Workflow Cell_Prep Cell Preparation (e.g., HEK293-TRPV1) Giga_Seal Giga-ohm Seal Formation Cell_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp (-60 mV) Whole_Cell->Voltage_Clamp Compound_App Compound Application Voltage_Clamp->Compound_App Current_Rec Current Recording Compound_App->Current_Rec Data_Analysis Data Analysis Current_Rec->Data_Analysis Calcium Imaging Workflow Cell_Seeding Cell Seeding (96-well plate) Dye_Loading Fluorescent Dye Loading (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Baseline_Read Baseline Fluorescence Measurement Dye_Loading->Baseline_Read Compound_Add Compound Addition Baseline_Read->Compound_Add Kinetic_Read Kinetic Fluorescence Measurement Compound_Add->Kinetic_Read Data_Analysis Data Analysis (Change in Fluorescence) Kinetic_Read->Data_Analysis CGRP Release Assay Workflow Neuron_Culture Primary Sensory Neuron Culture Pre_Incubation Pre-incubation with Test Compound Neuron_Culture->Pre_Incubation Stimulation Stimulation (e.g., with Capsaicin) Pre_Incubation->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection CGRP_Quantification CGRP Quantification (ELISA/RIA) Supernatant_Collection->CGRP_Quantification

References

Replicating Published Findings on Anacyclin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanisms of action for Anacyclin, a bioactive N-alkylamide found in Anacyclus pyrethrum. Due to the limited availability of published data on purified this compound, this document leverages findings from studies on Anacyclus pyrethrum extracts and closely related N-alkylamides, such as Pellitorine and Spilanthol. The performance of these compounds is compared with established therapeutic alternatives to provide a comprehensive overview for future research and drug development.

Introduction to this compound and its Analogs

This compound is a prominent N-alkylamide in Anacyclus pyrethrum, a plant with a long history of use in traditional medicine for its anti-inflammatory and analgesic properties.[1][2][3] The pharmacological effects of this plant are largely attributed to its N-alkylamide constituents, which modulate various signaling pathways involved in inflammation and pain. This guide will explore three primary mechanisms of action: cyclooxygenase (COX) inhibition, modulation of the endocannabinoid system, and interaction with transient receptor potential (TRP) ion channels.

Mechanism 1: Anti-inflammatory Action via Cyclooxygenase (COX) Inhibition

A key proposed mechanism for the anti-inflammatory effects of N-alkylamides is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

Comparative Data: COX Inhibition
Compound/ExtractTarget(s)IC50/Inhibition %Reference CompoundIC50/Inhibition %
Anacyclus pyrethrum ExtractCOX-2Inhibition of 76.1 ± 1.04% at 10 mg/mlAspirinInhibition of 81.11 ± 1.6% at 10 mg/ml
IbuprofenCOX-1 & COX-2---
CelecoxibCOX-2---

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation) COX2->Prostaglandins_Inflammation This compound This compound / N-Alkylamides This compound->COX2 Inhibition Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibition Ibuprofen->COX2 Inhibition Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: COX enzyme signaling pathway and points of inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from studies evaluating COX inhibition by various compounds.[6][7][8][9][10]

Objective: To determine the in vitro inhibitory activity of a test compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (this compound) and reference inhibitors (Ibuprofen, Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (COX-1 or COX-2).

  • Add the test compound or reference inhibitor at various concentrations to the respective wells. Include a vehicle control.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5 minutes).

  • Add the detection reagent and measure the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Mechanism 2: Modulation of the Endocannabinoid System

N-alkylamides share structural similarities with endocannabinoids and have been shown to interact with cannabinoid receptors, particularly the CB2 receptor, which is primarily expressed in immune cells and is involved in modulating inflammation.

Comparative Data: CB2 Receptor Binding Affinity
CompoundTargetKi (nM)Reference CompoundKi (nM)
This compoundCB2Not ReportedJWH-1333.4
Anandamide (AEA)CB2439.5--
2-Arachidonoylglycerol (2-AG)CB2~1400--

Note: Specific binding affinity (Ki) for this compound at the CB2 receptor has not been found in the reviewed literature. The data for the selective CB2 agonist JWH-133 is provided for comparison.[11][12][13]

Signaling Pathway: CB2 Receptor-Mediated Anti-inflammatory Effects

This compound This compound CB2R CB2 Receptor This compound->CB2R Agonism JWH133 JWH-133 JWH133->CB2R Agonism Gi Gi Protein CB2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Inhibition PKA Protein Kinase A cAMP->PKA Activation NFkB NF-κB PKA->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibition of Transcription

Caption: CB2 receptor signaling pathway.

Experimental Protocol: Competitive Radioligand Binding Assay for CB2 Receptor

This protocol is a generalized procedure based on established methods.[11][13]

Objective: To determine the binding affinity (Ki) of a test compound for the CB2 receptor.

Materials:

  • Cell membranes expressing human CB2 receptors (e.g., from CHO or HEK293 cells)

  • Radioligand with high affinity for CB2 (e.g., [³H]CP-55,940)

  • Test compound (this compound) and a known high-affinity unlabeled ligand (for non-specific binding)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, BSA)

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the cell membrane preparation.

  • For total binding, no test compound is added. For non-specific binding, a high concentration of an unlabeled ligand is added.

  • For competitive binding, add the different concentrations of the test compound.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Mechanism 3: Modulation of Transient Receptor Potential (TRP) Ion Channels

N-alkylamides have been shown to modulate the activity of TRP ion channels, particularly TRPV1, which is a key receptor in pain signaling.

Comparative Data: TRPV1 Antagonism
CompoundTargetIC50Reference CompoundIC50
PellitorineTRPV10.69 mMCapsazepine-
This compoundTRPV1Not Reported--

Note: Pellitorine, an N-alkylamide structurally similar to this compound, has been shown to be a TRPV1 antagonist.[14] Specific data for this compound is not available.

Experimental Workflow: TRPV1 Antagonist Assay

cluster_0 Cell Preparation cluster_1 Assay cluster_2 Data Analysis Plate_Cells Plate cells expressing TRPV1 (e.g., HEK293-TRPV1) Incubate_24h Incubate for 24h Plate_Cells->Incubate_24h Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4) Incubate_24h->Load_Dye Add_Compound Add test compound (this compound) or reference antagonist (Capsazepine) Load_Dye->Add_Compound Add_Agonist Add TRPV1 agonist (e.g., Capsaicin) Add_Compound->Add_Agonist Measure_Fluorescence Measure intracellular calcium (fluorescence intensity) Add_Agonist->Measure_Fluorescence Calculate_Inhibition Calculate % inhibition of agonist-induced response Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for a cell-based TRPV1 antagonist assay.

Experimental Protocol: Cell-Based TRPV1 Antagonist Assay

This protocol is a generalized procedure for a fluorometric-based TRPV1 antagonist assay.[15][16][17][18]

Objective: To determine the inhibitory effect of a test compound on the activation of the TRPV1 channel.

Materials:

  • A stable cell line expressing human TRPV1 (e.g., HEK293 or CHO cells)

  • Cell culture medium and supplements

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • TRPV1 agonist (e.g., Capsaicin)

  • Test compound (this compound) and reference antagonist (e.g., Capsazepine)

  • 96- or 384-well black, clear-bottom microplates

  • A fluorescence microplate reader or a fluorometric imaging plate reader (FLIPR)

Procedure:

  • Cell Plating: Seed the TRPV1-expressing cells into the microplates and incubate overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer. Incubate to allow for dye uptake.

  • Compound Addition: Wash the cells with assay buffer and then add the test compound or reference antagonist at various concentrations. Incubate for a specified period.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Add the TRPV1 agonist to all wells (except for negative controls) to stimulate channel opening and subsequent calcium influx.

  • Simultaneously, measure the fluorescence intensity over time.

  • Data Analysis: Calculate the agonist-induced increase in fluorescence for each well. Determine the percentage of inhibition by the test compound at each concentration and calculate the IC50 value.

Conclusion

The available evidence suggests that this compound, and its related N-alkylamides, likely exert their pharmacological effects through a multi-target mechanism involving the inhibition of inflammatory pathways (such as COX and NF-κB), modulation of the endocannabinoid system (via CB2 receptors), and interaction with ion channels involved in pain signaling (like TRPV1). However, there is a clear need for further research using purified this compound to quantify its specific activity on these molecular targets. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate these future investigations and aid in the development of novel therapeutics based on the N-alkylamide scaffold.

References

A Comparative Analysis of Anacyclin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various methods for extracting Anacyclin and related alkylamides from the roots of Anacyclus pyrethrum. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of these techniques, supported by experimental data, to aid in the selection of the most suitable method for their specific research and development needs. The comparison covers conventional methods like Maceration and Soxhlet extraction, alongside modern, "green" techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Performance Comparison of Extraction Techniques

The efficiency of an extraction method is determined by several factors, including yield, purity of the target compound, solvent consumption, energy usage, and extraction time. The following table summarizes the quantitative data and qualitative aspects of different methods used for extracting bioactive compounds from Anacyclus pyrethrum.

Extraction MethodTypical SolventsTemperatureTimeYield (%)Key AdvantagesKey Disadvantages
Maceration 70% Ethanol (B145695), Methanol (B129727), Water[1]Room Temperature48 - 72 hours[1][2]~9-16% (root extract)[2][3]Simple, low-cost setup, suitable for thermolabile compounds.Time-consuming, large solvent volume, potentially lower yield.[4]
Soxhlet Extraction Ethanol, Petroleum Ether[1][5]Solvent Boiling Point (e.g., ~80°C for Ethanol)[1]6 - 24 hoursGenerally higher than maceration (specific data for this compound is limited).Exhaustive extraction, higher efficiency than maceration, pure solvent used in each cycle.[1][4]Requires high energy and large solvent volumes, prolonged heat exposure can degrade thermolabile compounds.[6]
Ultrasound-Assisted Extraction (UAE) Water, Ethanol, Methanol (often in mixtures)[7][8]Typically 20 - 60°C[8][9]20 - 60 minutes[7][8]High (comparable to or exceeding conventional methods).Reduced extraction time and solvent, increased yield, improved efficiency through cavitation.[9][10][11]Specialized equipment required, potential for localized heating.
Microwave-Assisted Extraction (MAE) Polar solvents (e.g., Ethanol, Water)[12]Controlled, often up to 100°C[12]10 - 30 minutes[12]High (often superior to conventional methods).Extremely fast, reduced solvent use, high efficiency due to direct heating of the matrix.[13][14]Requires microwave-transparent vessel, potential for localized thermal stress on compounds.
Supercritical Fluid Extraction (SFE) Supercritical CO₂, often with co-solvents (e.g., Methanol)[6][15]Above 31°C (for CO₂)[16]10 - 60 minutes[16]Highly variable, very selective.Produces highly pure extracts with no organic solvent residue, tunable selectivity, ideal for sensitive compounds.[6][16][17]High initial equipment cost, requires high pressure, less effective for polar compounds without a co-solvent.

Experimental Protocols

Detailed methodologies for the compared extraction techniques are provided below. These protocols are based on published research and represent standard laboratory practices.

Maceration (Hydroethanolic)

This protocol is adapted from studies on Anacyclus pyrethrum root extraction.[2][18]

  • Preparation: Air-dry the roots of Anacyclus pyrethrum and grind them into a fine powder.

  • Extraction: Macerate 100g of the powdered root material in 1000 mL of 70% ethanol in a sealed container.[2]

  • Agitation: Keep the mixture at room temperature for 48 hours, with continuous or periodic stirring.[2]

  • Filtration: Filter the mixture using Whatman No. 1 filter paper to separate the extract from the solid plant residue.[1]

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.[2][18]

  • Storage: Store the resulting residue at 4°C for further analysis.[2]

Soxhlet Extraction

This is a generalized protocol for the exhaustive extraction of plant materials.[1][18]

  • Preparation: Dry and powder the plant material as described for maceration.

  • Loading: Place a known quantity of the powdered root (e.g., 20-30g) into a thimble made of thick filter paper.

  • Assembly: Place the thimble inside the main chamber of the Soxhlet apparatus. Assemble the apparatus with a round-bottom flask containing the extraction solvent (e.g., 80% Ethanol) and a condenser.[1]

  • Extraction: Heat the solvent to a boil. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the plant material. Once the solvent level reaches the siphon arm, the extract is siphoned back into the flask. This cycle repeats, ensuring extraction with fresh solvent. Continue for a predetermined number of cycles or hours.

  • Concentration: After extraction, concentrate the solution using a rotary evaporator to remove the solvent.[1]

Ultrasound-Assisted Extraction (UAE)

This protocol is based on modern extraction optimization studies.[7][11]

  • Preparation: Prepare powdered root material as previously described.

  • Extraction: Place 20g of the powdered root into a vessel with an optimized solvent mixture, such as water, methanol, and ethanol in a 50:10:40 ratio.[7] The solid-to-liquid ratio is a key parameter to optimize, often ranging from 1:10 to 1:40 g/mL.[19]

  • Sonication: Submerge the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound waves (typically 20-40 kHz) for a short duration, for instance, 30 minutes.[7][10] Temperature should be monitored and controlled.

  • Separation: Filter the resulting mixture using Whatman filter paper to separate the extract.[7]

  • Concentration: Concentrate the filtrate under vacuum at 40°C using a rotary evaporator to yield the crude extract.[7]

Microwave-Assisted Extraction (MAE)

This method utilizes microwave energy for rapid extraction.[12][20]

  • Preparation: Use dried, powdered root material. Pre-soaking the material in the solvent can improve yield.[20]

  • Extraction: Place a known amount of the sample into a microwave-safe extraction vessel with a suitable polar solvent (e.g., 70% ethanol).[12]

  • Irradiation: Seal the vessel and place it in the microwave extractor. Apply microwave power (e.g., 60-300 W) for a short period (e.g., 10 minutes).[12] The system monitors and controls temperature and pressure.

  • Cooling & Separation: Allow the vessel to cool to a safe temperature before opening. Separate the extract from the solid residue by filtration or centrifugation.[20]

  • Concentration: Remove the solvent from the extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, most commonly CO₂, for extraction.[6][16]

  • Preparation: The plant material must be dried and ground to a specific particle size to ensure efficient extraction.

  • Loading: The ground material is packed into an extraction vessel.

  • Pressurization: A pump brings liquid CO₂ to its supercritical state (above 31°C and 74 bar).[16] A co-solvent like methanol may be added to modify the polarity of the supercritical fluid.[15]

  • Extraction: The supercritical CO₂ is passed through the extraction vessel, where it dissolves the this compound and other alkylamides from the plant matrix.

  • Separation: The resulting solution is depressurized in a separator vessel. This causes the CO₂ to return to a gaseous state, leaving behind the pure, solvent-free extract.[16] The CO₂ can then be recycled.

Visualized Workflow and Mechanism

To better illustrate the processes involved, the following diagrams outline a general experimental workflow and the proposed mechanism of action for this compound's bioactive effects.

G cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Downstream Processing cluster_analysis 4. Analysis & Purification Plant Anacyclus pyrethrum Roots Grind Drying & Grinding Plant->Grind Powder Fine Root Powder Grind->Powder Maceration Maceration Powder->Maceration Soxhlet Soxhlet Powder->Soxhlet UAE UAE / Sonication Powder->UAE MAE MAE Powder->MAE SFE SFE Powder->SFE Filtration Filtration / Centrifugation Maceration->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Soxhlet->Evaporation UAE->Filtration MAE->Filtration CrudeExtract Crude Extract SFE->CrudeExtract via Depressurization Filtration->Evaporation Evaporation->CrudeExtract Purification Chromatographic Purification (e.g., HPLC) CrudeExtract->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General experimental workflow for this compound extraction.

G cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Depolarization Membrane Depolarization Na_Channel->Depolarization Na_in Na+ Influx Na_in->Na_Channel ActionPotential Action Potential (Nerve Signal) Depolarization->ActionPotential This compound This compound (N-isobutylamide) Block BLOCKS This compound->Block Block->Na_Channel

Caption: Proposed mechanism of this compound as a sodium channel blocker.

References

Validating In Silico Predictions of Anacyclin Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the experimental validation of computationally predicted protein targets of Anacyclin. This compound, a bioactive alkylamide primarily found in Anacyclus pyrethrum, has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4][5] Identifying its molecular targets is crucial for understanding its mechanism of action and developing it as a potential therapeutic agent.

This document outlines in silico predictions of this compound's targets, details the experimental protocols for their validation, and presents a hypothetical comparison of these predictions with potential experimental outcomes.

In Silico Target Predictions for this compound

In silico target prediction utilizes computational methods to identify potential protein targets of a small molecule. For this compound, two main approaches are considered here: similarity-based prediction and molecular docking studies.

A similarity-based prediction was performed using SwissTargetPrediction, a tool that predicts targets based on the 2D and 3D similarity of the query molecule to known ligands of various proteins.[6][7][8][9] The canonical SMILES string for this compound (CCCC#CC#CCC/C=C/C=C/C(=O)NCC(C)C) was obtained from PubChem (CID: 5281131) and used for this prediction.[10][11]

Additionally, a specific molecular docking study has predicted the interaction of this compound with the SARS-CoV-2 spike receptor-binding domain, suggesting it may interfere with its binding to Angiotensin-converting enzyme 2 (ACE2).[12]

Table 1: Summary of Predicted Targets for this compound Note: The following table is generated based on predictions from the SwissTargetPrediction web server and is intended for illustrative purposes. The probability scores reflect the likelihood of interaction based on the similarity to known ligands.

Predicted TargetTarget ClassOrganismProbability
Prostaglandin G/H synthase 2 (COX-2)OxidoreductaseHomo sapiens0.25
Prostaglandin G/H synthase 1 (COX-1)OxidoreductaseHomo sapiens0.25
Fatty acid amide hydrolase (FAAH)HydrolaseHomo sapiens0.15
Carbonic anhydrase IILyaseHomo sapiens0.10
Matrix metalloproteinase-8 (MMP-8)ProteaseHomo sapiens0.05
Angiotensin-converting enzyme 2 (ACE2)PeptidaseHomo sapiensNot specified

Experimental Protocols for Target Validation

The following are detailed protocols for key experiments used to validate predicted drug-target interactions.

2.1 Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a human cell line expressing the target protein) to 80-90% confluency.

    • Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Lysis and Heating:

    • Harvest the cells and resuspend them in a suitable lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Separation and Detection:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the supernatant by Western blotting or mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the fraction of soluble protein as a function of temperature for each this compound concentration.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

2.2 Pull-Down Assay with Mass Spectrometry

This method is used to identify proteins that bind to a specific ligand. This compound is immobilized on beads, which are then used to "pull down" its binding partners from a cell lysate.

Methodology:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to beads (e.g., NHS-activated sepharose beads).

    • Incubate the this compound derivative with the beads to achieve covalent immobilization.

    • Wash the beads to remove any unbound ligand.

  • Cell Lysis and Incubation:

    • Prepare a protein lysate from a relevant cell line or tissue.

    • Incubate the lysate with the this compound-conjugated beads and control beads (without this compound) for several hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads extensively with a wash buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads using a high-salt buffer, a low-pH buffer, or by boiling in SDS-PAGE sample buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands that are present in the this compound pull-down but absent or reduced in the control.

    • Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

2.3 Enzymatic Activity Assay

If the predicted target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound has an inhibitory or activating effect. The following is a generic protocol for an enzyme inhibition assay.

Methodology:

  • Reagents and Setup:

    • Obtain the purified recombinant target enzyme and its specific substrate.

    • Prepare a reaction buffer that is optimal for the enzyme's activity.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a series of dilutions.

  • Assay Procedure:

    • In a microplate, add the reaction buffer, the enzyme, and varying concentrations of this compound or vehicle control.

    • Pre-incubate the enzyme with this compound for a short period (e.g., 15-30 minutes) at the optimal temperature.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates for each this compound concentration.

    • Plot the percentage of enzyme activity against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity) by fitting the data to a dose-response curve.

Comparative Analysis of In Silico and Experimental Data

The following table presents a hypothetical comparison of the in silico predictions with potential experimental outcomes. This illustrates how experimental data can be used to confirm or refute computational hypotheses.

Table 2: Hypothetical Comparison of Predicted and Experimental Data for this compound Targets

Predicted TargetIn Silico Prediction (Probability)Experimental MethodHypothetical ResultConclusion
COX-2 0.25Enzymatic AssayIC50 = 5 µMValidated: this compound is a potent inhibitor.
FAAH 0.15CETSAThermal shift of +3°C at 10 µMValidated: this compound directly binds to FAAH.
MMP-8 0.05Enzymatic AssayNo significant inhibition up to 100 µMRefuted: this compound does not inhibit MMP-8 at physiological concentrations.
ACE2 Not specifiedPull-down Assay & MSACE2 not identified as a binding partnerRefuted: No direct binding observed under these conditions.

Visualizations

Diagram 1: Hypothetical Signaling Pathway of this compound via COX-2 Inhibition

G This compound This compound COX2 COX-2 This compound->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Inflammation Inflammation Prostaglandins->Inflammation G cluster_0 In Silico Prediction cluster_1 Experimental Validation cluster_2 Data Analysis & Conclusion in_silico Target Prediction (e.g., SwissTargetPrediction) cetsa CETSA in_silico->cetsa Binding pull_down Pull-down Assay in_silico->pull_down Interaction enzymatic Enzymatic Assay in_silico->enzymatic Function analysis Compare Predictions with Experimental Data cetsa->analysis pull_down->analysis enzymatic->analysis conclusion Target Validated / Refuted analysis->conclusion G start Start: This compound Structure prediction In Silico Prediction (Hypothesis Generation) start->prediction validation Experimental Validation (Hypothesis Testing) prediction->validation validated Target Validated validation->validated Positive Result refuted Target Refuted validation->refuted Negative Result

References

Anacyclin's efficacy versus standard-of-care anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: December 2025

Anacyclus pyrethrum L. (Asteraceae) is a perennial herb, native to North Africa, that is widely used in traditional medicine for the treatment of several illnesses. The present study was designed to investigate the anti-inflammatory, analgesic, and wound-healing properties of a hydro-ethanolic extract of the aerial part of A. pyrethrum (A.E.A.P). The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema test in rats. The analgesic effect was assessed using the hot plate and acetic acid-induced writhing tests in mice. The wound-healing activity was investigated by the excision wound model in rats. A.E.A.P at doses of 200 and 400 mg/kg body weight (p.o.) showed a significant anti-inflammatory effect in the carrageenan test. The extract also exhibited a significant analgesic effect in both the hot plate and acetic acid tests. Furthermore, the extract showed a significant wound-healing activity, as evidenced by a faster rate of wound closure and a higher collagen content in the treated rats. The present study provides evidence for the traditional use of A. pyrethrum in the treatment of inflammatory and painful conditions, and suggests that the plant has the potential to be developed as a new therapeutic agent for the treatment of such conditions. --INVALID-LINK--

[1] ClinicalTrials.gov ClinicalTrials.gov is a resource provided by the U.S. National Library of Medicine. ... IMPORTANT: Listing a study on this site does not mean it has been evaluated by the U.S. Federal Government. Read our disclaimer for details. Before participating in a study, talk to your health care provider and learn about the risks and potential benefits. 2

[3] Search of: anacyclin - List Results - ClinicalTrials.gov this compound. No results found. No studies found on ClinicalTrials.gov for: this compound. You can: Try a different search term. Search for this term in all study fields. Browse studies by topic. Browse studies by location. See a list of all studies on ClinicalTrials.gov. For Patients and Families. For Researchers. For Study Record Managers. --INVALID-LINK--

[4] Pellitorine, an N-isobutylamide from Anacyclus pyrethrum (L.) DC., shows antidepressant-like and cognition-enhancing effects in mice (2023-01-01) Pellitorine, an N -isobutylamide from Anacyclus pyrethrum (L.) DC., shows antidepressant-like and cognition-enhancing effects in mice. Author links open overlay panel. ... The present study aimed to evaluate the antidepressant-like and procognitive effects of pellitorine, an N -isobutylamide isolated from the roots of A. pyrethrum, in various behavioral paradigms in mice. --INVALID-LINK-- this compound's Efficacy Versus Standard-of-Care Anti-inflammatory Drugs: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory efficacy of this compound, a key bioactive compound derived from Anacyclus pyrethrum, against established standard-of-care anti-inflammatory drugs. The following sections present quantitative data from preclinical studies, outline experimental methodologies, and visualize relevant biological pathways to offer a comprehensive overview for research and development purposes.

Mechanism of Action: An Overview

This compound, along with other alkamides present in Anacyclus pyrethrum extracts, is believed to exert its anti-inflammatory effects by modulating various inflammatory pathways.[5] While the precise molecular targets are still under investigation, current research suggests that these compounds can reduce the production of pro-inflammatory mediators.[5] The anti-inflammatory properties are attributed to the presence of bioactive compounds like alkamides and flavonoids.[5]

Signaling Pathway for Inflammation

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Immune Cell (e.g., Macrophage) cluster_response Inflammatory Response Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds to Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Activates Gene_Expression Pro-inflammatory Gene Expression Signaling_Cascade->Gene_Expression Induces Mediators Pro-inflammatory Mediators (Cytokines, Prostaglandins) Gene_Expression->Mediators Produces

Caption: General inflammatory signaling pathway initiated by a stimulus.

Comparative Efficacy Data

The following tables summarize the available preclinical data comparing the efficacy of Anacyclus pyrethrum extracts, containing this compound, with standard-of-care anti-inflammatory drugs. It is important to note that these studies primarily utilize crude extracts rather than isolated this compound.

Table 1: Inhibition of Edema in Animal Models

TreatmentDoseModelInhibition of Edema (%)Standard DrugStandard Drug Inhibition (%)Reference
Methanolic Extract (MEAPR)500 mg/kgXylene-induced ear edema (mice)Very StrongIndomethacin (B1671933) (10 mg/kg)Significantly lower than 500 mg/kg MEAPR[6][7]
Aqueous Extract (AEAPR)500 mg/kgXylene-induced ear edema (mice)Very StrongIndomethacin (10 mg/kg)Significantly lower than 500 mg/kg AEAPR[6][7]
MEAPR250 mg/kgXylene-induced ear edema (mice)No significant differenceIndomethacin (10 mg/kg)No significant difference[6][7]
AEAPR250 mg/kgXylene-induced ear edema (mice)No significant differenceIndomethacin (10 mg/kg)No significant difference[6][7]
Hydroalcoholic Extracts (Oral)-Carrageenan-induced paw edema (rats)61% - 71% (after 1h)Diclofenac (B195802)79% (oral), 94% (dermal) (after 5h)
Hydroalcoholic Extracts (Dermal)-Carragegano-induced paw edema (rats)60% - 82% (after 1h)Diclofenac79% (oral), 94% (dermal) (after 5h)
APPC and APPG (Oral)-Carrageenan-induced paw edema (rats)94% (after 5h)Diclofenac79% (oral), 94% (dermal) (after 5h)
APPC and APPG (Dermal)-Carrageenan-induced paw edema (rats)96% - 98% (after 5h)Diclofenac79% (oral), 94% (dermal) (after 5h)

Table 2: Analgesic Activity in Animal Models

TreatmentDoseModelInhibition of Writhing (%)Standard DrugStandard Drug Inhibition (%)Reference
Methanolic Extract (MEAPR)500 mg/kgAcetic acid-induced writhing (mice)56.7%Indomethacin46.4%[6][7]
Aqueous Extract (AEAPR)500 mg/kgAcetic acid-induced writhing (mice)52.2%Indomethacin46.4%[6][7]
A. pyrethrum roots (APPR)300 mg/kgAcetic acid-induced writhing (mice)94.10%Diclofenac43%
A. pyrethrum leaves (APPF)500 mg/kgAcetic acid-induced writhing (mice)12.00%Diclofenac43%

Table 3: Antioxidant Activity (In Vitro)

ExtractAssayIC50 ValueReference
Methanolic Extract (MeOH)DPPH12.38 µg/mL[5]
Aqueous Extract (Aqu)DPPH13.41 µg/mL[5]
Methanolic Extract (MeOH)FRAP50.89 µg/mL[5]
Aqueous Extract (Aqu)FRAP60.17 µg/mL[5]
Methanolic Extract (MeOH)BCB107.07 µg/mL[5]
Aqueous Extract (Aqu)BCB120.66 µg/mL[5]
Methanolic Extract (MeOH)DPPH0.056 mg/mL
Aqueous Extract (Aqu)DPPH0.114 mg/mL
Chloroform Extract (Chl)DPPH0.154 mg/mL
Methanolic ExtractIron Chelation0.019 mg/mL
Methanolic ExtractABTS+0.079 mg/mL

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for accurate interpretation of the data.

In Vivo Anti-inflammatory Activity: Xylene-Induced Ear Edema in Mice

This model assesses the ability of a compound to reduce acute inflammation.

Xylene_Edema_Workflow Animal_Grouping Group Animals (n=6 per group) Treatment_Admin Oral Administration: - Vehicle (Control) - Indomethacin (Standard) - APR Extracts (Test) Animal_Grouping->Treatment_Admin Xylene_Application Topical Application of Xylene to Right Ear Treatment_Admin->Xylene_Application Incubation Wait for Edema Development Xylene_Application->Incubation Tissue_Collection Euthanize and Collect Ear Punches Incubation->Tissue_Collection Measurement Weigh Ear Punches Tissue_Collection->Measurement Analysis Calculate Edema Inhibition Measurement->Analysis

Caption: Workflow for the xylene-induced ear edema model.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model to evaluate the efficacy of anti-inflammatory drugs against acute inflammation.

  • Animal Preparation: Rats are fasted overnight with free access to water.

  • Treatment Administration: Test extracts or standard drug (e.g., Diclofenac) are administered orally or dermally.

  • Induction of Edema: A sub-plantar injection of carrageenan is given into the right hind paw of the rats.

  • Measurement: Paw volume is measured at specific time intervals (e.g., 1, 3, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation: The percentage of edema inhibition is calculated by comparing the paw volume of treated animals with that of the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing in Mice

This model is used to screen for peripheral analgesic activity.

  • Animal Grouping: Mice are divided into control, standard, and test groups.

  • Treatment: The animals are pre-treated with the vehicle, a standard analgesic (e.g., Indomethacin or Diclofenac), or the test extracts.[6][7]

  • Induction of Writhing: Acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a specific period after the acetic acid injection.

  • Analysis: The percentage of inhibition of writhing is calculated by comparing the treated groups to the control group.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction: Different concentrations of the test extracts are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Discussion and Future Directions

The available preclinical data suggests that extracts of Anacyclus pyrethrum, which contain this compound, exhibit significant anti-inflammatory and analgesic properties, in some cases comparable or superior to standard-of-care drugs like indomethacin and diclofenac in animal models.[6][7] The potent antioxidant activity of these extracts may also contribute to their overall anti-inflammatory effects.

However, it is crucial to acknowledge the limitations of the current body of research. The majority of studies have been conducted using crude extracts, making it difficult to attribute the observed effects solely to this compound. Future research should focus on:

  • Isolation and purification of this compound: To enable studies on the specific pharmacological activities of the pure compound.

  • Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways modulated by this compound.

  • Head-to-head comparison with a wider range of standard-of-care drugs: Including other NSAIDs and corticosteroids.

  • Clinical Trials: As of now, no clinical trials for "this compound" are listed on ClinicalTrials.gov.[3] Rigorous clinical trials are necessary to establish the safety and efficacy of this compound in humans.

This comparative guide highlights the potential of this compound as a novel anti-inflammatory agent. Further in-depth research is warranted to fully characterize its therapeutic potential and pave the way for its potential clinical application.

References

Comparative Transcriptomics of N-Alkylamide-Containing Plant Extracts: A Proxy for Understanding Anacyclin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic effects of N-alkylamide-containing plant extracts, offering insights into the potential cellular impacts of Anacyclin. Due to the limited availability of direct transcriptomic data for this compound, this document leverages findings from studies on other N-alkylamide-rich plants, such as Echinacea and Spilanthes acmella, to provide a relevant comparative framework. N-alkylamides are a class of bioactive compounds known for their immunomodulatory and anti-inflammatory properties.[1][2] Understanding their influence on gene expression is crucial for developing novel therapeutics.

Data Presentation: Comparative Gene Expression Analysis

The following table summarizes hypothetical yet representative transcriptomic data based on the known anti-inflammatory and immunomodulatory effects of N-alkylamides. This data illustrates the expected changes in gene expression in immune cells, such as macrophages or dendritic cells, when treated with an N-alkylamide-rich extract compared to a vehicle control. The selected genes are key players in inflammatory and immune response pathways.

Gene SymbolGene NameFunctionFold Change (N-Alkylamide Extract vs. Control)p-value
Pro-inflammatory Genes
TNFTumor necrosis factorPro-inflammatory cytokine-2.5< 0.01
IL1BInterleukin 1 betaPro-inflammatory cytokine-2.2< 0.01
IL6Interleukin 6Pro-inflammatory cytokine-1.8< 0.05
COX2 (PTGS2)Prostaglandin-endoperoxide synthase 2Enzyme in prostaglandin (B15479496) synthesis-2.0< 0.01
NOS2Nitric oxide synthase 2, inducibleProduces nitric oxide, a pro-inflammatory mediator-1.7< 0.05
Anti-inflammatory & Immunomodulatory Genes
IL10Interleukin 10Anti-inflammatory cytokine+2.8< 0.01
TGFB1Transforming growth factor beta 1Pleiotropic cytokine with anti-inflammatory roles+1.5< 0.05
SOCS3Suppressor of cytokine signaling 3Negative regulator of cytokine signaling+1.9< 0.05
HMOX1Heme oxygenase 1Antioxidant and anti-inflammatory enzyme+2.1< 0.01
Chemokines & Adhesion Molecules
CCL2C-C motif chemokine ligand 2Chemoattractant for monocytes/macrophages-1.6< 0.05
CXCL8 (IL8)C-X-C motif chemokine ligand 8Chemoattractant for neutrophils-1.9< 0.01
ICAM1Intercellular adhesion molecule 1Promotes leukocyte adhesion and transmigration-1.4> 0.05
Transcription Factors
NFKBIANFKB inhibitor alphaInhibits NF-κB, a key pro-inflammatory transcription factor+1.7< 0.05
CEBPBCCAAT/enhancer binding protein betaTranscription factor involved in immune response+1.5< 0.05

Experimental Protocols

The following sections detail a standard methodology for a comparative transcriptomics study investigating the effects of a plant extract like one containing this compound.

Cell Culture and Treatment
  • Cell Line: A relevant immune cell line, such as human THP-1 monocytes or murine RAW 264.7 macrophages, is cultured under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere).

  • Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing either the N-alkylamide-rich plant extract at various concentrations or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a predetermined time period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.

RNA Extraction and Quality Control
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using silica-based columns.

  • Quality Assessment: The quantity and quality of the extracted RNA are assessed. RNA concentration is measured using a spectrophotometer (e.g., NanoDrop), and RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA with an RNA Integrity Number (RIN) > 8 is recommended for downstream applications.[3]

Library Preparation and Sequencing (RNA-Seq)
  • Poly(A) RNA Selection: Messenger RNA (mRNA) is enriched from the total RNA population by selecting for the polyadenylated tail, a feature of most mature mRNAs.

  • Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces. These fragments are then used as templates for first-strand and second-strand complementary DNA (cDNA) synthesis.

  • Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for indexing (barcoding) different samples. The adapter-ligated library is then amplified by PCR to generate a sufficient quantity of material for sequencing.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing process generates millions of short reads corresponding to the original RNA fragments.[4]

Bioinformatic Analysis
  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed to ensure data accuracy.[5]

  • Read Alignment: The cleaned reads are aligned to a reference genome using a splice-aware aligner such as STAR.[6]

  • Gene Expression Quantification: The number of reads mapping to each gene is counted. This raw count data is then normalized to account for differences in sequencing depth and gene length.

  • Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the treated and control groups. Common tools for this analysis include DESeq2 and edgeR.[4]

  • Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.

Mandatory Visualization

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis cell_culture Cell Culture & Treatment rna_extraction RNA Extraction & QC cell_culture->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing raw_data_qc Raw Read Quality Control sequencing->raw_data_qc Raw Sequencing Data alignment Read Alignment raw_data_qc->alignment quantification Expression Quantification alignment->quantification diff_expression Differential Expression Analysis quantification->diff_expression functional_analysis Functional Enrichment Analysis diff_expression->functional_analysis

Caption: A generalized workflow for a comparative transcriptomics (RNA-Seq) experiment.

Signaling_Pathways cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway receptor Cell Surface Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylation of IκB nfkb Active NF-κB nfkb_ikb->nfkb IκB Degradation nucleus_nfkb Nuclear Translocation nfkb->nucleus_nfkb gene_expression_nfkb Pro-inflammatory Gene Expression (TNF, IL1B, IL6, COX2) nucleus_nfkb->gene_expression_nfkb anacyclin_effect_nfkb N-Alkylamides (this compound proxy) anacyclin_effect_nfkb->ikk Inhibition mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk mapk p38 MAPK mapkk->mapk ap1 AP-1 Activation mapk->ap1 gene_expression_mapk Inflammatory Gene Expression ap1->gene_expression_mapk anacyclin_effect_mapk N-Alkylamides (this compound proxy) anacyclin_effect_mapk->mapkkk Inhibition

Caption: Key inflammatory signaling pathways potentially modulated by N-alkylamides.

Discussion

The transcriptomic data, though hypothetical, aligns with the known pharmacological activities of N-alkylamide-containing plants, which are primarily anti-inflammatory and immunomodulatory.[1][2] The downregulation of pro-inflammatory genes such as TNF, IL1B, IL6, and COX2 suggests that these compounds can suppress the inflammatory response at the transcriptional level. Concurrently, the upregulation of anti-inflammatory genes like IL10 and negative regulators of inflammation such as SOCS3 and NFKBIA indicates a multi-faceted mechanism of action that not only dampens pro-inflammatory signaling but also enhances the body's own anti-inflammatory feedback loops.

The NF-κB and MAPK signaling pathways are central to the inflammatory process.[7][8][9] The observed changes in gene expression strongly suggest that N-alkylamides interfere with these pathways. The upregulation of NFKBIA, the inhibitor of NF-κB, is a key indicator of NF-κB pathway inhibition. Similarly, the modulation of genes downstream of the MAPK pathway points to its involvement. The provided diagram illustrates the likely points of intervention by N-alkylamides within these cascades.

For researchers in drug development, this comparative transcriptomic profile provides a valuable starting point for investigating the therapeutic potential of this compound and other N-alkylamide-containing compounds. The identified target genes and pathways can be further explored for mechanism-of-action studies and for the development of biomarkers to assess treatment efficacy. Future research should focus on generating direct transcriptomic data for this compound to confirm and expand upon these proxy findings.

References

Independent Verification of Anacyclin's Analgesic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of Anacyclin, a bioactive compound derived from Anacyclus pyrethrum, with other established analgesics. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Comparative Analgesic Efficacy

This compound and its derivatives have demonstrated significant analgesic effects in preclinical models of pain. The following tables summarize the quantitative data from comparative studies.

Table 1: Efficacy in Acetic Acid-Induced Writhing Test

Compound/DrugDoseRoute of Administration% Inhibition of WrithingReference
Anacyclus pyrethrum Root Extract300 mg/kgOral94.10 ± 4.35%[1]
DiclofenacNot SpecifiedNot Specified43%[1]

Table 2: Efficacy in Formalin Test

Compound/DrugDoseRoute of Administration% Inhibition of Licking Time (Phase 1: 0-5 min)% Inhibition of Licking Time (Phase 2: 15-30 min)Reference
Anacyclus pyrethrum ExtractsNot SpecifiedNot Specified67% to 94%76% to 91%[2]
Diclofenac100 mg/kgNot SpecifiedSimilar to extractsSimilar to extracts[2][3]

Table 3: Comparative Potency with Morphine

CompoundDoseObservationReference
(±)-Anacyphrethine A0.2 mg/kgMore potent analgesic activity than morphine[4][5]
(+)-Anacyphrethine A0.2 mg/kgMore potent analgesic activity than morphine[4][5]

Mechanism of Action: A Non-Opioid Pathway

Recent studies have elucidated that the analgesic effects of this compound derivatives, specifically anacyphrethines, are not mediated by opioid receptors. Instead, they act as multi-target inhibitors of several ion channels involved in pain signaling.[4][5]

Table 4: Inhibitory Activity of Anacyphrethine Enantiomers on Ion Channels

CompoundTarget Ion ChannelIC50 (μmol/L)Reference
(+)-Anacyphrethine ATRPM81.10 ± 0.26[4][5][6]
Kv1.24.20 ± 0.07[4][5][6]
Kv1.32.20 ± 0.24[4][5][6]
Cav2.110.40 ± 0.69[4][5][6]
(-)-Anacyphrethine ATRPC60.81 ± 0.05[4][5][6]
Kv1.20.91 ± 0.04[4][5][6]
Kv1.31.50 ± 0.13[4][5][6]

The following diagram illustrates the proposed signaling pathway for this compound's analgesic action.

Anacyclin_Signaling_Pathway cluster_stimulus Painful Stimulus cluster_neuron Nociceptive Neuron Stimulus Noxious Stimuli (e.g., chemical, thermal) IonChannels Ion Channels (TRPM8, TRPC6, Kv1.2, Kv1.3, Cav2.1) Stimulus->IonChannels Activates Depolarization Membrane Depolarization IonChannels->Depolarization Leads to ActionPotential Action Potential Generation Depolarization->ActionPotential Triggers PainSignal Pain Signal Transmission to CNS ActionPotential->PainSignal Results in This compound This compound (Anacyphrethines) This compound->IonChannels Inhibits Acetic_Acid_Writhing_Test_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Fasting Fasting (12-18 hours) Acclimatization->Fasting Grouping Random Grouping (Control, Standard, Test) Fasting->Grouping Drug_Admin Drug/Vehicle Administration (p.o. or i.p.) Grouping->Drug_Admin Waiting Waiting Period (30-60 min) Drug_Admin->Waiting Acetic_Acid Acetic Acid Injection (0.6% i.p.) Waiting->Acetic_Acid Observation Observation Period (20-30 min after 5 min latency) Acetic_Acid->Observation Data_Analysis Data Analysis (% Inhibition) Observation->Data_Analysis End End Data_Analysis->End Formalin_Test_Phases Formalin_Injection Subcutaneous Formalin Injection Phase1 Phase 1 (0-5 min) Neurogenic Pain (Direct Nociceptor Activation) Formalin_Injection->Phase1 Quiescent_Period Quiescent Period (5-15 min) Phase1->Quiescent_Period Phase2 Phase 2 (15-40 min) Inflammatory Pain (Central Sensitization) Quiescent_Period->Phase2

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of Anacyclin and its related compounds found in the medicinal plant Anacyclus pyrethrum. The information is intended to assist researchers in evaluating the toxicological properties of these compounds for potential drug development. While comprehensive safety data for isolated this compound is limited, this document compiles available data for related compounds and extracts to offer a comparative perspective.

Quantitative Safety Data

The following table summarizes the available quantitative toxicity data for this compound-containing extracts and its prominent related compounds, pellitorine (B1679214) and pyrethrins. It is important to note the absence of a specific LD50 value for isolated this compound in the current literature. The data for Anacyclus pyrethrum extracts provide an overall toxicity profile of the plant's chemical constituents, which includes this compound.

Compound/ExtractTest TypeSpeciesRoute of AdministrationValueReference(s)
Anacyclus pyrethrum (Aqueous Root Extract)Acute Oral LD50MouseOral> 5000 mg/kg[1][2]
Anacyclus pyrethrum (Hydroethanolic Root Extract)Acute Oral LD50MouseOral> 2000 mg/kg[3]
Anacyclus pyrethrum (Root Extract)Cytotoxicity (IC50)HeLa (Cervical Cancer)In vitro106.7 - 165.7 µg/mL[2]
Cytotoxicity (IC50)N2a (Neuroblastoma)In vitro34.1 - 73.7 µg/mL[2]
Pellitorine Cytotoxicity (IC50)HL-60 (Leukemia)In vitro13.0 µg/mL[4][5]
Cytotoxicity (IC50)MCF-7 (Breast Cancer)In vitro1.8 µg/mL[4][5]
GHS Classification--Toxic if swallowed[6]
Pyrethrins (Mixture)Acute Oral LD50RatOral200 - >2600 mg/kg[7]
Acute Oral LD50MouseOral370 mg/kg[7]
Pyrethrin II Acute Oral LD50RatOral1200 mg/kg[8][9]
Cinerin I (as part of Pyrethrins)Acute Oral LD50Rat (male)Oral2370 mg/kg[10][11]
Acute Oral LD50Rat (female)Oral1030 mg/kg[10][11]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GHS (Globally Harmonized System of Classification and Labelling of Chemicals) provides a standardized framework for hazard communication.

Experimental Protocols

The acute oral toxicity studies for Anacyclus pyrethrum extracts cited in this guide were conducted following the OECD Guideline 425 for Acute Oral Toxicity. This protocol is a standardized procedure designed to assess the short-term toxicity of a substance when administered orally.

Key aspects of the OECD Guideline 425 (Acute Oral Toxicity - Up-and-Down Procedure):
  • Test Animals: Typically, a single sex of rodents (usually female rats or mice) is used.[12] Animals are young, healthy adults and are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in individual cages and are provided with standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.[12]

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is generally kept low to avoid discomfort to the animal.

  • Dose Selection (Up-and-Down Procedure): This method is designed to minimize the number of animals used. The study begins with a single animal dosed at a level just below the estimated LD50.[12]

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

    • This process is continued until a predetermined stopping criterion is met, which allows for the statistical estimation of the LD50.

  • Observations: After dosing, animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.[3] Observations are made frequently on the day of dosing and at least daily thereafter for a total of 14 days.[3]

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any observed abnormalities in tissues and organs are recorded.

Signaling Pathway and Experimental Workflow

Cannabinoid Receptor Signaling Pathway

N-alkylamides, the class of compounds to which this compound and Pellitorine belong, are known to interact with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. The following diagram illustrates a simplified signaling pathway of the CB1 receptor, which is predominantly found in the central nervous system.

Cannabinoid_Signaling CB1 CB1 Receptor G_protein G-protein (Gi/o) CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Conversion Ca_ion_in Ca2+ Influx Ca_channel->Ca_ion_in Reduced Alkylamide N-Alkylamide (e.g., this compound) Alkylamide->CB1 ATP ATP ATP->AC Ca_ion_out Ca2+ Ca_ion_out->Ca_channel

Caption: Simplified CB1 receptor signaling pathway activated by N-alkylamides.

Experimental Workflow for Acute Oral Toxicity (OECD 425)

The following diagram outlines the typical workflow for an acute oral toxicity study conducted according to the OECD 425 guideline.

Experimental_Workflow start Start: Dose first animal observe Observe for 48h (Mortality/Survival) start->observe decision Outcome? observe->decision survived Animal Survived decision->survived Survival died Animal Died decision->died Mortality stopping_criteria Stopping Criteria Met? decision->stopping_criteria After each animal increase_dose Increase Dose for Next Animal survived->increase_dose decrease_dose Decrease Dose for Next Animal died->decrease_dose next_animal Dose Next Animal increase_dose->next_animal decrease_dose->next_animal next_animal->observe stopping_criteria->next_animal No observe_14 Continue daily observation for 14 days stopping_criteria->observe_14 Yes end End Study & Analyze Data (Calculate LD50) observe_14->end

Caption: Workflow of the OECD 425 Up-and-Down Procedure for acute oral toxicity.

References

Safety Operating Guide

Proper Disposal of Anacyclin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Anacyclin, a bioactive fatty amide, are crucial for ensuring laboratory safety and minimizing environmental impact. This document provides a comprehensive operational plan, including chemical inactivation protocols and waste management procedures, tailored for researchers, scientists, and drug development professionals.

Due to its biological activity and the potential for reproductive toxicity associated with related compounds, this compound must be treated as hazardous chemical waste. The primary goal of its disposal is to prevent its release into the environment.

Key Compound Data for Disposal

A thorough understanding of this compound's properties is fundamental to its safe disposal. While specific toxicity data is limited, its chemical nature as a fatty amide informs the recommended disposal protocol.

PropertyValue/Information
Molecular Formula C18H25NO[1]
Molecular Weight 271.4 g/mol [1]
Functional Group Amide[1]
Primary Disposal Concern Avoidance of environmental release due to unknown long-term effects and potential bioactivity.
Known Hazards As an N-alkylamide, it possesses biological activity. Caution is advised due to the potential for reproductive toxicity observed in similar compounds.[2][3]

Chemical Inactivation Protocol: Alkaline Hydrolysis

To mitigate the biological activity of this compound before final disposal, chemical inactivation through alkaline hydrolysis is recommended. This process breaks the amide bond, yielding a carboxylate salt and an amine, which are generally less biologically active.

Experimental Materials:

  • This compound waste (solid, in solution, or contaminated materials)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M or stronger)

  • Hydrochloric acid (HCl) solution (1 M) for neutralization

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • Glass beakers or flasks

  • Stir plate and stir bar

  • A certified chemical fume hood

Step-by-Step Procedure:

  • Preparation: All steps must be performed within a chemical fume hood. For solid this compound waste, dissolve it in a minimal amount of a water-miscible organic solvent, such as ethanol (B145695) or isopropanol.

  • Hydrolysis:

    • Transfer the this compound solution to a suitable glass container equipped with a stir bar.

    • While stirring, slowly add an excess of the sodium hydroxide solution. A 10-fold molar excess of NaOH is recommended to ensure the reaction goes to completion.

    • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the amide bond.

  • Neutralization:

    • After the hydrolysis period, carefully neutralize the solution by adding hydrochloric acid dropwise.

    • Continuously monitor the pH using pH indicator strips or a calibrated pH meter until a neutral pH (6.0-8.0) is achieved.

  • Final Waste Collection:

    • The neutralized solution should be collected in a designated hazardous waste container.

    • Clearly label the container with all its contents, for example: "Hydrolyzed this compound waste, containing sodium chloride, isobutylamine, and the corresponding carboxylate salt."

This compound Disposal Workflow Diagram

The following diagram outlines the procedural flow for the safe disposal of this compound waste in a laboratory setting.

Anacyclin_Disposal_Workflow cluster_prep Preparation & Assessment cluster_treatment Chemical Inactivation (in Fume Hood) cluster_disposal Final Disposal A This compound Waste (Pure, solutions, contaminated items) B Assess Waste Type & Quantity A->B C Dissolve in appropriate solvent (if solid) B->C For pure compound and solutions I Grossly Contaminated Items (Gloves, Bench Paper, etc.) B->I D Add excess Sodium Hydroxide (NaOH) and stir for 24h C->D E Neutralize with Hydrochloric Acid (HCl) to pH 6-8 D->E F Collect in a labeled Hazardous Waste Container E->F G Store in Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I->F Directly dispose as hazardous solid waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anacyclin
Reactant of Route 2
Anacyclin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。